molecular formula C8H8BNO2 B591731 5-(Prop-1-ynyl)pyridin-3-ylboronic acid CAS No. 917471-30-8

5-(Prop-1-ynyl)pyridin-3-ylboronic acid

Cat. No.: B591731
CAS No.: 917471-30-8
M. Wt: 160.967
InChI Key: QICKHKWSOJEAII-UHFFFAOYSA-N
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Description

5-(Prop-1-ynyl)pyridin-3-ylboronic acid is a useful research compound. Its molecular formula is C8H8BNO2 and its molecular weight is 160.967. The purity is usually 95%.
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Properties

IUPAC Name

(5-prop-1-ynylpyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BNO2/c1-2-3-7-4-8(9(11)12)6-10-5-7/h4-6,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QICKHKWSOJEAII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1)C#CC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917471-30-8
Record name 5-(1-Propynyl)pyridine-3-boronic Acid (contains varying amounts of Anhydride)
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties and Applications of 5-(Prop-1-ynyl)pyridin-3-ylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Research Professional

In the landscape of modern synthetic chemistry, the strategic incorporation of rigid, functionalized scaffolds is paramount to the design of novel therapeutics and advanced materials. Among the vast arsenal of building blocks, heteroaryl boronic acids stand out for their versatility, particularly in palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive technical overview of 5-(Prop-1-ynyl)pyridin-3-ylboronic acid, a molecule of significant interest due to its unique combination of a pyridine core and an alkynyl functionality. While this compound is commercially available, detailed experimental data in the peer-reviewed literature is sparse. Therefore, this document serves as both a repository of known information and a practical guide, offering exemplary protocols and expected physicochemical properties based on established principles of boronic acid chemistry. It is designed to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to effectively utilize this promising synthetic intermediate.

Molecular Structure and Physicochemical Identity

This compound is a bifunctional organic compound featuring a pyridine ring substituted with a boronic acid group at the 3-position and a propynyl group at the 5-position.[1][2][3][4] This unique arrangement of functional groups imparts a specific set of properties that are highly valuable in organic synthesis.

The pyridine nitrogen provides a site for potential coordination and modulation of electronic properties, while the boronic acid is a key functional group for Suzuki-Miyaura cross-coupling reactions.[5][6][7][8][9] The linear and rigid propynyl group offers a vector for extending the molecular framework or for further chemical modification.

Table 1: Core Physicochemical Data for this compound

PropertyValueSource(s)
CAS Number 917471-30-8[1][10]
Molecular Formula C₈H₈BNO₂[2][3]
Molecular Weight 160.97 g/mol [1][10]
Appearance White to off-white crystalline powder[10]
IUPAC Name (5-(prop-1-yn-1-yl)pyridin-3-yl)boronic acid[2]
InChI Key QICKHKWSOJEAII-UHFFFAOYSA-N[2]
SMILES CC#CC1=CC(=CN=C1)B(O)O[4]

Synthesis and Purification: A Representative Protocol

While a specific, detailed synthesis for this compound is not extensively documented in readily available literature, a plausible and commonly employed route involves the lithiation of a suitable bromopyridine precursor followed by quenching with a borate ester. The following is an exemplary protocol based on established methods for the synthesis of 3-pyridylboronic acids.

Proposed Synthetic Pathway

Synthesis_Pathway 3-bromo-5-(prop-1-ynyl)pyridine 3-bromo-5-(prop-1-ynyl)pyridine Intermediate 3-lithio-5-(prop-1-ynyl)pyridine 3-bromo-5-(prop-1-ynyl)pyridine->Intermediate n-BuLi, THF, -78 °C Boronic_Ester Diisopropyl (5-(prop-1-ynyl)pyridin-3-yl)boronate Intermediate->Boronic_Ester Borate_Ester Triisopropyl borate Borate_Ester->Boronic_Ester Final_Product This compound Boronic_Ester->Final_Product Acidic Workup (e.g., HCl)

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol

Materials:

  • 3-bromo-5-(prop-1-ynyl)pyridine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium hydroxide (NaOH), aqueous solution

  • Sodium chloride (NaCl)

  • Acetonitrile

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 3-bromo-5-(prop-1-ynyl)pyridine and anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium solution dropwise to the stirred solution, maintaining the temperature below -70 °C. Stir the reaction mixture at -78 °C for 1 hour.

  • Borylation: To the resulting solution, add triisopropyl borate dropwise, ensuring the temperature remains below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quenching and Hydrolysis: Cool the reaction mixture to 0 °C and quench by the slow addition of aqueous HCl. Stir vigorously for 1-2 hours to hydrolyze the boronic ester.

  • pH Adjustment and Isolation: Adjust the pH of the aqueous layer to approximately 7.5 with aqueous NaOH. A white precipitate should form.

  • Extraction: Saturate the aqueous layer with solid NaCl and extract with THF.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent such as acetonitrile.

Physicochemical Properties: An In-depth Analysis

Solubility

Table 2: Expected Solubility Profile

Solvent ClassExpected SolubilityRationale
Ethers (THF, Dioxane) HighThe polarity and hydrogen bond accepting nature of ethers facilitate dissolution.
Chlorinated Solvents (DCM, Chloroform) Moderate to HighThe compound's polarity allows for good interaction with these solvents.
Alcohols (Methanol, Ethanol) HighThe boronic acid moiety can form hydrogen bonds with alcoholic solvents.
Aprotic Polar Solvents (DMF, DMSO) HighThese solvents are effective at solvating a wide range of organic compounds.
Aromatic Hydrocarbons (Toluene) ModerateThe pyridine and propynyl groups contribute to some solubility.
Aliphatic Hydrocarbons (Hexanes) LowThe polar nature of the boronic acid and pyridine ring limits solubility in nonpolar solvents.
Water pH-dependentSolubility is expected to be low at neutral pH but will increase under basic conditions due to the formation of the boronate anion.
Acidity (pKa)

The pKa of a boronic acid is a critical parameter that influences its reactivity and handling. For arylboronic acids, the pKa is typically in the range of 8-10. The presence of the electron-withdrawing pyridine ring is expected to increase the Lewis acidity of the boron center, thereby lowering the pKa compared to phenylboronic acid. The propynyl group is a weakly electron-withdrawing group and is expected to have a minor acidifying effect. Therefore, the pKa of this compound is anticipated to be in the lower end of the typical range for arylboronic acids.

Stability and Handling

Boronic acids are known to undergo dehydration to form cyclic anhydrides called boroxines, especially upon heating or under vacuum. 3-Pyridylboronic acids are generally more stable than their 2-pyridyl counterparts. However, as with all boronic acids, proper handling and storage are crucial to maintain their integrity.

Storage Recommendations:

  • Store in a tightly sealed container.

  • Keep in a cool, dry place.

  • Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation and hydrolysis.[11]

Analytical Characterization: Expected Spectral Data

Detailed, experimentally obtained spectra for this specific compound are not widely published. The following represents an educated prediction of the key features in its NMR spectra based on its structure and data for analogous compounds.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

PositionPredicted ¹H NMR (δ, ppm)Predicted ¹³C NMR (δ, ppm)
Propynyl-CH₃ ~2.1~5
Propynyl-C≡C -~80, ~90
Pyridine-H2 ~9.0~150
Pyridine-H4 ~8.2~140
Pyridine-H6 ~8.8~155
Pyridine-C3 (C-B) -~130 (often broad or unobserved)
Pyridine-C5 (C-C≡) -~125
B(OH)₂ Broad singlet, ~8.5-

¹¹B NMR Spectroscopy: The ¹¹B NMR spectrum is a powerful tool for characterizing boronic acids. A single resonance is expected, with a chemical shift that is indicative of the boron atom's hybridization state. For the trigonal planar (sp²) boronic acid, a chemical shift in the range of δ 28-33 ppm is anticipated.

Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound is as a coupling partner in the Suzuki-Miyaura reaction to form C-C bonds.[8][9][10] This reaction is a cornerstone of modern organic synthesis, enabling the construction of complex biaryl and heteroaryl structures.

General Reaction Mechanism

Suzuki_Coupling Pd(0) Pd(0)L₂ OxAdd Oxidative Addition (R¹-Pd(II)-X)L₂ Pd(0)->OxAdd R¹-X Transmetalation Transmetalation (R¹-Pd(II)-R²)L₂ OxAdd->Transmetalation [R²-B(OH)₃]⁻ RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd(0) R¹-R²

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Exemplary Protocol for a Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Aryl or heteroaryl halide (e.g., bromobenzene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • Reaction Setup: To a reaction vessel, add this compound, the aryl halide, the palladium catalyst, and the base.

  • Solvent Addition: Add the degassed solvent system.

  • Heating and Monitoring: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen) to the desired temperature (typically 80-100 °C). Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care. While specific toxicity data is not available, general precautions for handling boronic acids should be followed.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If inhaled, move to fresh air. If swallowed, seek medical attention.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its unique structural features make it an attractive component for the construction of complex molecules with potential applications in medicinal chemistry and materials science. This guide has provided a comprehensive overview of its known physicochemical properties, along with exemplary protocols for its synthesis and application in Suzuki-Miyaura cross-coupling reactions. By understanding the principles outlined herein, researchers can confidently and effectively incorporate this reagent into their synthetic strategies.

References

5-(Prop-1-ynyl)pyridin-3-ylboronic acid CAS number 917471-30-8

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-(Prop-1-ynyl)pyridin-3-ylboronic Acid (CAS 917471-30-8)

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Building Block

This compound is a specialized heterocyclic organic compound that has emerged as a critical building block in modern medicinal chemistry.[1][2] Its structure, which integrates a pyridine core, a reactive propynyl group, and a versatile boronic acid moiety, makes it an invaluable reagent for constructing complex molecular architectures.[1] Primarily utilized in palladium-catalyzed cross-coupling reactions, this compound serves as a key intermediate in the synthesis of novel therapeutic agents, particularly those targeting the central nervous system.[1][3][4] This guide provides a comprehensive technical overview of its properties, synthesis, core applications, and handling protocols, grounded in established scientific principles.

Physicochemical Properties and Characterization

The utility of any chemical reagent begins with a thorough understanding of its physical and chemical properties. These data are essential for reaction planning, storage, and safety.

Table 1: Key Physicochemical Data

PropertyValueSource(s)
CAS Number 917471-30-8[5][6]
Molecular Formula C₈H₈BNO₂[5][6][7]
Molecular Weight 160.97 g/mol [5][6]
Appearance White to off-white crystalline powder[8]
Purity Typically ≥95%[6]
Storage Conditions 2-8°C, stored under an inert atmosphere (e.g., Nitrogen)[6][9][10]
Solubility Soluble in most organic solvents[5]
SMILES CC#CC1=CC(=CN=C1)B(O)O[6]
IUPAC Name (5-prop-1-ynylpyridin-3-yl)boronic acid[7]
Analytical Characterization

To ensure the identity and purity of this compound, a suite of analytical techniques is employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would confirm the presence of the pyridine ring protons, the methyl group of the propyne chain, and the hydroxyl protons of the boronic acid. ¹³C NMR would verify the carbon skeleton, including the characteristic signals of the alkyne carbons.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is used to confirm the molecular weight (m/z = 161.0 for [M+H]⁺) and assess the purity of the compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis would reveal characteristic absorption bands for the O-H stretch of the boronic acid (broad, ~3200-3600 cm⁻¹), the C≡C alkyne stretch (~2200 cm⁻¹), and C=N/C=C stretches of the pyridine ring.[11][12]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound is its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[1][13] This Nobel Prize-winning reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly in the synthesis of biaryl and hetero-biaryl compounds, which are prevalent motifs in pharmaceuticals.[14][15][16]

Mechanistic Rationale

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium complex. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to an organohalide (R¹-X), forming a Pd(II) complex.

  • Transmetalation: The boronic acid, activated by a base, transfers its organic group (the 5-(prop-1-ynyl)pyridin-3-yl moiety) to the palladium center, displacing the halide. The base (e.g., K₃PO₄, Cs₂CO₃) is critical here; it reacts with the boronic acid to form a more nucleophilic boronate species, facilitating the transfer to the palladium complex.

  • Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the new C-C bond (R¹-R²) and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle pd0 Pd(0) Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation coupled_complex R¹-Pd(II)-R² transmetalation->coupled_complex reductive_elimination Reductive Elimination coupled_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Product (R¹-R²) reductive_elimination->product organohalide Organohalide (R¹-X) organohalide->oxidative_addition boronic_acid Boronate ([R²B(OH)₃]⁻) boronic_acid->transmetalation

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Field-Proven Experimental Protocol

This protocol provides a robust, self-validating methodology for a typical Suzuki-Miyaura coupling.

Objective: To couple this compound with a generic aryl bromide (e.g., 2-bromo-6-methylpyridine).

Materials:

ReagentCASAmountMmolEquiv.
2-Bromo-6-methylpyridine5315-25-3172 mg1.01.0
This compound917471-30-8193 mg1.21.2
Pd(dppf)Cl₂·CH₂Cl₂95464-05-441 mg0.050.05
Potassium Phosphate (K₃PO₄)7758-11-4425 mg2.02.0
1,4-Dioxane123-91-15 mL--
Water7732-18-51 mL--

Step-by-Step Methodology:

  • Inert Atmosphere Preparation (Causality): To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, boronic acid, palladium catalyst, and potassium phosphate. The use of a flame-dried flask and subsequent inert gas purging is critical to exclude oxygen and moisture, which can deactivate the palladium catalyst and promote unwanted side reactions like protodeboronation of the boronic acid.[14]

  • Evacuation and Backfilling: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure a completely inert atmosphere.

  • Solvent Addition: Add the degassed solvents (1,4-dioxane and water) via syringe. Degassing the solvents (e.g., by sparging with argon for 30 minutes) is another crucial step to remove dissolved oxygen.

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously.

  • In-Process Validation (Monitoring): Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Take a small aliquot from the reaction mixture, quench it with water, extract with ethyl acetate, and spot the organic layer on a TLC plate. The disappearance of the starting materials indicates reaction completion (typically 2-12 hours).

  • Work-up and Extraction: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure bi-heteroaryl product.

  • Final Product Validation: Confirm the structure and purity of the final product using NMR and MS, as described in the characterization section.

Application in Drug Discovery: A Gateway to mGluR5 Antagonists

The pyridine-alkyne scaffold is a privileged structure in modern neuropharmacology. This compound is a key precursor for the synthesis of potent and selective negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5).[3][4][17] These receptors are implicated in a variety of CNS disorders, and their modulation has therapeutic potential for anxiety, depression, pain, and Fragile X syndrome.[3][18]

Compounds like MPEP (2-Methyl-6-(phenylethynyl)pyridine) and MTEP established the viability of this pharmacophore.[18][19] The synthesis of analogs often involves coupling a boronic acid like the topic of this guide with a suitable heterocyclic halide.

Drug_Discovery_Logic bb 5-(Prop-1-ynyl)pyridin- 3-ylboronic acid reaction Suzuki-Miyaura Cross-Coupling bb->reaction rx Heterocyclic Halide (e.g., 5-bromopyrimidine) rx->reaction scaffold Core Scaffold: (Pyridyl-ethynyl-heterocycle) reaction->scaffold target mGluR5 Receptor Target scaffold->target Binds as NAM indication Therapeutic Indication (Anxiety, Pain, etc.) target->indication Modulates CNS Activity

Logical workflow from building block to therapeutic application.

Handling, Storage, and Safety

Proper handling and storage are essential for maintaining the reagent's integrity and ensuring laboratory safety.

  • Storage: The compound should be stored in a tightly sealed container in a refrigerator at 2-8°C under an inert nitrogen atmosphere.[6][10] Boronic acids can be susceptible to dehydration, which can lead to the formation of boroxine anhydrides. While this often does not impede reactivity, consistent storage is key.

  • Handling: Handle in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Personal Protective Equipment (PPE): Standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times.[20]

  • Safety Information: The compound is classified with a "Warning" signal word.[7][10]

    • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

    • Precautionary Statements: P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[7][10]

Conclusion

This compound is more than a mere chemical intermediate; it is an enabling tool for innovation in drug discovery. Its well-defined reactivity in the Suzuki-Miyaura coupling provides a reliable and efficient pathway to complex molecular scaffolds, particularly for potent mGluR5 modulators. For researchers and scientists in pharmaceutical development, a thorough understanding of its properties, reaction mechanisms, and handling protocols is fundamental to leveraging its full potential in the creation of next-generation therapeutics.

References

structure elucidation of 5-(Prop-1-ynyl)pyridin-3-ylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of 5-(Prop-1-ynyl)pyridin-3-ylboronic Acid

Foreword: The Imperative of Unambiguous Characterization

In the landscape of modern drug discovery and materials science, heterocyclic boronic acids are invaluable building blocks. Their utility in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allows for the efficient construction of complex molecular architectures. This compound, with its unique combination of a pyridine core, an internal alkyne, and a boronic acid moiety, represents a versatile synthon for creating novel pharmaceutical agents and functional materials.[1] However, the synthetic utility of such a reagent is predicated on its absolute structural integrity. Ambiguities in structure, or the presence of process-related impurities, can derail research programs, compromise intellectual property, and lead to inconsistent results.

This guide provides a comprehensive, field-proven strategy for the complete . Moving beyond a simple recitation of techniques, we will explore the causality behind our analytical choices, address the specific challenges posed by boronic acids, and present a self-validating workflow that ensures the highest degree of scientific certainty.

Molecular Profile and Analytical Strategy

Before embarking on any analytical campaign, a thorough understanding of the target molecule's features is essential.

Molecular Structure:

Caption: Chemical structure and basic properties of the target molecule.[2]

The molecule presents three key structural regions for interrogation:

  • The Pyridine Ring: An aromatic heterocycle whose protons and carbons will have characteristic NMR chemical shifts.

  • The Prop-1-ynyl Group: An internal alkyne. Its C≡C bond will have a weak but characteristic IR absorption, and the methyl group provides a clear singlet in the ¹H NMR spectrum.[3]

  • The Boronic Acid Group: This moiety is prone to dehydration, often forming a cyclic trimeric anhydride known as a boroxine.[4] This possibility must be a central consideration in our analysis, particularly in mass spectrometry and ¹¹B NMR.

analytical_workflow cluster_0 Initial Verification cluster_1 Detailed Structural Mapping cluster_2 Definitive Confirmation MS Mass Spectrometry (LC-MS) NMR_1D 1D NMR (¹H, ¹³C, ¹¹B) MS->NMR_1D Confirms MW & Formula IR FTIR Spectroscopy IR->NMR_1D Confirms Functional Groups NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Assigns Nuclei XRAY Single Crystal X-Ray Crystallography NMR_2D->XRAY Proposes Connectivity

Caption: A logical workflow for the comprehensive structure elucidation.

Mass Spectrometry: Confirming Identity and Purity

Expertise & Experience: Mass spectrometry serves as the first critical checkpoint. Its primary role is to confirm the molecular weight and, by extension, the elemental composition. However, for boronic acids, the choice of methodology is crucial. Their propensity to form boroxines under thermal stress or in non-polar environments can complicate mass spectra, leading to ions corresponding to the trimer rather than the monomer.[4][5] Ultra-High Performance Liquid Chromatography (UHPLC) coupled with a mass spectrometer is the preferred method as it allows for rapid analysis under conditions that can be optimized to preserve the monomeric form.[6][7]

Experimental Protocol: UPLC-MS
  • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a 50:50 mixture of acetonitrile and 10 mM aqueous ammonium acetate.

  • Chromatography:

    • System: ACQUITY UPLC I-Class or similar.

    • Column: ACQUITY BEH C18, 1.7 µm, 2.1 x 50 mm.

    • Mobile Phase A: 10 mM Ammonium Acetate in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 5% B, hold for 0.1 min, ramp to 95% B over 0.7 min, hold for 0.1 min, return to 5% B and re-equilibrate.

    • Flow Rate: 0.6 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry:

    • System: Tandem quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), run in both positive and negative modes.

    • Rationale: Negative mode is often highly sensitive for boronic acids, detecting the [M-H]⁻ ion. Positive mode will detect the [M+H]⁺ ion.

    • Cone Voltage: Optimize around 25 V. A low cone voltage is critical to minimize in-source fragmentation and dehydration.[6]

    • Mass Range: Scan from m/z 50 to 600.

Data Presentation: Expected Ions
Ion SpeciesFormulaCalculated m/zModeComments
[M+H]⁺ C₈H₉BNO₂⁺162.07ESI+Protonated parent molecule.
[M-H]⁻ C₈H₇BNO₂⁻160.06ESI-Deprotonated parent molecule; often the base peak.[6]
[M-H₂O+H]⁺ C₈H₇BN⁺128.07ESI+Dehydrated species, may be observed.
[Boroxine+H]⁺ C₂₄H₂₁B₃N₃O₃⁺432.18ESI+Protonated cyclic trimer; its presence indicates sample dehydration.

Trustworthiness: The observation of the correct mass-to-charge ratio for the [M+H]⁺ and particularly the [M-H]⁻ ions provides strong initial evidence for the compound's identity. The UHPLC method, with its short run time, minimizes the risk of on-column degradation.[7] Comparing the relative intensity of the monomer to the boroxine trimer provides a preliminary assessment of sample purity and stability.

Infrared Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: FTIR spectroscopy is a rapid and non-destructive technique used to confirm the presence of key functional groups. For this molecule, we are looking for definitive evidence of the alkyne, the aromatic pyridine ring, and the boronic acid's O-H and B-O bonds. The propynyl group is internal, so we expect a weak C≡C stretch and, importantly, the absence of a terminal ≡C-H stretch around 3300 cm⁻¹.[3][8]

Experimental Protocol: ATR-FTIR
  • Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Apply pressure to ensure good contact.

  • Record the spectrum from 4000 to 400 cm⁻¹, co-adding at least 16 scans to achieve a good signal-to-noise ratio.

  • Perform a background scan of the clean ATR crystal before running the sample.

Data Presentation: Characteristic Vibrational Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional GroupExpected Intensity
3400 - 3200O-H Stretch (H-bonded)B(O-H)₂Broad, Strong
3100 - 3000C-H Stretch (sp²)Pyridine RingMedium
2980 - 2850C-H Stretch (sp³)-CH₃Medium-Weak
2260 - 2190C≡C Stretch (internal)PropynylWeak to Very Weak[3]
1600 - 1550C=C, C=N StretchPyridine RingMedium-Strong
1380 - 1310B-O StretchB-OStrong[9][10]
~700B-O-H BendB-O-HBroad, Medium

Trustworthiness: The combined presence of the broad O-H stretch, the strong B-O stretch, the weak C≡C stretch, and the aromatic C=C/C=N bands provides a robust vibrational fingerprint, confirming that all expected functional groups are present in the sample.

Nuclear Magnetic Resonance Spectroscopy: The Definitive Map

Expertise & Experience: NMR is the cornerstone of structure elucidation, providing unambiguous information about the atomic connectivity. For this compound, a suite of 1D (¹H, ¹³C, ¹¹B) and 2D (COSY, HSQC, HMBC) experiments are required for a complete assignment.

Experimental Protocol: NMR
  • Sample Preparation: Dissolve ~10-15 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄). DMSO-d₆ is often preferred as it allows for the observation of the exchangeable B(OH)₂ protons.

  • ¹H NMR: Acquire a standard proton spectrum.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. An APT or DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.

  • ¹¹B NMR: Acquire a proton-decoupled boron spectrum using a quartz or boron-free glass NMR tube. Use BF₃·OEt₂ as an external reference (δ 0.0 ppm).[11]

  • 2D NMR: Acquire COSY, HSQC, and HMBC spectra, optimizing acquisition parameters for the expected coupling constants.

Data Interpretation and Predicted Spectra

¹H NMR (Predicted, 400 MHz, DMSO-d₆):

LabelPositionPredicted δ (ppm)MultiplicityIntegrationAssignment
H-a2~8.8 - 9.0s (or d, small J)1HPyridine CH
H-b4~8.2 - 8.4s (or t, small J)1HPyridine CH
H-c6~8.6 - 8.8s (or d, small J)1HPyridine CH
H-d-~8.3br s2HB(OH)₂
H-e-~2.1s3H-C≡C-CH₃
  • Rationale: The pyridine protons are deshielded due to the ring's aromaticity and the electron-withdrawing nature of the nitrogen atom. Protons at positions 2 and 6, adjacent to the nitrogen, will be the most downfield. The B(OH)₂ protons will appear as a broad singlet that will exchange upon addition of D₂O. The methyl protons of the propynyl group are expected to be a sharp singlet.

¹³C NMR (Predicted, 100 MHz, DMSO-d₆):

LabelPositionPredicted δ (ppm)Comments
C-13~130 - 135C-B bond; peak may be broad or unobserved.[12]
C-22~150 - 155C-H adjacent to N.
C-34~140 - 145C-H.
C-45~120 - 125C-C≡C.
C-56~152 - 157C-H adjacent to N.
C-6-~78 - 82Py-C≡C.
C-7-~88 - 92C≡C-CH₃.
C-8-~4 - 6-CH₃.

¹¹B NMR (Predicted, 128 MHz):

  • Expected Chemical Shift: A single, relatively sharp peak between δ +28 and +31 ppm .[13][14]

  • Rationale: This chemical shift is characteristic of a trigonal planar (sp² hybridized) aryl boronic acid.[15]

  • Trustworthiness: This experiment is exceptionally powerful for assessing purity. The presence of a significant peak around δ +33 ppm would indicate the formation of the boroxine anhydride.[13] The appearance of peaks further upfield (e.g., δ +5 to +10 ppm) would suggest the formation of a tetracoordinate (sp³ hybridized) boronate species, perhaps from interaction with a solvent like methanol.[15]

2D NMR for Unambiguous Assignment:

A 2D NMR correlation map provides the final, irrefutable proof of the proposed connectivity.

Caption: Key expected HMBC (¹H-¹³C long-range) correlations.

  • COSY: Will show correlations between coupled protons on the pyridine ring (if any).

  • HSQC: Will correlate each proton signal (H-a, H-b, H-c, H-e) directly to its attached carbon (C-2, C-4, C-5, C-8).

  • HMBC: This is the most informative experiment. Key correlations (as shown above) will link the methyl protons (H-e) to the alkyne carbons (C-6, C-7), and the pyridine protons to their neighboring carbons, unequivocally establishing the substitution pattern and confirming the link between the pyridine ring and the propynyl group.

X-Ray Crystallography: The Gold Standard

Expertise & Experience: While the combination of MS and NMR provides a definitive solution in most cases, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure. It provides a three-dimensional model of the molecule, confirming not only the connectivity but also the precise bond lengths and angles.[16] Obtaining a diffraction-quality single crystal is often the most challenging step.[17]

Experimental Protocol: Crystallization and Data Collection
  • Crystallization: The molecule must be crystallized from a suitable solvent or solvent system. This is often achieved through slow evaporation, vapor diffusion, or cooling of a saturated solution. Common solvents to screen include ethanol, acetonitrile, ethyl acetate, and mixtures with heptane.

  • Data Collection: A suitable crystal (typically >0.1 mm in all dimensions) is mounted on a diffractometer.[17] The crystal is cooled in a stream of nitrogen gas and irradiated with monochromatic X-rays.

  • Structure Solution and Refinement: The diffraction pattern is collected and processed to generate an electron density map, from which the atomic positions are determined and refined to yield the final molecular structure.

Trustworthiness: A solved crystal structure is considered definitive proof. It not only validates the assignments made by other techniques but can also reveal subtle structural details such as intermolecular hydrogen bonding and crystal packing, which can influence the material's bulk properties.

Conclusion

The is a multi-faceted process that relies on the synergistic application of modern analytical techniques. By following a logical workflow—from initial mass confirmation by LC-MS , through functional group verification with FTIR , to detailed connectivity mapping with a full suite of 1D and 2D NMR experiments—a complete and unambiguous structural assignment can be achieved. The targeted use of ¹¹B NMR is critical for assessing the integrity of the boronic acid moiety, a known point of instability for this compound class. Finally, single-crystal X-ray crystallography stands as the ultimate arbiter for absolute proof of structure. This integrated, self-validating approach ensures the highest level of scientific rigor, providing the solid analytical foundation required for the successful application of this versatile building block in research and development.

References

5-(Prop-1-ynyl)pyridin-3-ylboronic acid molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-(Prop-1-ynyl)pyridin-3-ylboronic acid: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a key building block in modern medicinal chemistry and materials science. We delve into its fundamental physicochemical properties, with a primary focus on its molecular weight and structure. This document outlines common synthetic pathways, robust analytical characterization techniques, and critical considerations for handling and storage to ensure compound integrity. Furthermore, we explore its applications, particularly in the context of Suzuki-Miyaura cross-coupling reactions for the development of novel therapeutic agents and advanced organic materials. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in their work.

Introduction: The Significance of Pyridinylboronic Acids in Synthesis

Heterocyclic boronic acids are indispensable tools in contemporary organic synthesis. Their utility is most prominently showcased in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for the formation of carbon-carbon bonds. This reaction's broad functional group tolerance, mild conditions, and high yields have made it a cornerstone of pharmaceutical development.[1][2]

Within this class of reagents, pyridine-containing boronic acids are of particular interest. The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs due to its ability to improve aqueous solubility and engage in hydrogen bonding with biological targets.[3] this compound combines this valuable heterocycle with two reactive handles: the boronic acid for cross-coupling and the terminal alkyne for further functionalization via reactions like click chemistry or Sonogashira coupling. This dual functionality makes it an exceptionally powerful and versatile building block for creating complex molecular architectures.[4][5]

Physicochemical Properties

The foundational characteristics of this compound are crucial for its effective use in synthesis and for accurate stoichiometric calculations. The precise molecular weight is a cornerstone of this data.

PropertyValueSource(s)
Molecular Weight 160.97 g/mol [4][5][6][7][8]
Molecular Formula C₈H₈BNO₂[4][5][6][7]
CAS Number 917471-30-8[4][5][7][8][9]
Appearance White to off-white solid/crystalline powder[4]
IUPAC Name (5-(prop-1-yn-1-yl)pyridin-3-yl)boronic acid[6]
SMILES CC#CC1=CC(=CN=C1)B(O)O[7][8]
Purity Typically ≥95%[8][10]

Synthesis and Mechanistic Considerations

The synthesis of arylboronic acids can be achieved through several established methods. A common and effective approach for a compound like this compound involves the Miyaura borylation reaction. This pathway typically starts with a halogenated pyridine precursor, which is reacted with a diboron reagent in the presence of a palladium catalyst.

Illustrative Synthetic Workflow

The following diagram outlines a plausible synthetic route from a di-halogenated pyridine, illustrating a two-step process involving a Sonogashira coupling followed by a Miyaura borylation. This approach allows for the sequential and controlled introduction of the alkyne and boronic acid functionalities.

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Miyaura Borylation A 3,5-Dibromopyridine C 3-Bromo-5-(prop-1-ynyl)pyridine A->C Pd(PPh₃)₄, CuI Triethylamine B Propyne B->C E This compound pinacol ester C->E Pd(dppf)Cl₂ KOAc, Dioxane D Bis(pinacolato)diboron (B₂pin₂) D->E F This compound E->F Hydrolysis (e.g., aq. HCl)

Caption: General synthetic workflow for this compound.

Causality Behind Experimental Choices:

  • Palladium Catalyst: Palladium complexes like Pd(dppf)Cl₂ are highly efficient for catalyzing the borylation of aryl halides.

  • Base: A base such as potassium acetate (KOAc) is required to facilitate the catalytic cycle.

  • Boron Source: Bis(pinacolato)diboron (B₂pin₂) is a common, stable, and easy-to-handle source of boron for the Miyaura borylation.[11] The resulting pinacol ester is often more stable and easier to purify than the free boronic acid.[12]

  • Hydrolysis: A final hydrolysis step is necessary to convert the boronic ester intermediate to the target boronic acid.

Analytical Characterization and Quality Control

Verifying the identity, purity, and stability of this compound is paramount before its use in subsequent reactions. A multi-technique approach ensures a comprehensive and trustworthy characterization.

Standard Analytical Workflow

G Start Synthesized Product NMR ¹H NMR, ¹³C NMR, ¹¹B NMR (Structure Verification) Start->NMR MS Mass Spectrometry (LC-MS/GC-MS) (Molecular Weight Confirmation) Start->MS HPLC HPLC/UPLC (Purity Assessment) NMR->HPLC Structure OK MS->HPLC Mass OK Result Verified Compound (Structure & Purity Confirmed) HPLC->Result Purity ≥95%

Caption: Standard analytical workflow for compound verification and quality control.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Should show distinct signals for the methyl protons of the propyne group, as well as aromatic protons on the pyridine ring. The integration of these signals should correspond to the number of protons in the structure.

    • ¹³C NMR: Will confirm the number of unique carbon environments, including the two sp-hybridized carbons of the alkyne.

    • ¹¹B NMR: Provides direct evidence of the boron atom, typically showing a broad signal in the characteristic range for boronic acids (δ 28-30 ppm).[12]

  • Mass Spectrometry (MS): This technique directly confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, further validating the elemental composition (C₈H₈BNO₂).

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of the compound. A sample is analyzed to detect any residual starting materials, byproducts, or degradation products, with the purity typically reported as a percentage of the area of the main peak.

Applications in Drug Discovery and Materials Science

The primary application of this compound is as an intermediate in Suzuki-Miyaura cross-coupling reactions.[4] This allows for its conjugation to a wide variety of aryl or heteroaryl halides, enabling the rapid synthesis of diverse compound libraries for drug discovery screening. It is particularly valuable in the synthesis of kinase inhibitors and other therapeutic agents where a substituted pyridine core is desired.

Conceptual Application: Suzuki-Miyaura Coupling

G BoronicAcid This compound Product Coupled Product (Biaryl/Heterobiaryl Core) BoronicAcid->Product ArylHalide Aryl/Heteroaryl Halide (R-X) ArylHalide->Product Catalyst Pd Catalyst, Base Product->Catalyst Catalytic Cycle

Caption: Role as a key building block in Suzuki-Miyaura cross-coupling reactions.

Handling, Storage, and Safety

Proper handling and storage are critical to prevent the decomposition of boronic acids.

  • Storage Conditions: The compound should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon).[7][8] Recommended storage temperatures are often between 2-8°C.[7][13]

  • Decomposition Pathways: Boronic acids are susceptible to several decomposition pathways, most notably protodeboronation (loss of the boronic acid group) and oxidative decomposition. They can also undergo dehydration to form cyclic anhydrides known as boroxines, which can complicate stoichiometry and reactivity.[12][14] Storing under inert, dry conditions mitigates these risks.

  • Safety: The compound is classified as a warning-level hazard, with statements indicating it may be harmful if swallowed.[6][15] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling.

Conclusion

This compound, with a molecular weight of 160.97 g/mol , is a high-value synthetic intermediate. Its unique structure, combining a pyridine core with both a boronic acid and an alkyne functional group, provides chemists with exceptional versatility for constructing complex molecules. A thorough understanding of its properties, coupled with robust analytical verification and proper handling, enables its effective application in accelerating research and development in the pharmaceutical and materials science industries.

References

The Advent and Ascendance of Pyridinylboronic Acids: A Technical Guide to Their Discovery, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pyridinylboronic acids and their derivatives have emerged from relative obscurity to become indispensable tools in modern synthetic chemistry, particularly in the realms of pharmaceutical discovery and materials science. Their unique electronic properties, stemming from the incorporation of a Lewis acidic boron moiety onto an electron-deficient pyridine ring, have enabled a plethora of novel chemical transformations. This in-depth technical guide provides a comprehensive overview of the discovery and historical development of pyridinylboronic acids, charting their evolution from challenging synthetic curiosities to readily accessible and highly versatile reagents. We will delve into the nuances of their synthesis, exploring the chronological progression of methodologies from classical organometallic approaches to cutting-edge transition metal-catalyzed C-H functionalization. Furthermore, this guide will illuminate the critical role of pyridinylboronic acids as key building blocks in the construction of complex molecular architectures, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Through a blend of historical perspective, mechanistic insights, and practical experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of this vital class of organoboron compounds.

Introduction: The Pyridine Moiety Meets the Boronic Acid

The pyridine ring, a ubiquitous heterocycle in a vast array of pharmaceuticals, agrochemicals, and functional materials, imparts unique physicochemical properties to the molecules it inhabits.[1] Its electron-deficient nature and ability to act as a ligand for metal catalysts make it a desirable synthetic target. Boronic acids, first isolated by Edward Frankland in 1860, possess a versatile reactivity profile, most notably their ability to participate in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.[2] The conceptual union of these two entities—the pyridinylboronic acid—presented an enticing prospect for synthetic chemists: a reagent that could seamlessly introduce the valuable pyridine scaffold into complex organic molecules.

However, the journey to realizing this potential was fraught with challenges. The inherent properties of the pyridine ring, particularly the presence of the nitrogen atom, complicated early synthetic efforts. This guide will trace the historical path of discovery and the innovative solutions developed to overcome these hurdles.

A Historical Odyssey: The Discovery and Evolution of Synthetic Methodologies

The synthesis of pyridinylboronic acids has undergone a significant evolution, driven by the ever-increasing demand for these versatile building blocks. The timeline of their development can be broadly categorized into several key eras, each characterized by the emergence of new and more efficient synthetic strategies.

The Dawn of an Era: Early Approaches via Metal-Halogen Exchange

The foundational method for preparing pyridinylboronic acids, and indeed many arylboronic acids, involved the reaction of an organometallic reagent with a trialkyl borate.[3][4] This typically entailed a metal-halogen exchange reaction, wherein a halopyridine is treated with a strong organometallic base, such as an organolithium or Grignard reagent, to generate a highly reactive pyridinyl anion. This anion then acts as a nucleophile, attacking the electrophilic boron atom of a trialkyl borate, followed by hydrolysis to yield the desired boronic acid.[5]

While conceptually straightforward, this method was often plagued by low yields and a lack of functional group tolerance. The strongly basic conditions required for the metal-halogen exchange were incompatible with many sensitive functional groups. Furthermore, the generation of highly reactive organometallic intermediates could lead to undesired side reactions.[5]

Experimental Protocol: Synthesis of 3-Pyridylboronic Acid via Lithium-Halogen Exchange

Objective: To synthesize 3-pyridylboronic acid from 3-bromopyridine using an in situ quench protocol to improve yield and reproducibility.[5][6]

Materials:

  • 3-Bromopyridine

  • Triisopropyl borate

  • n-Butyllithium (n-BuLi) in hexanes

  • Toluene, anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl), 2M aqueous solution

  • Acetonitrile

  • Cyclohexane

Procedure:

  • To a dry, nitrogen-purged reaction flask, add anhydrous toluene, anhydrous THF, triisopropyl borate, and 3-bromopyridine.[5]

  • Cool the mixture to -40 °C using a suitable cooling bath.[5]

  • Slowly add a solution of n-butyllithium in hexanes to the cooled mixture while maintaining the temperature below -30 °C. The rationale for this "in situ quench" is that the lithium-halogen exchange is significantly faster than the reaction between n-butyllithium and the borate ester. This minimizes the lifetime of the reactive 3-lithiopyridine intermediate, reducing side reactions.[5]

  • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.[7]

  • Quench the reaction by the slow addition of 2M aqueous HCl.[7]

  • Separate the aqueous and organic layers. Extract the aqueous layer with a suitable organic solvent.

  • Combine the organic layers and concentrate under reduced pressure to obtain a solid residue.

  • The crude product, often the boroxine (a cyclic anhydride of the boronic acid), can be purified by crystallization from acetonitrile.[5]

  • To obtain the pinacol ester, the boroxine can be reacted with pinacol in a suitable solvent like cyclohexane.[5]

Trustworthiness: This protocol, particularly the "in situ quench" modification, has been demonstrated to be a reliable and scalable method for the preparation of 3-pyridylboronic acid, offering significant improvements over earlier procedures that required cryogenic temperatures.[5][8]

The Rise of Transition Metals: Palladium-Catalyzed Borylation

A major breakthrough in the synthesis of pyridinylboronic acids came with the advent of palladium-catalyzed cross-coupling reactions. The Miyaura borylation, a landmark discovery, enabled the direct conversion of aryl halides and triflates to their corresponding boronic esters using a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst.[3]

This method offered several advantages over the traditional metal-halogen exchange approach, including milder reaction conditions and greater functional group tolerance. The development of highly active and air-stable palladium-phosphine complexes further expanded the scope and utility of this reaction.[9]

Experimental Protocol: Palladium-Catalyzed Borylation of a Halopyridine

Objective: To synthesize a pyridinylboronic acid pinacol ester from a halopyridine using a palladium-catalyzed Miyaura borylation reaction.

Materials:

  • Halopyridine (e.g., 2-bromopyridine)

  • Bis(pinacolato)diboron (B₂pin₂)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., potassium acetate)

  • Solvent (e.g., dioxane)

Procedure:

  • In a reaction vessel, combine the halopyridine, bis(pinacolato)diboron, palladium catalyst, and base.

  • Add the anhydrous solvent and degas the mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

  • After cooling to room temperature, filter the reaction mixture and concentrate the filtrate.

  • Purify the crude product by column chromatography on silica gel to afford the desired pyridinylboronic acid pinacol ester.

Causality Behind Experimental Choices: The choice of palladium catalyst and ligand is crucial for achieving high yields and preventing side reactions. Dppf (1,1'-bis(diphenylphosphino)ferrocene) is a common ligand that often provides good results in these transformations. The base is required to facilitate the catalytic cycle.

The Modern Frontier: C-H Bond Activation and Cycloaddition Strategies

More recently, the field has moved towards even more atom-economical and efficient methods, such as transition metal-catalyzed C-H bond activation. Iridium and rhodium catalysts have been shown to effectively catalyze the direct borylation of C-H bonds in pyridine and its derivatives, offering a powerful tool for the synthesis of pyridinylboronic esters without the need for pre-functionalized starting materials.

Another innovative approach involves [4+2] cycloaddition reactions between alkynylboronates and suitable dienes to construct highly functionalized pyridinylboronic esters in a single step.[10] These cutting-edge methods continue to push the boundaries of what is possible in the synthesis of this important class of compounds.

G cluster_early Early Methods cluster_intermediate Intermediate Developments cluster_modern Modern Approaches Metal-Halogen Exchange Metal-Halogen Exchange Pd-Catalyzed Borylation Pd-Catalyzed Borylation Metal-Halogen Exchange->Pd-Catalyzed Borylation Improved Functional Group Tolerance C-H Activation C-H Activation Pd-Catalyzed Borylation->C-H Activation Increased Atom Economy Cycloaddition Cycloaddition Pd-Catalyzed Borylation->Cycloaddition Direct Construction of Functionalized Rings

The Stability Conundrum: A Tale of Three Isomers

A crucial aspect of pyridinylboronic acid chemistry is the differential stability of the various positional isomers. While 3- and 4-pyridinylboronic acids are generally stable and readily handled compounds, their 2-pyridinyl counterparts are notoriously unstable and prone to protodeboronation (cleavage of the C-B bond by a proton source). This instability has historically posed a significant challenge for their synthesis and application.[11]

The increased susceptibility of 2-pyridinylboronic acids to protodeboronation is attributed to the proximity of the nitrogen atom to the boronic acid moiety. The nitrogen can coordinate to the boron atom, increasing the electron density at the carbon atom bearing the boron, thereby facilitating protonolysis.

To circumvent this issue, chemists have developed several strategies, including the use of sterically bulky boronic esters, such as the pinacol or neopentyl glycol esters, which protect the boron atom from attack. Additionally, the development of air- and water-stable 2-pyridinylboronic acid derivatives, such as N,N-diethanolamine esters and cyclic triolborates, has greatly expanded the utility of these challenging reagents.[9]

Applications in Synthesis: The Suzuki-Miyaura Cross-Coupling and Beyond

The primary application of pyridinylboronic acids lies in their role as nucleophilic partners in the Suzuki-Miyaura cross-coupling reaction.[1][2] This powerful carbon-carbon bond-forming reaction has revolutionized the synthesis of biaryls and heteroaryl-aryl compounds, which are common motifs in pharmaceuticals and advanced materials.[12]

The ability to introduce a pyridine ring into a molecule with high efficiency and selectivity has made pyridinylboronic acids invaluable reagents in drug discovery.[1][3] For instance, they have been instrumental in the synthesis of numerous active pharmaceutical ingredients (APIs) for the treatment of a wide range of diseases.[1]

Beyond the Suzuki-Miyaura reaction, pyridinylboronic acids have also found application in other important transformations, including the Chan-Lam coupling for the formation of C-N bonds and the Liebeskind-Srogl coupling.[2]

G Pyridinylboronic Acid Pyridinylboronic Acid Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling Pyridinylboronic Acid->Suzuki-Miyaura Coupling Aryl/Heteroaryl Halide Aryl/Heteroaryl Halide Aryl/Heteroaryl Halide->Suzuki-Miyaura Coupling Biaryl/Heteroaryl-Pyridine Product Biaryl/Heteroaryl-Pyridine Product Suzuki-Miyaura Coupling->Biaryl/Heteroaryl-Pyridine Product Pd Catalyst, Base

Future Outlook: New Frontiers and Emerging Applications

The field of pyridinylboronic acid chemistry continues to evolve, with ongoing research focused on the development of more sustainable and efficient synthetic methods. The use of earth-abundant metal catalysts, such as iron, for cross-coupling reactions is a particularly active area of investigation.[13] Furthermore, the unique electronic properties of pyridinylboronic acids are being explored in new contexts, including their use as sensors and in the development of novel materials with tailored electronic and optical properties.[1] As our understanding of these versatile reagents deepens, we can expect to see even more innovative applications emerge in the years to come.

Conclusion

From their challenging beginnings to their current status as indispensable synthetic building blocks, the story of pyridinylboronic acids is a testament to the ingenuity and perseverance of the chemical community. The development of robust and versatile synthetic methods has unlocked the vast potential of these reagents, enabling the construction of complex molecules that are vital to human health and technological advancement. As research in this area continues to flourish, the future for pyridinylboronic acids appears brighter than ever, with new discoveries and applications poised to further solidify their importance in the landscape of modern chemistry.

References

A Theoretical Deep Dive into 5-(Prop-1-ynyl)pyridin-3-ylboronic Acid: A Keystone for Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of boron-containing moieties into drug candidates has heralded a new era in medicinal chemistry, with several boronic acid-based drugs receiving regulatory approval.[1][2][3] 5-(Prop-1-ynyl)pyridin-3-ylboronic acid emerges as a particularly compelling, yet underexplored, building block for the synthesis of novel therapeutics.[4][5] Its unique structural amalgamation of a pyridinyl core, a reactive boronic acid group, and a propynyl side chain presents a trifecta of opportunities for targeted drug design. This technical guide delineates a comprehensive theoretical framework for the in-depth characterization of this compound, leveraging advanced computational methodologies. By elucidating its intrinsic electronic properties, conformational landscape, and reactivity, we aim to provide a robust foundation for researchers, scientists, and drug development professionals to unlock its full therapeutic potential.

Introduction: The Rising Prominence of Pyridinylboronic Acids in Drug Discovery

Boronic acids have transcended their traditional role as synthetic intermediates to become pivotal pharmacophores in modern drug discovery.[2][3] Their ability to form reversible covalent bonds with biological targets, such as serine proteases, has been a game-changer in designing potent and selective inhibitors.[1] The pyridine ring, a ubiquitous heterocycle in medicinal chemistry, offers crucial hydrogen bonding capabilities and metabolic stability. The fusion of these two entities in pyridinylboronic acids creates a powerful scaffold for interrogating a wide array of biological targets.

This compound (C₈H₈BNO₂, MW: 160.97, CAS: 917471-30-8) is a commercially available building block that has been utilized in the synthesis of complex organic molecules.[4][6][7][8][9][10] The propynyl group, in particular, offers a valuable handle for further functionalization via click chemistry or for probing interactions within hydrophobic pockets of target proteins. Despite its potential, a detailed theoretical understanding of this molecule's fundamental properties is conspicuously absent in the current literature. This guide proposes a systematic computational investigation to bridge this knowledge gap.

Proposed Theoretical Investigation Workflow

A multi-faceted computational approach is proposed to comprehensively characterize this compound. The workflow is designed to provide a holistic understanding of its structure-property relationships.

Theoretical_Investigation_Workflow Figure 1: Proposed Computational Workflow A Initial Structure Generation & Conformational Analysis B Quantum Mechanical Calculations (DFT/MP2) A->B Optimized Geometries C Geometric & Electronic Property Analysis B->C Wavefunction & Energies D Reactivity & Interaction Potential B->D Frontier Molecular Orbitals E Spectroscopic Property Prediction B->E Vibrational Frequencies F Solvation Effects (PCM/CPCM) B->F Inclusion of Solvent G Application to Drug Design C->G D->G E->G F->G Biologically Relevant Context

Caption: A flowchart illustrating the proposed theoretical investigation of this compound.

Methodologies for Theoretical Characterization

Conformational Analysis

The initial step involves a thorough exploration of the conformational space of this compound. The rotational barrier around the C-B bond and the orientation of the hydroxyl groups of the boronic acid are critical determinants of the molecule's overall shape and interaction profile.

Protocol:

  • Generation of an initial 3D structure of the molecule.

  • Systematic rotation around the C-B bond and the B-O bonds.

  • Initial geometry optimization of each conformer using a computationally less expensive method (e.g., semi-empirical PM7 or a small basis set DFT).

  • Clustering of the resulting conformers based on energy and root-mean-square deviation (RMSD).

  • Re-optimization of the low-energy conformers at a higher level of theory (e.g., B3LYP/6-311+G(d,p)).[11][12][13]

Quantum Mechanical Calculations

High-level quantum mechanical calculations are essential for accurately describing the electronic structure and properties of the molecule.

Computational Details:

  • Density Functional Theory (DFT): The B3LYP functional with the 6-311++G(d,p) basis set is proposed for geometry optimization and frequency calculations. This level of theory has been shown to provide a good balance between accuracy and computational cost for organic molecules.[11][12][13]

  • Møller-Plesset Perturbation Theory (MP2): For more accurate energy calculations and to account for electron correlation effects, single-point energy calculations using the MP2 method with a larger basis set (e.g., aug-cc-pVTZ) are recommended.[14][15]

  • Solvation Models: To simulate a biologically relevant aqueous environment, implicit solvation models such as the Polarizable Continuum Model (PCM) or the Conductor-like Polarizable Continuum Model (CPCM) will be employed.[15]

Anticipated Theoretical Insights and Data

The proposed computational investigation is expected to yield a wealth of data, which will be crucial for understanding the behavior of this compound.

Molecular Geometry and Stability

The optimized geometries of the most stable conformers will be determined. Key bond lengths, bond angles, and dihedral angles will be tabulated to provide a detailed structural description. The relative energies of the conformers will indicate their population at room temperature.

ParameterAnticipated Value RangeSignificance
C-B Bond Length1.55 - 1.58 ÅInfluences reactivity and rotational barrier.
B-O Bond Lengths1.36 - 1.38 ÅKey to understanding Lewis acidity.
O-B-O Angle~120° (sp² hybridized)Confirms the planar nature of the boronic acid group.
Relative Energy0 - 5 kcal/molDetermines the dominant conformers in solution.
Table 1: Predicted Key Geometric and Energetic Parameters.
Electronic Properties and Reactivity

The electronic properties will be analyzed to predict the molecule's reactivity and potential interaction sites.

  • Frontier Molecular Orbitals (HOMO/LUMO): The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO gap will provide an indication of the molecule's chemical stability.[16]

  • Molecular Electrostatic Potential (MEP): The MEP surface will be mapped to identify electron-rich (nucleophilic) and electron-deficient (electrophilic) regions. This is invaluable for predicting non-covalent interactions with biological macromolecules.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis will be performed to quantify charge distribution and understand intramolecular interactions, such as the potential for an intramolecular N-B dative bond.[1][14]

Electronic_Properties Figure 2: Key Electronic Property Analysis Molecule This compound HOMO HOMO (Nucleophilicity) Molecule->HOMO LUMO LUMO (Electrophilicity) Molecule->LUMO MEP MEP Surface (Interaction Sites) Molecule->MEP NBO NBO Charges (Charge Distribution) Molecule->NBO

Caption: A diagram illustrating the key electronic properties to be analyzed.

Spectroscopic Signatures

The vibrational frequencies will be calculated to predict the infrared (IR) and Raman spectra of the molecule. These theoretical spectra can be used to aid in the experimental characterization of the compound and its derivatives.

Acidity (pKa) Prediction

The pKa of the boronic acid is a critical parameter that governs its ionization state at physiological pH and its ability to interact with target proteins. A computational protocol involving the calculation of the Gibbs free energy of the acid and its conjugate base in the gas phase and in solution will be employed to predict the pKa.[17]

Implications for Drug Development

The theoretical insights gained from this proposed study will have direct implications for the rational design of drugs incorporating the this compound scaffold.

  • Structure-Activity Relationship (SAR) Studies: A detailed understanding of the molecule's conformational preferences and electronic properties will inform the design of analogues with improved potency and selectivity.

  • Target Interaction Modeling: The calculated partial charges and MEP maps can be used to develop more accurate force fields for molecular docking and molecular dynamics simulations, enabling the prediction of binding modes with target proteins.

  • Pharmacokinetic Property Optimization: The theoretical data can serve as input for in silico models to predict ADME (Absorption, Distribution, Metabolism, and Excretion) properties, aiding in the optimization of the drug-like characteristics of lead compounds.

Conclusion

While this compound represents a promising scaffold for drug discovery, its full potential can only be realized through a deep understanding of its fundamental chemical properties. The comprehensive theoretical investigation outlined in this guide provides a roadmap for elucidating these properties. By leveraging the power of computational chemistry, we can accelerate the discovery and development of novel therapeutics based on this versatile building block, ultimately contributing to the advancement of medicine.

References

Functionalized Pyridylboronic Acids: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pyridylboronic acids and their functionalized derivatives have emerged as indispensable tools in modern organic synthesis and medicinal chemistry. Their unique electronic properties and versatile reactivity, particularly in palladium-catalyzed cross-coupling reactions, have positioned them as critical building blocks for the construction of complex molecular architectures. This guide provides an in-depth exploration of the synthesis, properties, and applications of functionalized pyridylboronic acids, with a focus on their utility in drug discovery and the development of advanced chemical sensors. We will delve into the causality behind synthetic strategies, provide detailed experimental protocols, and present data-driven insights to empower researchers in leveraging these powerful reagents for their scientific endeavors.

Introduction: The Rise of Pyridylboronic Acids

The pyridine ring is a ubiquitous structural motif in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] Its presence can significantly influence a molecule's physicochemical properties, such as solubility, metabolic stability, and target binding affinity. Boronic acids, characterized by the -B(OH)₂ functional group, are renowned for their stability, low toxicity, and exceptional performance in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[3][4] The convergence of these two privileged scaffolds in the form of pyridylboronic acids has created a class of reagents with immense synthetic potential.

Functionalized pyridylboronic acids, which bear additional substituents on the pyridine ring, offer an even greater level of molecular diversity and control over the properties of the final products. These functionalities can be strategically chosen to modulate electronic effects, introduce new reaction handles, or directly participate in biological interactions. This guide will navigate the landscape of functionalized pyridylboronic acids, providing the reader with a comprehensive understanding of their synthesis and application.

Synthesis and Functionalization: Crafting the Building Blocks

The preparation of functionalized pyridylboronic acids can be achieved through several distinct synthetic strategies, each with its own set of advantages and limitations. The choice of method is often dictated by the desired substitution pattern and the nature of the functional groups to be incorporated.

Key Synthetic Routes

A review of recent progress in the synthesis of pyridinylboronic acids and esters highlights five primary approaches:[5][6]

  • Halogen-Metal Exchange followed by Borylation: This is a classical and widely used method, particularly for large-scale preparations. It typically involves the reaction of a functionalized halopyridine with an organolithium or Grignard reagent at low temperatures, followed by quenching with a trialkyl borate ester.[5]

  • Directed Ortho-Metalation (DoM) followed by Borylation: This strategy allows for the regioselective introduction of a boronic acid group ortho to a directing group on the pyridine ring.

  • Palladium-Catalyzed Cross-Coupling of Halopyridines: This method utilizes a palladium catalyst to couple a halopyridine with a diboron reagent, such as bis(pinacolato)diboron.

  • Iridium- or Rhodium-Catalyzed C-H Borylation: This approach offers the potential for direct functionalization of C-H bonds on the pyridine ring, providing a more atom-economical route.

  • [4+2] Cycloaddition Reactions: This method can be employed to construct the functionalized pyridine ring and introduce the boronic acid moiety simultaneously.[5][6]

The following diagram illustrates the general scheme for the Halogen-Metal Exchange and Borylation approach.

G start Functionalized Halopyridine intermediate Pyridyl-Metal Intermediate start->intermediate Halogen-Metal Exchange organometallic Organolithium or Grignard Reagent organometallic->intermediate boronate_ester Pyridylboronate Ester intermediate->boronate_ester Borylation borate Trialkyl Borate Ester borate->boronate_ester final_product Functionalized Pyridylboronic Acid boronate_ester->final_product Hydrolysis hydrolysis Hydrolysis

Halogen-Metal Exchange and Borylation Workflow.
Experimental Protocol: Synthesis of 2-Chloro-5-pyridylboronic Acid

This protocol is adapted from a literature procedure for the synthesis of a functionalized pyridylboronic acid via lithium-halogen exchange.[3]

Materials:

  • 2,5-Dichloropyridine

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Standard glassware for anhydrous reactions (Schlenk line, nitrogen/argon atmosphere)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve 2,5-dichloropyridine (1.0 eq) in anhydrous diethyl ether or THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.0-1.1 eq) dropwise to the cooled solution, maintaining the temperature below -70 °C. Stir the reaction mixture at -78 °C for 1 hour.

  • Borylation: To the resulting solution, add triisopropyl borate (2.0-2.2 eq) in one portion. Continue stirring at -78 °C for another 1-2 hours.

  • Quenching and Work-up: Allow the reaction mixture to warm to room temperature and stir overnight. Quench the reaction by the slow addition of water.

  • Extraction: Separate the aqueous and organic layers. Wash the organic layer with brine.

  • Acidification and Precipitation: Acidify the aqueous layer with HCl to a pH of approximately 2-3. The product, 2-chloro-5-pyridylboronic acid, should precipitate out of the solution.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Applications in Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds, and functionalized pyridylboronic acids are excellent coupling partners in these transformations.[3][7]

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states. The key steps are:[8][9][10]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl or heteroaryl halide), forming a Pd(II) complex.

  • Transmetalation: The organic group from the pyridylboronic acid is transferred to the palladium center. This step typically requires the presence of a base to activate the boronic acid.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 OxidativeAddition Oxidative Addition Pd0->OxidativeAddition ArylHalide Ar-X ArylHalide->OxidativeAddition PdII_complex Ar-Pd(II)L2-X OxidativeAddition->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PyridylBoronicAcid Pyr-B(OH)2 PyridylBoronicAcid->Transmetalation Base Base Base->Transmetalation PdII_biaryl_complex Ar-Pd(II)L2-Pyr Transmetalation->PdII_biaryl_complex ReductiveElimination Reductive Elimination PdII_biaryl_complex->ReductiveElimination ReductiveElimination->Pd0 BiarylProduct Ar-Pyr ReductiveElimination->BiarylProduct

The Suzuki-Miyaura Catalytic Cycle.
Impact of Functional Groups

The electronic nature of the functional groups on the pyridylboronic acid can significantly influence the outcome of the Suzuki-Miyaura reaction. Electron-withdrawing groups can increase the acidity of the boronic acid, potentially facilitating transmetalation. Conversely, electron-donating groups may enhance the nucleophilicity of the pyridine ring. The steric hindrance of the functional groups can also play a role in the efficiency of the coupling.

Table 1: Yields of Suzuki-Miyaura Coupling with Functionalized Pyridylboronic Acids

Pyridylboronic AcidCoupling PartnerProductYield (%)Reference
2-Bromo-5-pyridylboronic acid2-Bromothiophene2-(5-Bromopyridin-2-yl)thiophene65[11]
2-Chloro-5-pyridylboronic acid2-Bromopyridine2,2'-Bipyridine, 5-chloro78[11]
2-Methoxy-5-pyridylboronic acid2-Bromo-5-methylthiophene2-(5-Methoxypyridin-2-yl)-5-methylthiophene85[11]

Applications as Chemical Sensors

The ability of boronic acids to reversibly bind with diols forms the basis for their application as chemical sensors, particularly for the detection of saccharides like glucose.[1][12] Functionalized pyridylboronic acids can be incorporated into fluorescent sensor molecules, where the binding event leads to a measurable change in the fluorescence signal.

Mechanism of Glucose Sensing

The sensing mechanism often relies on photoinduced electron transfer (PET) or aggregation-induced emission (AIE). In a typical PET sensor, the nitrogen atom of the pyridine ring can quench the fluorescence of a nearby fluorophore. Upon binding to glucose, the boronic acid becomes tetrahedral and negatively charged, which can disrupt the PET process and lead to an increase in fluorescence.

More advanced sensors utilize the AIE phenomenon. AIE-active molecules are non-emissive in solution but become highly fluorescent upon aggregation.[13][14] A pyridylboronic acid-based AIE sensor can be designed to be soluble and non-fluorescent in its unbound state. The binding of glucose can induce aggregation of the sensor molecules, leading to a "turn-on" fluorescence signal.[15]

AIE_Sensing cluster_0 Unbound State cluster_1 Bound State Unbound Soluble, Non-emissive Sensor Molecules Bound Aggregated, Highly Emissive Sensor-Glucose Complex Unbound->Bound Binding-induced Aggregation Glucose Glucose Glucose->Bound

Aggregation-Induced Emission (AIE) Sensing Mechanism.
Enhancing Selectivity with Diboronic Acids

For practical applications, particularly in biological systems, high selectivity for glucose over other saccharides is crucial. One effective strategy to achieve this is the use of diboronic acid sensors. These molecules contain two boronic acid moieties that can simultaneously bind to different diol units on the same glucose molecule, leading to a much stronger and more selective interaction.[4][7][16]

Table 2: Binding Constants of Boronic Acid-Based Glucose Sensors

Sensor TypeSaccharideBinding Constant (K, M⁻¹)Reference
3-Pyridylboronic acidSialic Acid~100 (at pH 7.4)[6]
5-Boronopicolinic acidSialic Acid~400 (at pH 7.4)[6]
Anthracene-based diboronic acidGlucose3981 (in 33.3% MeOH/H₂O at pH 7.77)[16]
Cyano-substituted diboronic acidGlucose6489.5 (in 33% MeOH/PBS)[16]

Applications in Drug Discovery

The pyridine ring is a key component in numerous approved drugs, and functionalized pyridylboronic acids serve as versatile intermediates for the synthesis of novel drug candidates. The ability to introduce a wide range of functional groups allows for fine-tuning of the pharmacological properties of the target molecules.

Structure-Activity Relationship (SAR) Studies

SAR studies are fundamental to the drug discovery process, aiming to understand how changes in the molecular structure of a compound affect its biological activity.[17] By systematically varying the functional groups on a pyridylboronic acid precursor, medicinal chemists can explore the chemical space around a lead compound and optimize its potency, selectivity, and pharmacokinetic profile. For example, in the development of proteasome inhibitors, the nature of the substituents on the aromatic ring of boronic acid derivatives has been shown to significantly impact their inhibitory activity.[10]

Causality in Experimental Design

The choice of a specific functionalized pyridylboronic acid in a drug discovery campaign is driven by a clear rationale. For instance, a methoxy group might be introduced to improve metabolic stability, while a halogen atom could serve as a handle for further synthetic transformations or to modulate the electronic properties of the molecule. The ability to readily access a diverse library of functionalized pyridylboronic acids is therefore a significant advantage for any drug discovery program.

Conclusion and Future Outlook

Functionalized pyridylboronic acids have firmly established themselves as a cornerstone of modern organic synthesis and medicinal chemistry. Their versatility in synthesis, coupled with their utility in a wide range of applications, from the construction of complex bioactive molecules to the development of sophisticated chemical sensors, ensures their continued importance in the years to come. Future research in this area will likely focus on the development of even more efficient and selective synthetic methods, the design of novel sensor platforms with enhanced sensitivity and specificity, and the application of these powerful building blocks in the discovery of the next generation of therapeutics.

References

5-(Prop-1-ynyl)pyridin-3-ylboronic acid safety and handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 5-(Prop-1-ynyl)pyridin-3-ylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory setting. A specific Safety Data Sheet (SDS) for this compound was not available at the time of writing. The information herein is synthesized from safety data for structurally related compounds, including various pyridineboronic acids and other organoboronic acids.[1][2][3][4][5][6][7] It is imperative to consult the specific SDS provided by your supplier and to conduct a thorough risk assessment before handling this chemical.

Section 1: Compound Identification and Hazard Analysis

This compound is a versatile reagent in organic synthesis, particularly valued in Suzuki-Miyaura cross-coupling reactions for the development of complex molecules, including pharmaceuticals.[8] Its structure combines a pyridine ring, a boronic acid moiety, and an alkynyl group, each contributing to its reactivity and potential hazards.

1.1. Chemical Identity

PropertyValue
IUPAC Name (5-(prop-1-yn-1-yl)pyridin-3-yl)boronic acid
Synonyms This compound, B-[5-(1-Propyn-1-yl)-3-pyridinyl]boronic acid[9][10]
CAS Number 917471-30-8[9][11]
Molecular Formula C₈H₈BNO₂[9][11]
Molecular Weight 160.97 g/mol [9][11]

1.2. Hazard Identification (Based on Analogous Compounds)

While specific toxicological data for this compound is limited, related pyridineboronic acids are classified with the following hazards. It is prudent to handle the target compound with the assumption that it presents similar risks.[3][7]

  • Acute Oral Toxicity: Harmful if swallowed.

  • Skin Irritation: Causes skin irritation.[3][7]

  • Eye Irritation: Causes serious eye irritation.[3][7]

  • Respiratory Irritation: May cause respiratory tract irritation.[3][7]

The material is a solid powder, and like many fine organic powders, it may form combustible dust concentrations in air if dispersed in sufficient quantity.[4][7]

Section 2: Exposure Controls and Personal Protection

A multi-layered approach to safety, combining engineering controls and personal protective equipment (PPE), is essential to minimize exposure.

2.1. Engineering Controls

  • Ventilation: All handling of this compound solid should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of dust.[2][3][12]

  • Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[12][13] Regular testing of this equipment is mandatory.

2.2. Personal Protective Equipment (PPE)

A comprehensive suite of PPE is mandatory to prevent dermal, ocular, and respiratory exposure.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1][5] A full-face shield is recommended when there is a risk of splashing.[12]Protects eyes from dust particles and potential splashes.[13]
Hand Protection Chemically resistant gloves (e.g., nitrile) inspected before use.[12][13]Prevents skin contact. Gloves should be changed immediately upon contamination.[13]
Body Protection A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[13] For larger quantities, a chemical-resistant apron is recommended.[12]Protects skin from accidental spills and contact.
Respiratory Protection For handling small quantities in a fume hood, respiratory protection may not be necessary. If dust is generated, a NIOSH-approved respirator (e.g., N95 dust mask) is required.[12][13]Minimizes the risk of inhaling irritating dust particles.[13]

Section 3: Safe Handling and Storage Protocols

Adherence to strict operational protocols is crucial for safety and for maintaining the integrity of the compound.

3.1. Handling Procedures

  • Hygiene: Avoid all personal contact, including the inhalation of dust.[3][12] Do not eat, drink, or smoke in the laboratory.[3][12] Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.[3][12][13]

  • Manipulation: Avoid generating dust when transferring the solid.[13] Use appropriate tools, such as a spatula, for transfers.[13] For reactions, consider dissolving the compound in a suitable solvent within the fume hood to minimize dust exposure.

  • Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[4][7] Boronic acids can react with diols, so care should be taken with solvent choice if complexation is not desired.[14]

3.2. Storage Conditions

Proper storage is critical to maintain the compound's stability and prevent hazardous situations.

  • Container: Store in the original, tightly closed container.[1][3][7]

  • Environment: Store in a cool, dry, and well-ventilated place, away from incompatible materials and foodstuff containers.[1][2][3] Some suppliers recommend refrigeration (e.g., 4°C or -20°C) and storage under an inert atmosphere like nitrogen or argon.[3][15][16] Always follow the supplier's specific storage recommendations.

  • Security: For larger quantities, consider storing in a locked cabinet or area to restrict access.[3][7]

Section 4: Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

4.1. First-Aid Measures

Exposure RouteFirst-Aid Protocol
Inhalation Move the exposed person to fresh air at once. If breathing is difficult or has stopped, provide artificial respiration or oxygen. Seek immediate medical attention.[5][7][17]
Skin Contact Immediately remove all contaminated clothing.[18] Flush skin with copious amounts of water and soap for at least 15 minutes.[4][7][17] Seek medical attention if irritation persists.[3][17]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids to ensure complete irrigation.[3][5][18][19] Remove contact lenses if present and easy to do.[3][7] Seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting.[5][18] If the person is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of water or milk to drink.[5] Never give anything by mouth to an unconscious person.[5][18] Seek immediate medical attention and take the chemical container with you.[19]

4.2. Spill Response Protocol

For small spills, trained laboratory personnel can perform cleanup. Large spills require evacuation and professional emergency response.

  • Evacuate: Immediately alert others and evacuate non-essential personnel from the spill area.[12]

  • Ventilate: Ensure the area is well-ventilated by working within a fume hood or opening windows if safe to do so.[12][20]

  • Contain: For a solid spill, carefully sweep or scoop the material to avoid raising dust.[5][12] For a solution, create a dike around the spill using an inert absorbent material (e.g., sand, vermiculite, or commercial spill pillows).[20][21][22]

  • Clean-up: Carefully collect the absorbed material or swept solid into a labeled, sealed container for hazardous waste disposal.[12][20]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.[12][20]

  • Dispose: All waste generated, including contaminated PPE, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[4][7][12]

  • Report: Report the incident to the appropriate safety personnel.[12]

4.3. Fire-Fighting Measures

  • Extinguishing Media: Use a dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.[1][4][7]

  • Specific Hazards: During a fire, irritating and toxic gases may be generated, including oxides of carbon, nitrogen, and boron.[5][6]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][4][5]

Section 5: Workflow and Logic Diagrams

5.1. Safe Handling Workflow

The following diagram outlines the critical decision points and steps for safely handling this compound.

SafeHandlingWorkflow Safe Handling Workflow for this compound Start Start: Plan Experiment RiskAssessment Conduct Risk Assessment (Review SDS/Guide) Start->RiskAssessment Prep Prepare Work Area (Fume Hood, Spill Kit) RiskAssessment->Prep PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Prep->PPE Handling Weighing & Handling (Minimize Dust) PPE->Handling Reaction Perform Reaction/ Experiment Handling->Reaction Cleanup Decontaminate Glassware & Work Surface Reaction->Cleanup Waste Dispose of Waste (Hazardous Waste Stream) Cleanup->Waste Storage Return Compound to Proper Storage Waste->Storage Doffing Doff PPE & Wash Hands Storage->Doffing End End Doffing->End

References

solubility of 5-(Prop-1-ynyl)pyridin-3-ylboronic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 5-(Prop-1-ynyl)pyridin-3-ylboronic Acid in Organic Solvents

Abstract

Introduction: The Significance of Solubility

This compound (CAS 917471-30-8) is a bifunctional reagent featuring a pyridine ring, a boronic acid moiety, and a propynyl group.[1][2][3] This unique combination makes it a valuable intermediate for synthesizing complex molecules, including biologically active compounds and novel organic materials.[1] The efficiency of its use in synthetic applications, such as the widely used Suzuki-Miyaura reaction, is profoundly dependent on the choice of solvent, which in turn is governed by the reagent's solubility.[4]

For drug development professionals, solubility is a cornerstone of a compound's developability profile. It directly influences bioavailability, formulation strategies, and the feasibility of preclinical and clinical studies.[5][6] A thorough understanding of a compound's behavior in various organic solvents is therefore not merely academic but a prerequisite for successful and efficient research and development. This guide provides the foundational knowledge and practical methodology to establish a robust solubility profile for this compound.

Theoretical Considerations for Solubility

The solubility of this compound is a complex interplay of its distinct structural motifs and their interactions with the solvent. Understanding these contributions is key to selecting an appropriate range of solvents for experimental determination.

The Boronic Acid Moiety: A Double-Edged Sword

The -B(OH)₂ group is polar and capable of acting as both a hydrogen bond donor and acceptor, which generally favors solubility in polar solvents. However, boronic acids are susceptible to dehydration, forming cyclic trimeric anhydrides known as boroxines.[4][7] This equilibrium is influenced by the solvent and temperature.[4] Since the boroxine has a significantly different polarity and structure from the parent acid, this transformation can lead to inconsistent or difficult-to-reproduce solubility measurements.[4] This is a critical consideration in experimental design.

The Pyridine Ring and Propynyl Group

The pyridine ring introduces polarity and a site for hydrogen bonding via its nitrogen atom. In contrast, the prop-1-ynyl group (–C≡C–CH₃) is a non-polar, hydrophobic substituent. The overall solubility in a given solvent will depend on the balance between the polar contributions of the pyridine and boronic acid groups and the non-polar character of the alkyne chain.

Rationale for Solvent Selection

Based on the molecular structure, a diverse set of solvents should be evaluated to create a comprehensive solubility profile. The choice of solvent significantly impacts reaction efficiency and course.[4] An ideal selection would include:

  • Polar Aprotic Solvents: (e.g., Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)). These can engage in dipole-dipole interactions and may be good solvents.

  • Polar Protic Solvents: (e.g., Methanol, Ethanol). These can form hydrogen bonds, potentially leading to high solubility.

  • Ethers: (e.g., Tetrahydrofuran (THF), Diethyl Ether, 1,4-Dioxane). Ethers are often good solvents for boronic acids and their reactions.[4]

  • Halogenated Solvents: (e.g., Dichloromethane (DCM), Chloroform). These offer moderate polarity.

  • Aromatic Hydrocarbons: (e.g., Toluene). These are non-polar and are expected to be poor solvents, but are important for understanding the compound's lipophilicity.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

To ensure accuracy and reproducibility, the equilibrium solubility should be determined. The shake-flask method is the gold-standard technique for this purpose.[8][9] It involves agitating an excess of the solid compound in the solvent for a sufficient time to allow the system to reach equilibrium.

Core Principle

The method relies on achieving a saturated solution where the rate of dissolution of the solid equals the rate of precipitation.[6] The concentration of the solute in the clear supernatant is then measured, representing the thermodynamic solubility at that temperature.

Workflow for Solubility Determination

The following diagram outlines the comprehensive workflow for the experimental determination of solubility.

G cluster_prep Phase 1: Preparation cluster_equilibration Phase 2: Equilibration cluster_sampling Phase 3: Sampling & Analysis cluster_data Phase 4: Data Processing prep_solute 1. Prepare Pure Solute (this compound) prep_solvent 2. Select & Prepare Pure Organic Solvents prep_vials 3. Add Excess Solute to Labeled Vials add_solvent 4. Add Known Volume of Solvent to Each Vial agitate 5. Agitate Vials at Constant Temperature (e.g., 25°C for 24-48h) add_solvent->agitate Seal Vials centrifuge 6. Centrifuge to Separate Solid agitate->centrifuge Check for undissolved solid sample 7. Sample Supernatant (Filter with 0.22 µm PTFE filter) centrifuge->sample dilute 8. Dilute Sample Accurately sample->dilute analyze 9. Analyze by HPLC-UV dilute->analyze calculate 11. Calculate Concentration (mg/mL and mol/L) analyze->calculate Use Calibration calibrate 10. Create Calibration Curve calibrate->calculate report 12. Report Final Solubility Data calculate->report

Shake-Flask Solubility Determination Workflow.
Detailed Step-by-Step Methodology

Materials & Equipment:

  • This compound (ensure purity)

  • Selected organic solvents (HPLC grade or higher)

  • Analytical balance

  • Glass vials with PTFE-lined screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Volumetric flasks and pipettes

  • Syringes and 0.22 µm PTFE syringe filters

  • HPLC system with a UV detector

Protocol:

  • Preparation: Add an excess amount of this compound to several glass vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.[8][9]

  • Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the chosen organic solvent into each vial.

  • Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the vials for a set period.

    • Expert Insight (Trustworthiness): To ensure equilibrium is reached, a time-point study is essential. Sample vials at 24 hours and 48 hours. If the measured concentrations are statistically identical, equilibrium was likely achieved at 24 hours. If not, extend the agitation time.

  • Phase Separation: After agitation, let the vials stand to allow the solid to settle. Centrifuge the vials to pellet the remaining solid material.

  • Sampling: Carefully withdraw a sample from the clear supernatant.

    • Causality Behind Choices: Immediately filter the sample through a 0.22 µm PTFE syringe filter. This removes any fine particulates that could falsely elevate the measured concentration. The filter material (PTFE) is chosen for its broad chemical compatibility with organic solvents.

  • Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification (HPLC-UV): Analyze the diluted samples using a validated HPLC-UV method.

    • Develop a calibration curve by preparing a series of standards of known concentrations.[6]

    • The concentration of the diluted sample is determined from this curve.

  • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Report the solubility in both mg/mL and mol/L.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, structured table to allow for easy comparison across different solvents.

Table 1: Solubility of this compound at 25°C

Solvent Dielectric Constant (ε) Solubility (mg/mL) Solubility (mol/L) Classification
e.g., Toluene 2.4 e.g., Sparingly Soluble
e.g., Dichloromethane 9.1 e.g., Soluble
e.g., Acetone 21.0 e.g., Freely Soluble
e.g., Ethanol 24.6 e.g., Very Soluble
e.g., Acetonitrile 37.5 e.g., Soluble

| e.g., DMSO | 46.7 | | | e.g., Very Soluble |

Note: The data in this table is illustrative. Actual values must be determined experimentally.

Interpretation: The collected data will provide a quantitative basis for solvent selection. For instance, high solubility in a solvent like Toluene would be unexpected and suggest strong contributions from the non-polar propynyl group. Conversely, high solubility in polar solvents like DMSO or Ethanol would highlight the dominance of the polar pyridine and boronic acid functionalities. This empirical data is invaluable for optimizing reaction conditions, selecting solvent systems for chromatography, and designing formulations.

Conclusion

While specific solubility data for this compound is sparse in current literature, a systematic and rigorous determination is readily achievable. By understanding the physicochemical contributions of its functional groups and applying a robust experimental methodology like the shake-flask method, researchers can generate the critical data needed for informed decision-making. The protocol detailed in this guide provides a self-validating and reliable framework to bridge the existing information gap, ultimately facilitating the compound's effective application in research and development.

References

Methodological & Application

Application Notes and Protocols: Leveraging 5-(Prop-1-ynyl)pyridin-3-ylboronic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Trifunctional Linchpin for Targeted Therapeutics

In the landscape of modern medicinal chemistry, the efficiency of drug candidate synthesis is paramount. Building blocks that offer structural novelty and versatile reactivity are invaluable assets in the discovery pipeline. 5-(Prop-1-ynyl)pyridin-3-ylboronic acid (CAS No. 917471-30-8) has emerged as such a scaffold, a versatile compound poised to accelerate the development of complex, biologically active molecules.[1][2] This application note serves as a technical guide for researchers, scientists, and drug development professionals, elucidating the strategic applications of this reagent and providing robust protocols for its use.

This molecule is more than a simple coupling partner; it is a trifunctional linchpin offering three distinct points for molecular elaboration:

  • The Boronic Acid Group: A cornerstone for palladium-catalyzed cross-coupling reactions and a proven pharmacophore for potent enzyme inhibition.[3][4]

  • The Pyridine Ring: A nitrogen-containing heterocycle that is a "privileged scaffold" in medicinal chemistry, frequently found in the core of kinase inhibitors and other targeted agents.[4]

  • The Prop-1-ynyl Group: A terminal alkyne that serves as a versatile handle for post-synthesis modifications via click chemistry, enabling the attachment of probes, solubility enhancers, or secondary pharmacophores.[5]

Primarily utilized as a key intermediate in the synthesis of anti-cancer agents, its unique combination of features makes it an exceptional tool for generating libraries of novel compounds aimed at a variety of biological targets.[1]

Section 1: The Strategic Value of the Boronic Acid Moiety in Drug Design

The boronic acid functional group [-B(OH)₂] possesses unique physicochemical properties that have been masterfully exploited in drug design.[6] Unlike many functional groups, boronic acids are Lewis acidic and can exist in equilibrium between a neutral trigonal planar state and an anionic tetrahedral state at physiological pH. This characteristic allows them to form reversible, yet stable, covalent bonds with biological nucleophiles such as the hydroxyl groups of serine or threonine residues found in the active sites of many enzymes.

Mechanism of Action: The "Warhead" in Enzyme Inhibition

The most celebrated application of the boronic acid moiety is as a "warhead" for proteasome inhibitors.[7] The proteasome is a critical cellular machine responsible for degrading ubiquitinated proteins, and its inhibition is a validated strategy in oncology.[8] The drug Bortezomib, a dipeptide boronic acid, was the first-in-class proteasome inhibitor approved by the FDA and serves as a prime example of this mechanism. The boron atom in the boronic acid forms a tetrahedral complex with the N-terminal threonine hydroxyl group in the proteasome's active site, effectively blocking its proteolytic activity and leading to cell cycle arrest and apoptosis in cancer cells.[8]

Derivatives synthesized from this compound can be designed to target the proteasome or other enzymes with similar active site nucleophiles, such as certain serine proteases or histone deacetylases (HDACs).[6]

G Enzyme Enzyme Active Site (e.g., Proteasome) Threonine N-Terminal Threonine (Nucleophilic -OH group) Enzyme->Threonine contains Tetrahedral Reversible Tetrahedral Complex (Inhibition) Threonine->Tetrahedral forms BoronicAcid Boronic Acid 'Warhead' -B(OH)₂ BoronicAcid->Threonine attacks BoronicAcid->Tetrahedral

Caption: Mechanism of boronic acid-based enzyme inhibition.

Section 2: Core Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds in modern organic synthesis.[9] Its mild conditions, tolerance of a wide range of functional groups, and the general stability of boronic acids make it an ideal choice for complex molecule synthesis in drug discovery.[10] this compound is an excellent substrate for this reaction, allowing for the efficient coupling of the pyridyl core to a variety of aryl or heteroaryl halides.

The Catalytic Cycle

The reaction proceeds via a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states. The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl/heteroaryl halide.[10]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, a process activated by a base.[10]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[10]

G pd0 Pd(0)L₂ (Active Catalyst) pd2_add Oxidative Adduct Ar-Pd(II)L₂-X pd0->pd2_add Oxidative Addition (+ Ar-X) pd2_trans Transmetalation Complex R-Pd(II)L₂-Ar pd2_add->pd2_trans Transmetalation (+ R-B(OH)₂ + Base) pd2_trans->pd0 Reductive Elimination product R-Ar (Coupled Product) pd2_trans->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Section 3: Experimental Protocols

The following protocols provide a detailed, validated methodology for using this compound in a typical Suzuki-Miyaura coupling reaction.

Protocol 1: General Procedure for Solution-Phase Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.

Materials and Reagents:

  • This compound (1.0 equiv)

  • Aryl bromide (1.1 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1, or DMF)

  • Reaction vessel (e.g., round-bottom flask or microwave vial)

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard work-up and purification supplies (Silica gel, solvents, etc.)

Experimental Workflow Diagram:

G start Start setup 1. Assemble Reagents (Boronic Acid, Aryl Halide, Base) in reaction vessel. start->setup inert 2. Inert Atmosphere (Evacuate & backfill with Ar/N₂ 3x) setup->inert reagents 3. Add Catalyst & Degassed Solvent inert->reagents reaction 4. Heat & Stir (e.g., 80-100 °C, monitor by TLC/LC-MS) reagents->reaction workup 5. Reaction Work-up (Cool, dilute, extract) reaction->workup purify 6. Purification (Silica gel column chromatography) workup->purify analyze 7. Characterization (NMR, LC-MS, HRMS) purify->analyze end End Product analyze->end

Caption: A typical experimental workflow for the solution-phase Suzuki coupling.

Step-by-Step Procedure:

  • Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 161 mg, 1.0 mmol, 1.0 equiv), the aryl bromide (1.1 mmol, 1.1 equiv), and potassium carbonate (414 mg, 3.0 mmol, 3.0 equiv).

    • Causality: Using an excess of the aryl halide can help drive the reaction to completion. The base is crucial for activating the boronic acid for the transmetalation step.[9]

  • Inerting the Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

    • Causality: The Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state. Maintaining an inert atmosphere is critical for catalytic turnover.[11]

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 58 mg, 0.05 mmol, 5 mol%). Subsequently, add the degassed solvent mixture (e.g., 8 mL of 1,4-dioxane and 2 mL of water) via syringe.

    • Causality: Solvents must be degassed (e.g., by sparging with argon or freeze-pump-thaw cycles) to remove dissolved oxygen. Water is often used as a co-solvent to help dissolve the inorganic base.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir the mixture vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine. Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Causality: The aqueous washes remove the inorganic base and salts, simplifying the subsequent purification step.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

Section 4: Data Presentation

Compounds synthesized using this compound are expected to show potent biological activity, particularly as enzyme inhibitors. While specific data for novel derivatives must be generated empirically, the table below presents representative data for well-characterized boronic acid-based drugs to illustrate the potential potency that can be achieved.

Compound NameTargetAssay TypeIC₅₀ (nM)Therapeutic Area
Bortezomib 20S ProteasomeEnzymatic0.6 - 7.05Oncology[3]
Ixazomib 20S ProteasomeEnzymatic~3.4Oncology[6]
Vaborbactam β-LactamaseEnzymatic~100Infectious Disease[6]

Section 5: Troubleshooting Suzuki-Miyaura Reactions

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently anhydrous/degassed solvent; Inappropriate base or temperature.Use a fresh batch of catalyst. Ensure rigorous inert atmosphere technique. Screen different bases (e.g., Cs₂CO₃, K₃PO₄) and solvents. Increase reaction temperature.
Protodeboronation Presence of protic impurities; Reaction temperature too high; Extended reaction time.Use anhydrous solvents. Run the reaction at the lowest effective temperature. Monitor closely and stop the reaction upon completion. A protocol using CsF in isopropanol has been shown to minimize this side reaction.[12]
Homocoupling of Aryl Halide Catalyst degradation; Reaction conditions too harsh.Lower the reaction temperature. Use a different palladium catalyst/ligand combination (e.g., Pd(OAc)₂ with SPhos).

Conclusion

This compound is a powerful and highly versatile building block for modern drug discovery. Its trifunctional nature provides a robust platform for synthesizing complex molecules through reliable methodologies like the Suzuki-Miyaura cross-coupling. The inherent biological relevance of both the boronic acid and pyridine moieties makes this reagent particularly well-suited for developing novel, targeted therapeutics, especially in the field of oncology. By leveraging the protocols and insights provided in this guide, researchers can effectively integrate this valuable compound into their discovery workflows to accelerate the generation of next-generation drug candidates.

References

Application Notes & Protocols: Mastering Cross-Coupling Reactions with 5-(Prop-1-ynyl)pyridin-3-ylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Heterocyclic Building Block

In the landscape of modern synthetic chemistry, the strategic incorporation of nitrogen-containing heterocyles is a cornerstone of drug discovery and materials science. The pyridine motif, in particular, is prized for its ability to modulate aqueous solubility, membrane permeability, and target-binding affinity in bioactive molecules.[1] 5-(Prop-1-ynyl)pyridin-3-ylboronic acid has emerged as a highly valuable and versatile building block, offering a unique trifecta of reactive sites:

  • A 3-pyridylboronic acid moiety for robust carbon-carbon bond formation via Suzuki-Miyaura cross-coupling.[1]

  • A pyridine ring , which serves as a key pharmacophore and a site for modulating electronic properties.

  • An internal alkyne , providing a gateway for subsequent transformations such as Sonogashira couplings, click chemistry, or hydrogenation.[2][3]

This guide provides an in-depth exploration of the Suzuki-Miyaura cross-coupling reaction using this reagent, focusing on the mechanistic rationale behind protocol choices, troubleshooting common challenges, and delivering a field-proven experimental procedure for researchers and drug development professionals.

Reagent Profile, Stability, and Handling

Before embarking on any synthetic protocol, a thorough understanding of the reagent's properties and stability is paramount.

Physicochemical Properties
PropertyValue
CAS Number 917471-30-8[4]
Molecular Formula C₈H₈BNO₂[3]
Molecular Weight 160.97 g/mol [3]
Appearance Typically a white to off-white solid
Purity ≥95% is recommended for consistent results[3]
Stability and Handling Considerations

Organoboronic acids, especially heteroaromatic variants, require careful handling to ensure their integrity and reactivity.

  • Moisture Sensitivity & Protodeboronation: Boronic acids can be susceptible to moisture, which can lead to hydrolysis.[1] More critically, under certain conditions (particularly aqueous base and elevated temperatures), they can undergo protodeboronation, a process where the C-B bond is cleaved and replaced with a C-H bond, resulting in a non-reactive byproduct and reduced yields.[5][6]

  • Pyridine Inhibition: The lone pair of electrons on the pyridine nitrogen atom can coordinate to the palladium catalyst center. This can sometimes act as an inhibitory interaction, slowing down or halting the catalytic cycle.[1][7] The selection of a suitable ligand is crucial to mitigate this effect.

  • Storage: To maintain reagent integrity, it is essential to store this compound in a cool, dry, and well-ventilated location with the container tightly sealed.[1][8] Storage under an inert atmosphere (e.g., nitrogen or argon) is ideal.

  • Safety: This reagent is irritating to the eyes and skin.[1] Always use appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this compound.

The Suzuki-Miyaura Reaction: A Mechanistic Overview

The Suzuki-Miyaura reaction is a Nobel Prize-winning transformation that forms a C-C bond by coupling an organoboron species with an organohalide or pseudohalide, catalyzed by a palladium complex.[9][10] A fundamental understanding of the catalytic cycle is key to rational protocol design and troubleshooting.[9][11]

The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) intermediate.[9][11]

  • Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group to the Pd(II) complex, displacing the halide. This is often the rate-determining step.[10][11]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired product and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[9][10][11]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Active Catalyst Pd(0)L₂ OxAdd Oxidative Addition Ar-Pd(II)L₂-X Pd(0)L2->OxAdd Ar-X Trans Transmetalation Ar-Pd(II)L₂-Ar' OxAdd->Trans Ar'-B(OH)₂ (Base) Trans->Pd(0)L2 Reductive Elimination Product Product Ar-Ar' Trans->Product caption Fig. 1: The Suzuki-Miyaura Catalytic Cycle. Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Oven-dry glassware B 2. Add solids under N₂: - Boronic Acid - Aryl Bromide - Base (K₃PO₄) - Pd Precatalyst A->B C 3. Add degassed solvents (Dioxane/H₂O) B->C D 4. Heat to 80-100 °C (or lower with active catalysts) C->D E 5. Monitor by TLC/LC-MS D->E F 6. Quench & Extract (H₂O, Ethyl Acetate) E->F G 7. Wash, Dry, Concentrate F->G H 8. Purify via Column Chromatography G->H caption Fig. 2: Experimental Workflow Diagram.

References

Application Note: 5-(Prop-1-ynyl)pyridin-3-ylboronic Acid as a Strategic Building Block for Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in the field of medicinal chemistry and oncology.

Abstract

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors has revolutionized targeted therapy. This guide details the application of 5-(prop-1-ynyl)pyridin-3-ylboronic acid, a versatile and strategically important building block, in the synthesis of potent kinase inhibitors. We provide in-depth protocols for its use in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery. Furthermore, a case study on the synthesis of a key intermediate for the Anaplastic Lymphoma Kinase (ALK) inhibitor, Brigatinib, is presented, alongside protocols for the biological evaluation of resulting compounds. This document serves as a comprehensive resource, blending theoretical insights with practical, field-tested methodologies to empower researchers in the design and synthesis of next-generation kinase inhibitors.

Introduction: The Strategic Advantage of the Pyridyl-Alkyne Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, frequently appearing in kinase inhibitors due to its ability to form crucial hydrogen bonds with the hinge region of the kinase ATP-binding site.[1][2] The prop-1-ynyl substituent offers a rigid, linear linker that can orient other pharmacophoric elements into deep hydrophobic pockets within the active site, often enhancing potency and selectivity.[3][4] The boronic acid moiety makes this building block exceptionally suitable for Suzuki-Miyaura cross-coupling reactions, one of the most robust and versatile methods for forming carbon-carbon bonds between aromatic systems.[5][6]

This compound combines these three key features, making it an invaluable reagent for rapidly accessing diverse chemical libraries of potential kinase inhibitors. Its application streamlines the synthesis of complex molecules, such as the potent ALK inhibitor Brigatinib, which is effective against non-small cell lung cancer (NSCLC).[7][8][9]

Physicochemical Properties & Handling

A thorough understanding of the reagent's properties is critical for successful and safe experimentation.

PropertyValueSource
CAS Number 917471-30-8[10][11]
Molecular Formula C₈H₈BNO₂[10][11][12]
Molecular Weight 160.97 g/mol [10][11]
Appearance Off-white to light yellow solid[12]
Storage Store at 4°C under an inert atmosphere (e.g., Nitrogen)[11]
Solubility Soluble in most organic solvents like DMF, DMSO, and alcohols.[10]

Safety & Handling:

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Handle in a well-ventilated fume hood to avoid inhalation of dust.

  • Boronic acids can be sensitive to air and moisture, leading to slow decomposition (deboronation). Ensure containers are tightly sealed and stored under inert gas.[13]

The Role of this compound in Kinase Inhibition

The structural motifs within this building block are not arbitrary; they are designed to interact specifically with the kinase active site.

  • Pyridine Nitrogen: Acts as a hydrogen bond acceptor, typically interacting with the backbone amide protons of the kinase "hinge" region. This is a canonical interaction for many Type I and Type II kinase inhibitors.

  • Alkyne Linker: Provides a rigid, linear trajectory to position further substituents. This rigidity minimizes conformational entropy loss upon binding, which can be thermodynamically favorable. The alkyne can also engage in non-canonical hydrogen bonds or hydrophobic interactions.[3][4]

  • Boronic Acid: This functional group is the reactive handle for synthesis and is replaced during the coupling reaction.

G cluster_kinase Kinase ATP Binding Site cluster_inhibitor Inhibitor Scaffold hinge Hinge Region (Backbone Amides) pocket Hydrophobic Pocket gatekeeper Gatekeeper Residue pyridine Pyridine Ring pyridine->hinge alkyne Alkyne Linker pyridine->alkyne r_group R-Group (from Coupling) alkyne->r_group r_group->pocket Hydrophobic Interaction

Figure 1: A conceptual diagram illustrating how the pyridyl-alkyne scaffold interacts with a generic kinase active site.

Core Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for coupling this compound with an aryl or heteroaryl halide.

Objective: To synthesize a biaryl compound via a palladium-catalyzed cross-coupling reaction.

Materials & Reagents:

  • This compound (1.0 eq)

  • Aryl/Heteroaryl Halide (e.g., bromide or iodide, 1.0-1.2 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., Na₂CO₃, K₂CO₃, or K₃PO₄, 2-3 eq)

  • Solvent (e.g., 1,4-Dioxane/Water mixture (4:1), DMF, or Toluene)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

  • Deuterated solvent for NMR (e.g., CDCl₃, DMSO-d₆)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon manifold)

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask, add this compound, the aryl halide, the palladium catalyst, and the base.

    • Rationale: Combining all solid reagents first is efficient. Using an inert atmosphere is crucial as the Pd(0) catalyst is sensitive to oxygen, especially at elevated temperatures.[6]

  • Solvent Addition: Add the degassed solvent mixture to the flask. The solvent should be thoroughly sparged with nitrogen or argon for at least 15-30 minutes prior to use.

    • Rationale: Degassing the solvent removes dissolved oxygen, which can deactivate the palladium catalyst and lead to undesired side reactions.

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

    • Rationale: Heat is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.[14]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical mobile phase for TLC is a mixture of ethyl acetate and hexanes.

    • Rationale: Monitoring ensures the reaction is complete and prevents unnecessary heating that could lead to product degradation. The disappearance of the limiting starting material is the primary indicator.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice with ethyl acetate.

    • Rationale: This aqueous work-up removes the inorganic base and salts.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Rationale: Brine wash removes residual water from the organic phase. Drying agents remove all traces of water before solvent evaporation.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., 0% to 50% ethyl acetate in hexanes).

    • Rationale: Chromatography separates the desired product from unreacted starting materials, catalyst residues, and byproducts.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Figure 2: General workflow for the Suzuki-Miyaura cross-coupling protocol.

Case Study: Synthesis of a Brigatinib Precursor

Brigatinib is a potent, second-generation ALK inhibitor.[8][15] A key step in its synthesis involves the coupling of a complex amine with a chloro-pyrimidine core. While the direct coupling with this compound is not the published route, a closely related intermediate, 5-(prop-1-yn-1-yl)pyridin-3-amine, is used. This amine can be synthesized from the boronic acid or a related precursor, highlighting the utility of the core scaffold.

For this case study, we will illustrate a representative Suzuki coupling that forms a similar biaryl linkage central to many kinase inhibitors.

Reaction: Coupling of this compound with 2,4-dichloro-5-methoxypyrimidine.

ParameterCondition
Aryl Halide 2,4-dichloro-5-methoxypyrimidine
Catalyst Pd(dppf)Cl₂
Base K₂CO₃
Solvent Dioxane/H₂O (4:1)
Temperature 90 °C
Typical Yield 75-85%

This reaction would yield 2-chloro-5-methoxy-4-(5-(prop-1-ynyl)pyridin-3-yl)pyrimidine, a key intermediate that can undergo subsequent nucleophilic aromatic substitution at the C2 position to complete the synthesis of a Brigatinib-like analogue.

Biological Evaluation Protocols

After successful synthesis, the new compound must be evaluated for biological activity.

In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

This assay measures the amount of ADP produced by a kinase reaction, which is inversely proportional to the inhibitor's potency.

Protocol Outline:

  • Prepare Reagents: Dilute the kinase, substrate (a generic peptide), and synthesized inhibitor to desired concentrations in kinase buffer.

  • Kinase Reaction: In a 384-well plate, mix the kinase, substrate, ATP, and varying concentrations of the inhibitor. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop Reaction & Detect ADP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ value.

Cell-Based Proliferation Assay (e.g., CellTiter-Glo® Assay)

This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.

Protocol Outline:

  • Cell Seeding: Seed a relevant cancer cell line (e.g., an ALK-positive NSCLC line like H3122 for a Brigatinib analogue) into a 96-well plate and allow cells to adhere overnight.[9]

  • Compound Treatment: Treat the cells with a serial dilution of the synthesized inhibitor and incubate for 72 hours.

  • Lysis and Luminescence: Add CellTiter-Glo® Reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

  • Data Acquisition: Read luminescence on a plate reader.

  • Data Analysis: Normalize the data to vehicle-treated controls and plot cell viability against inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

G cluster_pathway Simplified ALK Signaling Pathway ALK ALK Receptor Tyrosine Kinase STAT3 STAT3 ALK->STAT3 PI3K PI3K ALK->PI3K Proliferation Cell Proliferation & Survival STAT3->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Brigatinib Analogue (Synthesized Compound) Inhibitor->ALK Inhibition

References

palladium-catalyzed reactions of 5-(Prop-1-ynyl)pyridin-3-ylboronic acid.

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the synthesis and application of 5-(Prop-1-ynyl)pyridin-3-ylboronic acid in palladium-catalyzed cross-coupling reactions, designed for researchers, scientists, and professionals in drug development.

Introduction: A Versatile Heterocyclic Building Block

In the landscape of modern medicinal chemistry and materials science, the efficient construction of carbon-carbon bonds is paramount. Palladium-catalyzed cross-coupling reactions have become an indispensable tool for this purpose, enabling the synthesis of complex molecular architectures with high precision and functional group tolerance.[1][2] Among the vast array of available building blocks, this compound stands out as a particularly valuable intermediate.

This molecule possesses a unique combination of three key functional motifs:

  • A Pyridine Ring: A ubiquitous heterocycle in pharmaceuticals, prized for its ability to modulate aqueous solubility, act as a hydrogen bond acceptor, and coordinate to metallic centers in enzymes.

  • A Boronic Acid Group: The cornerstone of the Nobel Prize-winning Suzuki-Miyaura coupling reaction, allowing for the formation of C-C bonds with a wide range of sp²- and sp³-hybridized carbon atoms.[3]

  • An Internal Alkyne (Propynyl group): A rigid, linear linker that can be further functionalized or utilized for its stereoelectronic properties, offering potential for subsequent chemical transformations.

This application note provides a comprehensive guide to leveraging the reactivity of this compound, focusing on the Suzuki-Miyaura reaction. We will delve into the mechanistic underpinnings, provide a detailed and validated experimental protocol, and discuss the broader applications of the resulting products.

The Core Reaction: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and versatile method for synthesizing biaryl, vinyl, or poly-aryl compounds. The general transformation involves the coupling of an organoboron species (like our pyridylboronic acid) with an organic halide or triflate.[4]

Reaction Mechanism

The catalytic cycle, a cornerstone of organometallic chemistry, proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3][5] Understanding this cycle is critical for troubleshooting and optimizing reaction conditions.

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex. This is often the rate-limiting step.

  • Transmetalation: The organoboron compound, activated by a base, transfers its organic group (the pyridyl moiety) to the Pd(II) complex, displacing the halide. The base is crucial for activating the boronic acid to form a more nucleophilic boronate species.

  • Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[4]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pdi_complex Ar-Pd(II)L₂-X pd0->pdi_complex Ar-X ox_add Oxidative Addition pdi_r_complex Ar-Pd(II)L₂-R' pdi_complex->pdi_r_complex R'-B(OH)₂ Base transmetal Transmetalation pdi_r_complex->pd0 Ar-R' product Coupled Product (Ar-R') red_elim Reductive Elimination ar_x Aryl Halide (Ar-X) boronic_acid Boronic Acid (R'-B(OH)₂)

Figure 1. General Catalytic Cycle of the Suzuki-Miyaura Reaction.

Application Protocol: Suzuki-Miyaura Coupling with Aryl Bromides

This protocol details a general and reliable procedure for the coupling of this compound with a representative aryl bromide.

Objective

To synthesize 3-Aryl-5-(prop-1-ynyl)pyridine derivatives, which are valuable scaffolds in drug discovery and materials science.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
This compound>97%Sigma-AldrichStore under inert atmosphere at 2-8°C.
Aryl Bromide (e.g., 4-Bromoanisole)Reagent GradeStandard suppliersCan be substituted with other aryl/heteroaryl halides or triflates.
Pd(dppf)Cl₂·CH₂Cl₂Catalyst GradeStandard suppliers[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II).
Potassium Carbonate (K₂CO₃)AnhydrousStandard suppliersShould be finely powdered and dried before use.
1,4-DioxaneAnhydrousStandard suppliersUse from a freshly opened bottle or a solvent purification system.
Deionized WaterN/AIn-houseMust be degassed before use.
Ethyl AcetateACS GradeStandard suppliersFor extraction.
Brine (Saturated NaCl solution)N/AIn-houseFor work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeStandard suppliersFor drying.
Silica Gel60 Å, 230-400 meshStandard suppliersFor column chromatography.
Nitrogen or Argon GasHigh PurityN/AFor maintaining an inert atmosphere.

Experimental Workflow

Figure 2. High-level experimental workflow for Suzuki-Miyaura coupling.
Step-by-Step Procedure

1. Reaction Setup (Inert Atmosphere) a. To a flame-dried 25-mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the aryl bromide (1.1 mmol, 1.1 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), and Pd(dppf)Cl₂·CH₂Cl₂ (0.03 mmol, 3 mol%). b. Seal the flask with a rubber septum. c. Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this cycle three times to ensure a fully inert atmosphere. Causality: An inert atmosphere is critical to prevent the oxidation of the Pd(0) species (formed in situ) to an inactive Pd(II) state, which would halt the catalytic cycle.[6]

2. Solvent Addition a. Prepare a 4:1 mixture of 1,4-dioxane and water (10 mL total). b. Degas the solvent mixture by bubbling nitrogen or argon through it for 15-20 minutes. c. Using a syringe, add the degassed solvent to the Schlenk flask containing the solids. Causality: Degassing the solvent removes dissolved oxygen, further protecting the catalyst. Water is often essential in Suzuki couplings as it helps dissolve the inorganic base and facilitates the formation of the active boronate species.

3. Reaction a. Place the flask in a preheated oil bath at 90 °C. b. Stir the reaction mixture vigorously for 12-18 hours. c. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS by taking small aliquots. The reaction is complete upon consumption of the limiting reagent (boronic acid).

4. Work-up a. Remove the flask from the oil bath and allow it to cool to room temperature. b. Quench the reaction by adding 20 mL of deionized water. c. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 25 mL). d. Combine the organic layers and wash with brine (1 x 30 mL). e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

5. Purification a. Purify the crude residue by flash column chromatography on silica gel. b. Use a gradient eluent system, typically starting with 100% hexane and gradually increasing the proportion of ethyl acetate, to isolate the pure product. c. Combine the product-containing fractions and remove the solvent under reduced pressure to yield the final product as a solid or oil.

Expected Results and Troubleshooting
Aryl Halide PartnerProduct StructureExpected YieldNotes
4-Bromoanisole3-(4-Methoxyphenyl)-5-(prop-1-ynyl)pyridine85-95%Electron-donating groups generally couple well.
4-Bromobenzonitrile4-(5-(Prop-1-ynyl)pyridin-3-yl)benzonitrile80-90%Electron-withdrawing groups are also well-tolerated.
2-Bromotoluene3-(o-Tolyl)-5-(prop-1-ynyl)pyridine70-85%Sterically hindered halides may require longer reaction times or a more active catalyst system.
5-Bromopyrimidine5-(5-(Prop-1-ynyl)pyridin-3-yl)pyrimidine75-90%Heteroaryl halides are excellent coupling partners.[7]

Troubleshooting Guide:

  • Low or No Conversion:

    • Cause: Inactive catalyst or non-anhydrous conditions.

    • Solution: Use a fresh bottle of catalyst. Ensure all solvents are anhydrous and the reaction is kept under a strict inert atmosphere. Consider a different palladium source or ligand.

  • Protodeboronation (Boronic acid is replaced by -H):

    • Cause: The boronic acid degrades before transmetalation. This can be promoted by excess water or high temperatures.

    • Solution: Use a different base such as cesium carbonate (Cs₂CO₃) or potassium fluoride (KF), which can accelerate transmetalation.[7] Ensure the reaction is not overheated.

  • Formation of Homo-coupled Byproducts:

    • Cause: Side reactions involving the palladium catalyst.

    • Solution: Ensure the stoichiometry is correct and that the reaction is not run for an excessively long time after completion.

Further Synthetic Applications & Drug Discovery Context

The products derived from this compound are not merely final targets but versatile intermediates themselves.

  • The Alkyne Moiety: The propynyl group can undergo a variety of transformations, including hydrogenation to the corresponding propyl or propenyl analogues, or participation in cycloaddition reactions.

  • Drug Discovery: The resulting 3-aryl-5-alkynylpyridine core is a privileged scaffold. Biaryl structures provide conformational rigidity, which is often crucial for high-affinity binding to biological targets. The pyridine nitrogen serves as a key interaction point in many enzyme active sites and receptors. This makes the products generated from this protocol ideal starting points for library synthesis in lead discovery campaigns.[2][8]

Safety Precautions

  • Palladium Catalysts: Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Boronic Acids: Can be irritants. Avoid inhalation of dust and skin contact.

  • Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle only in a fume hood.

  • Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

Application Notes and Protocols for 5-(Prop-1-ynyl)pyridin-3-ylboronic acid in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifunctional Building Block for Advanced Materials

5-(Prop-1-ynyl)pyridin-3-ylboronic acid is a versatile trifunctional molecule poised to make significant contributions to the field of materials science. Its unique architecture, combining a pyridine ring, a boronic acid moiety, and a propynyl group, offers a strategic platform for the design and synthesis of novel functional materials. The pyridine unit introduces potential for coordination chemistry and can influence the electronic properties of resulting materials. The boronic acid group is a cornerstone for various cross-coupling reactions and is renowned for its ability to form reversible covalent bonds with diols, making it an ideal candidate for sensor development. The propynyl group, a terminal alkyne, opens avenues for "click" chemistry and Sonogashira coupling reactions, enabling the construction of complex macromolecular structures.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of this compound in materials science, complete with detailed protocols for its utilization in the synthesis of advanced materials.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective application.

PropertyValueReference
CAS Number 917471-30-8[1][2]
Molecular Formula C₈H₈BNO₂[1]
Molecular Weight 160.97 g/mol [1]
Appearance Off-white to light yellow solidCommercially available
Purity ≥95%[1]
Storage 4°C, stored under nitrogen[1]

Core Applications in Materials Science

The unique combination of functional groups in this compound makes it a compelling building block for a range of materials, including fluorescent sensors, conjugated polymers for organic electronics, and porous crystalline materials like Metal-Organic Frameworks (MOFs).

Fluorescent Sensors for Saccharides

Principle: The boronic acid moiety can reversibly bind with 1,2- or 1,3-diols, such as those found in saccharides, to form cyclic boronate esters. This interaction can be designed to modulate the fluorescence of a nearby fluorophore, leading to a "turn-on" or "turn-off" sensory response. The pyridine ring can also participate in the electronic system of the sensor molecule. While direct applications of this compound in published sensor studies are not yet prominent, the principle is well-established with similar pyridinylboronic acids. For instance, a water-soluble fluorescent sensor based on carbazole pyridinium boronic acid has been developed for glucose sensing.[1][2]

Hypothetical Application Workflow:

G cluster_synthesis Sensor Synthesis cluster_sensing Sensing Mechanism A This compound C Coupling Reaction (e.g., Click Chemistry or Suzuki Coupling) A->C B Fluorophore with reactive group (e.g., azide or halide) B->C D Fluorescent Sensor Molecule C->D E Sensor Molecule D->E Characterization & Purification G Formation of Cyclic Boronate Ester E->G F Saccharide (e.g., Glucose) F->G H Change in Fluorescence Signal G->H

Caption: Workflow for the synthesis and application of a fluorescent sensor.

Exemplary Protocol for Sensor Synthesis via Suzuki Coupling:

This protocol describes a hypothetical synthesis of a fluorescent sensor by coupling this compound with a fluorescent aryl bromide.

Materials:

  • This compound (1.2 equiv)

  • Fluorescent Aryl Bromide (e.g., 4-bromo-N,N-dimethyl-1-naphthylamine) (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry Schlenk flask, add the fluorescent aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.08 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture (10 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the fluorescent sensor molecule.

Building Blocks for Conjugated Polymers in Organic Electronics

Principle: The bifunctional nature of this compound (a boronic acid and a terminal alkyne on a pyridine core) makes it a valuable monomer for the synthesis of conjugated polymers. These polymers, with their extended π-systems, are the active components in various organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The boronic acid group can participate in Suzuki polycondensation, while the alkyne can be used in Sonogashira polymerization. The pyridine nitrogen can influence the electron-transport properties of the resulting polymer.

Polymerization Strategy Diagram:

G cluster_suzuki Suzuki Polycondensation cluster_sonogashira Sonogashira Polymerization A This compound C Pd-catalyzed Polymerization A->C B Dihaloaromatic Monomer B->C D Conjugated Polymer with Pendant Alkyne Groups C->D E This compound G Pd/Cu-catalyzed Polymerization E->G F Dihaloaromatic Monomer F->G H Conjugated Polymer with Pendant Boronic Acid Groups G->H

Caption: Polymerization strategies utilizing the dual functionality of the monomer.

Exemplary Protocol for Suzuki Polycondensation:

This protocol outlines the synthesis of a conjugated polymer using this compound and a dihaloaromatic comonomer.

Materials:

  • This compound (1.0 equiv)

  • Dihaloaromatic comonomer (e.g., 2,7-dibromo-9,9-dioctylfluorene) (1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2 mol%)

  • Aqueous sodium carbonate (2 M)

  • Toluene, degassed

  • Nitrogen or Argon atmosphere

Procedure:

  • In a Schlenk tube, dissolve this compound (1.0 mmol) and the dihaloaromatic comonomer (1.0 mmol) in degassed toluene (10 mL).

  • Add the aqueous sodium carbonate solution (2 mL).

  • Purge the solution with an inert gas for 20 minutes.

  • Add Pd(PPh₃)₄ (0.02 mmol) to the reaction mixture under a positive pressure of inert gas.

  • Heat the mixture to 90 °C and stir vigorously for 48-72 hours.

  • Cool the reaction to room temperature and pour it into a stirred solution of methanol (100 mL) to precipitate the polymer.

  • Filter the polymer and wash with methanol and acetone.

  • Further purify the polymer by Soxhlet extraction with methanol, acetone, and hexane to remove oligomers and catalyst residues.

  • Dry the final conjugated polymer under vacuum.

Linkers for Metal-Organic Frameworks (MOFs)

Principle: MOFs are crystalline materials constructed from metal ions or clusters connected by organic linkers.[3] The properties of a MOF, such as its porosity, stability, and functionality, are largely determined by the geometry and chemical nature of the linker.[3] this compound presents an intriguing candidate for a "trizonal" linker. The pyridine nitrogen and the boronic acid group can coordinate to metal centers, while the propynyl group can either be a non-coordinating functional group within the pores of the MOF or participate in post-synthetic modification.

MOF Synthesis and Post-Synthetic Modification Workflow:

G cluster_synthesis MOF Synthesis cluster_psm Post-Synthetic Modification (PSM) A Metal Salt (e.g., Zn(NO₃)₂·6H₂O) C Solvothermal Synthesis A->C B This compound (Linker) B->C D MOF with Pendant Alkyne Groups C->D E MOF with Pendant Alkyne Groups G Click Chemistry E->G F Azide-functionalized Molecule F->G H Functionalized MOF G->H

Caption: Synthesis of a MOF and subsequent functionalization via click chemistry.

Exemplary Protocol for MOF Synthesis:

This protocol provides a general method for the solvothermal synthesis of a MOF using this compound as a linker.

Materials:

  • This compound

  • Metal salt (e.g., Zinc nitrate hexahydrate, Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Glass vial with a Teflon-lined cap

Procedure:

  • In a glass vial, dissolve the metal salt (e.g., 0.1 mmol) and this compound (0.1 mmol) in DMF (5 mL).

  • Seal the vial tightly.

  • Place the vial in a programmable oven and heat to a specific temperature (e.g., 100 °C) for a designated period (e.g., 24-72 hours).

  • Allow the oven to cool slowly to room temperature.

  • Crystals of the MOF should form. Collect the crystals by decanting the solvent.

  • Wash the crystals with fresh DMF and then with a volatile solvent like ethanol or acetone.

  • Dry the MOF crystals under vacuum or a gentle stream of inert gas.

Conclusion and Future Outlook

This compound is a promising and versatile building block for the creation of advanced functional materials. Its trifunctional nature allows for its incorporation into a diverse range of material architectures, from fluorescent sensors and conjugated polymers to highly ordered metal-organic frameworks. The protocols provided herein serve as a foundational guide for researchers to explore the potential of this unique molecule. While specific, published applications in materials science are still emerging, the established chemistry of its constituent functional groups strongly suggests a bright future for this compound in the development of next-generation materials for electronics, sensing, and catalysis.

References

Application Notes & Protocols: Synthesis of Heteroarylpyridines using 5-(Prop-1-ynyl)pyridin-3-ylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, with substituted pyridines forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] Among the myriad of synthetic methods, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its reliability, mild conditions, and exceptional functional group tolerance, enabling the efficient formation of C-C bonds.[2][3][4][5] This guide provides a detailed technical overview and a validated protocol for the synthesis of heteroarylpyridines, focusing on the use of 5-(prop-1-ynyl)pyridin-3-ylboronic acid as a key building block. This specific reagent is a versatile intermediate for introducing a propynyl-functionalized pyridine moiety, a structural motif of increasing interest in drug discovery for its potential to modulate biological activity and pharmacokinetic profiles.[5]

This document is intended for researchers, medicinal chemists, and process development scientists. It offers in-depth explanations of the reaction mechanism, a step-by-step protocol for the synthesis of both the boronic acid precursor and the final heteroarylpyridine product, and critical insights into experimental choices and potential challenges.

Core Concept: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful transition metal-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organic halide or triflate. The generally accepted catalytic cycle, which underpins the protocols described herein, consists of three primary steps:

  • Oxidative Addition: A low-valent Palladium(0) catalyst reacts with the heteroaryl halide (Ar¹-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex. This is often the rate-determining step.[4]

  • Transmetalation: The organoboronic acid (Ar²-B(OH)₂), activated by a base, transfers its organic group (Ar²) to the palladium center, displacing the halide and forming a new Pd(II) complex with both organic partners. The base is crucial as it forms a boronate species (e.g., [Ar²-B(OH)₃]⁻), which enhances the nucleophilicity of the organic group, facilitating its transfer to the palladium catalyst.[5]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired biaryl or heteroaryl-aryl product (Ar¹-Ar²). This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[4]

dot graph "Suzuki_Miyaura_Catalytic_Cycle" { layout=dot; rankdir=TB; splines=ortho; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} enddot Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Part 1: Synthesis of this compound

While commercially available, this compound can be prepared from 3-bromo-5-(prop-1-yn-1-yl)pyridine. The synthesis involves a lithium-halogen exchange at low temperature, followed by quenching with a borate ester and subsequent hydrolysis to yield the desired boronic acid. This method is a standard and effective route for preparing pyridinylboronic acids.

Experimental Protocol 1: Preparation of the Boronic Acid

Reaction Scheme: 3-bromo-5-(prop-1-yn-1-yl)pyridine → this compound

Materials & Reagents:

ReagentM.W. ( g/mol )Quantity (mmol)Mass/VolumeNotes
3-bromo-5-(prop-1-yn-1-yl)pyridine196.041.0196 mgStarting material
Anhydrous Tetrahydrofuran (THF)72.11-10 mLDry solvent is critical
n-Butyllithium (n-BuLi)64.061.10.44 mL (2.5 M)Handle under inert atmosphere
Triisopropyl borate188.081.20.28 mLElectrophile for borylation
Hydrochloric Acid (HCl)36.46-As neededFor workup and pH adjustment
Diethyl Ether74.12-~50 mLFor extraction
Saturated Sodium Bicarbonate (NaHCO₃)84.01-~20 mLFor neutralization
Anhydrous Magnesium Sulfate (MgSO₄)120.37-As neededDrying agent

Procedure:

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 3-bromo-5-(prop-1-yn-1-yl)pyridine (196 mg, 1.0 mmol).

  • Dissolution: Add anhydrous THF (10 mL) via syringe and stir until the starting material is fully dissolved.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (0.44 mL of a 2.5 M solution in hexanes, 1.1 mmol) dropwise to the cooled solution over 10 minutes, ensuring the internal temperature does not rise above -70 °C. The solution may change color upon addition. Stir the mixture at -78 °C for an additional 30 minutes.

    • Expert Insight: This lithium-halogen exchange is rapid at low temperatures. Maintaining a temperature below -70 °C is crucial to prevent side reactions, such as the deprotonation of the propynyl methyl group or reaction at other positions on the pyridine ring.

  • Borylation: Add triisopropyl borate (0.28 mL, 1.2 mmol) dropwise to the reaction mixture.

  • Warming & Quenching: After stirring for 1 hour at -78 °C, remove the cooling bath and allow the reaction to warm slowly to room temperature over 2 hours. Once at room temperature, quench the reaction by the slow addition of 1 M HCl (5 mL).

  • Workup: Transfer the mixture to a separatory funnel. Add diethyl ether (20 mL) and water (10 mL). Separate the layers.

  • pH Adjustment & Isolation: Carefully adjust the pH of the aqueous layer to approximately 7-8 with a saturated solution of NaHCO₃. The boronic acid product may precipitate. Extract the aqueous layer with diethyl ether (3 x 10 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude boronic acid as a solid. The product can be used in the subsequent coupling step without further purification.

Part 2: Suzuki-Miyaura Coupling for Heteroarylpyridine Synthesis

This section details the palladium-catalyzed cross-coupling of this compound with a heteroaryl halide. The chosen example, based on established procedures, is the reaction with 2-bromopyrimidine to form 3-(pyrimidin-2-yl)-5-(prop-1-yn-1-yl)pyridine.

dot graph "Experimental_Workflow" { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} enddot Caption: A typical workflow for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol 2: Synthesis of 3-(Pyrimidin-2-yl)-5-(prop-1-yn-1-yl)pyridine

Reaction Scheme: this compound + 2-bromopyrimidine → 3-(pyrimidin-2-yl)-5-(prop-1-yn-1-yl)pyridine

Materials & Reagents:

ReagentM.W. ( g/mol )Quantity (mmol)Mass/VolumeNotes
This compound160.971.0161 mgPrepared as in Protocol 1
2-Bromopyrimidine158.981.0159 mgCoupling partner
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)731.700.0537 mgCatalyst, often used as a complex with CH₂Cl₂
Sodium Carbonate (Na₂CO₃)105.993.0318 mgBase
1,2-Dimethoxyethane (DME)90.12-8 mLSolvent
Water (H₂O)18.02-2 mLCo-solvent, aids in dissolving the base
Ethyl Acetate (EtOAc)88.11-~100 mLFor extraction
Brine--~20 mLFor washing

Procedure:

  • Reagent Combination: In a round-bottom flask, combine this compound (161 mg, 1.0 mmol), 2-bromopyrimidine (159 mg, 1.0 mmol), and sodium carbonate (318 mg, 3.0 mmol).

  • Solvent Addition: Add 1,2-dimethoxyethane (8 mL) and water (2 mL).

  • Inert Atmosphere: Degas the mixture by bubbling nitrogen through the solution for 15 minutes.

    • Expert Insight: Thoroughly degassing the reaction mixture is critical for the stability and activity of the Pd(0) catalyst, which is generated in situ. Oxygen can oxidize the catalyst, leading to lower yields and catalyst decomposition.

  • Catalyst Addition: Under a positive pressure of nitrogen, add Pd(dppf)Cl₂ (37 mg, 0.05 mmol).

  • Reaction: Heat the reaction mixture to 85 °C (reflux) and stir vigorously for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (30 mL) and filter through a pad of celite to remove insoluble salts and catalyst residues. Wash the celite pad with additional ethyl acetate (20 mL).

  • Extraction: Transfer the filtrate to a separatory funnel. Wash with water (20 mL) and then with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure product.

Expected Results and Characterization
  • Yield: ~75-85%

  • Appearance: Off-white to yellow solid.

  • ¹H NMR (400 MHz, CDCl₃): δ 9.30 (s, 1H), 8.88 (d, J = 2.0 Hz, 1H), 8.80 (d, J = 4.8 Hz, 2H), 8.58 (t, J = 2.0 Hz, 1H), 7.25 (t, J = 4.8 Hz, 1H), 2.15 (s, 3H).

    • Data Interpretation: The characteristic signals include the singlet for the C2-proton of the pyridine ring at 9.30 ppm, the doublet for the pyrimidine protons at 8.80 ppm, and the sharp singlet for the propynyl methyl group at 2.15 ppm. The integration and splitting patterns confirm the successful coupling of the two heteroaryl rings.

Safety and Handling

  • Boronic Acids: Boronic acids are generally stable solids but can be irritating to the eyes, respiratory system, and skin.[6][7][8] Handle in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[6][7] Some boronic acids can be hygroscopic; store in a cool, dry place under an inert atmosphere if necessary.[6]

  • n-Butyllithium (n-BuLi): n-BuLi is a pyrophoric liquid and reacts violently with water. It must be handled under a strict inert atmosphere (nitrogen or argon) using syringe techniques. All glassware must be thoroughly dried.

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust.

  • Solvents: Organic solvents like THF, DME, and ethyl acetate are flammable. Keep away from ignition sources.

Troubleshooting and Field-Proven Insights

  • Low Yield: If the yield is low, ensure all reagents and solvents are anhydrous, especially for the boronic acid synthesis. Confirm that the reaction mixture was properly degassed before adding the palladium catalyst. The quality of the boronic acid is also crucial; protodeboronation (replacement of the B(OH)₂ group with a hydrogen atom) is a common side reaction, which can be minimized by using milder bases like potassium fluoride (KF) or cesium fluoride (CsF) if standard conditions fail.

  • Incomplete Reaction: If the starting material is not fully consumed, consider increasing the reaction time or temperature slightly. Alternatively, a different ligand or palladium source might be more effective for a particularly challenging substrate.

  • Alkyne Group Reactivity: The prop-1-ynyl group is generally stable under Suzuki conditions. However, in the presence of copper co-catalysts (not used in this specific protocol but common in other coupling reactions like Sonogashira), alkyne homocoupling (Glaser coupling) can occur. Sticking to a copper-free Suzuki protocol is advisable to preserve the alkyne functionality.

Conclusion

The Suzuki-Miyaura cross-coupling provides a robust and versatile platform for the synthesis of complex heteroarylpyridines. By utilizing this compound, chemists can readily access novel molecular architectures for applications in drug discovery and materials science. The protocols detailed in this guide are based on established and validated procedures, offering a reliable starting point for laboratory synthesis. By understanding the underlying mechanism and paying close attention to experimental details, researchers can successfully employ this powerful synthetic tool.

References

The Pivotal Role of 5-(Prop-1-ynyl)pyridin-3-ylboronic Acid in Catalysis and Medicinal Chemistry: A Detailed Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Unique Building Block for Complex Molecular Architectures

In the landscape of modern organic synthesis and drug discovery, the strategic incorporation of specific structural motifs is paramount to achieving desired biological activity and material properties. 5-(Prop-1-ynyl)pyridin-3-ylboronic acid has emerged as a highly versatile and valuable building block, particularly in the realm of palladium-catalyzed cross-coupling reactions. Its unique trifunctional nature—a nucleophilic boronic acid, a metal-coordinating pyridine ring, and a reactive propargyl group—offers chemists a powerful tool for the construction of complex, three-dimensional molecules.

This guide provides an in-depth exploration of the applications of this compound, with a focus on its utility in catalysis research and as a key intermediate in the synthesis of pharmaceutically relevant compounds. We will delve into the mechanistic underpinnings of its reactivity, provide detailed, field-proven protocols for its use in Suzuki-Miyaura cross-coupling reactions, and discuss its significance in the development of targeted therapeutics, such as Anaplastic Lymphoma Kinase (ALK) inhibitors.

Core Attributes and Synthetic Utility

The utility of this compound stems from the synergistic interplay of its constituent functional groups. The pyridine nitrogen acts as a ligand for transition metal catalysts, potentially influencing the rate and selectivity of cross-coupling reactions. The boronic acid moiety is a well-established nucleophilic partner in Suzuki-Miyaura couplings, enabling the formation of carbon-carbon bonds with a wide array of electrophiles. Finally, the prop-1-ynyl group provides a handle for further functionalization through various chemical transformations, including click chemistry, hydration, or further cross-coupling reactions.

This combination makes this compound an ideal reagent for the synthesis of highly decorated heterocyclic compounds, which are prevalent in medicinal chemistry and materials science.[1]

Application in Drug Discovery: The Synthesis of ALK Inhibitors

A significant application of this compound is in the synthesis of Anaplastic Lymphoma Kinase (ALK) inhibitors. ALK is a receptor tyrosine kinase that, when constitutively activated through genetic alterations, can drive the growth of various cancers, including non-small cell lung cancer (NSCLC).[2][3][4] The development of small-molecule inhibitors that target the ATP-binding site of ALK has revolutionized the treatment of ALK-positive cancers.

The prop-1-ynylpyridine moiety is a key pharmacophore in a number of potent ALK inhibitors. It can form crucial hydrogen bonding interactions within the kinase active site, contributing to the overall binding affinity and selectivity of the inhibitor. This compound serves as a critical building block for the introduction of this important structural feature.

A prime example is the synthesis of intermediates for potent ALK inhibitors as described in the patent literature. The Suzuki-Miyaura coupling of this compound with a suitably substituted aminopyridine forms the core of the inhibitor scaffold.

cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product A This compound F Coupled Product (ALK Inhibitor Precursor) A->F Suzuki-Miyaura Coupling B Aryl/Heteroaryl Halide (e.g., 2-Amino-5-bromopyridine) B->F C Palladium Precatalyst (e.g., Pd(PPh₃)₄) C->F D Base (e.g., K₂CO₃) D->F E Solvent (e.g., Dioxane/Water) E->F

Caption: General workflow for the synthesis of an ALK inhibitor precursor.

Experimental Protocols: Suzuki-Miyaura Cross-Coupling

The following protocols provide detailed, step-by-step methodologies for the Suzuki-Miyaura cross-coupling of this compound with aryl halides. These protocols are based on established procedures and can be adapted for a range of substrates.

Protocol 1: Synthesis of 5'-(Prop-1-ynyl)-[3,3'-bipyridin]-6-amine (ALK Inhibitor Intermediate)

This protocol is adapted from a procedure described in the patent literature for the synthesis of a key intermediate for an ALK inhibitor.

Materials:

  • This compound

  • 5-Bromo-2-aminopyridine

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-aminopyridine (1.0 eq), this compound (1.2 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq). Then, add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure 5'-(prop-1-ynyl)-[3,3'-bipyridin]-6-amine.

Protocol 2: General Procedure for Coupling with Various Aryl Halides

This general protocol can be used as a starting point for the coupling of this compound with a range of aryl and heteroaryl halides. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • This compound (1.2 eq)

  • Aryl or heteroaryl halide (1.0 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 eq)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • Toluene

  • Water (degassed)

Procedure:

  • Reaction Setup: In a Schlenk tube, combine the aryl halide, this compound, palladium(II) acetate, SPhos, and potassium phosphate.

  • Inert Atmosphere: Seal the tube and evacuate and backfill with argon three times.

  • Solvent Addition: Add degassed toluene and water (10:1 v/v).

  • Reaction: Heat the mixture to 100 °C with vigorous stirring for 4-12 hours, monitoring by TLC or LC-MS.

  • Workup and Purification: After cooling, dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various coupling partners, based on literature precedents for similar pyridine boronic acids.

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
15-Bromo-2-aminopyridinePd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O901475-85
24-BromoisoquinolinePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O100880-90
32-Bromo-5-fluoropyrimidinePd₂(dba)₃ (1.5)XPhos (3)K₃PO₄Dioxane100670-80
41-Bromo-4-methoxybenzenePd(PPh₃)₄ (3)-Na₂CO₃DME/H₂O851285-95

Yields are approximate and may vary depending on the specific reaction conditions and scale.

Troubleshooting and Mechanistic Considerations

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial. For electron-rich or sterically hindered aryl halides, bulky and electron-rich phosphine ligands like SPhos or XPhos are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. Tetrakis(triphenylphosphine)palladium(0) is a versatile and commonly used precatalyst that is effective for a range of substrates.

  • Base: The base plays a critical role in the transmetalation step, activating the boronic acid by forming a more nucleophilic boronate species. The choice of base can significantly impact the reaction rate and yield. Inorganic bases such as potassium carbonate, potassium phosphate, and cesium carbonate are frequently used.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, DME) and water is often used. Water helps to dissolve the inorganic base and facilitates the formation of the active boronate species. The organic solvent ensures the solubility of the organic reactants and catalyst.

Self-Validating System:

A well-executed Suzuki-Miyaura coupling protocol should include in-process controls. Monitoring the reaction by TLC or LC-MS allows for the determination of reaction completion and the identification of any potential side products. A successful reaction will show the consumption of starting materials and the formation of a single major product spot/peak with the expected mass.

cluster_workflow Experimental Workflow A Reaction Setup (Reactants, Catalyst, Base) B Inert Atmosphere A->B C Solvent Addition B->C D Heating & Stirring C->D E Reaction Monitoring (TLC/LC-MS) D->E F Workup (Quenching, Extraction) E->F Reaction Complete G Purification (Column Chromatography) F->G H Characterization (NMR, MS) G->H

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 5-(Prop-1-ynyl)pyridin-3-ylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-(Prop-1-ynyl)pyridin-3-ylboronic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of working with this versatile building block, particularly in the context of Suzuki-Miyaura cross-coupling reactions. Our goal is to equip you with the scientific understanding and practical guidance needed to optimize your reaction conditions and achieve successful outcomes.

Introduction to this compound

This compound is a valuable reagent in organic synthesis, combining the features of a pyridine ring, an alkynyl group, and a boronic acid moiety.[1][2] This unique combination makes it a desirable building block for the synthesis of complex molecules, especially in the development of novel pharmaceuticals and functional materials.[3] However, the presence of the electron-deficient pyridine ring and the reactive alkyne can present specific challenges during cross-coupling reactions. This guide will address these challenges head-on, providing you with the expertise to overcome them.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise when working with this compound.

Q1: What are the primary challenges I should anticipate when using this compound in a Suzuki-Miyaura coupling reaction?

A1: The main challenges stem from the inherent properties of the molecule:

  • Protodeboronation: This is a significant side reaction where the carbon-boron bond is cleaved and replaced by a hydrogen atom, leading to the formation of 3-(prop-1-ynyl)pyridine.[4] This is often exacerbated by strong bases and the presence of water in the reaction mixture.

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to its deactivation. This is a well-documented issue with pyridylboronic acids.[5]

  • Homocoupling: The undesired coupling of two boronic acid molecules can occur, though this is generally less of a concern than protodeboronation and catalyst inhibition.

  • Alkyne Group Reactivity: While generally stable, the propargyl group can potentially undergo side reactions under certain conditions, although this is less common in standard Suzuki-Miyaura protocols.

Q2: How should I store this compound to ensure its stability?

A2: It is recommended to store the compound at 2-8 °C under a nitrogen atmosphere.[6] Boronic acids can be sensitive to air and moisture, which can lead to gradual decomposition. Storing it in a cool, dry, and inert environment will help maintain its purity and reactivity.

Q3: My Suzuki-Miyaura reaction is giving low yields. What are the first things I should check?

A3: When troubleshooting a low-yielding Suzuki-Miyaura reaction with this substrate, consider the following:

  • Reagent Quality: Ensure your this compound is pure and has been stored correctly. Also, verify the quality and activity of your palladium catalyst, ligand, and base.

  • Solvent Degassing: Thoroughly degas your solvent(s) to remove dissolved oxygen, which can lead to catalyst decomposition and side reactions.

  • Inert Atmosphere: Maintain a strict inert atmosphere (nitrogen or argon) throughout the reaction setup and duration.

  • Base Selection: The choice of base is critical. A base that is too strong can promote protodeboronation, while one that is too weak may not facilitate the transmetalation step effectively. (see detailed troubleshooting section below).

  • Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. An inappropriate ligand can lead to poor results (see detailed troubleshooting section below).

Troubleshooting Guide

This section provides a more detailed, problem-oriented approach to optimizing your reaction conditions.

Problem 1: Low or No Product Formation

If you are observing little to no formation of your desired biaryl product, a systematic approach to troubleshooting is necessary.

  • Inefficient Transmetalation: The transfer of the organic group from boron to palladium is a critical step. For pyridylboronic acids, this can be sluggish.

    • Solution: The choice of base is paramount. A moderately strong inorganic base is often a good starting point. Consider screening bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[7] The base activates the boronic acid, making it more nucleophilic and ready for transmetalation.[8]

  • Catalyst Deactivation: As mentioned, the pyridine nitrogen can poison the palladium catalyst.

    • Solution: Employ bulky, electron-rich phosphine ligands. Ligands like SPhos, XPhos, or RuPhos are known to be effective for challenging Suzuki-Miyaura couplings, including those involving heteroarylboronic acids.[9][10] These ligands can stabilize the palladium center and promote the desired catalytic cycle.

  • Sub-optimal Reaction Temperature: The reaction may not have sufficient energy to overcome the activation barrier.

    • Solution: While starting at a moderate temperature (e.g., 80 °C) is advisable, a gradual increase in temperature (e.g., to 100-110 °C) may be necessary if the reaction is not proceeding. Monitor for potential decomposition at higher temperatures.[11]

Problem 2: Significant Protodeboronation Byproduct

The presence of a significant amount of 3-(prop-1-ynyl)pyridine in your crude reaction mixture is a clear indication of protodeboronation.

  • Excessively Strong Base or High Water Content: Strong bases, especially in combination with protic solvents like water, can accelerate the cleavage of the C-B bond.

    • Solution 1: Switch to a milder base. If you are using a hydroxide base, consider changing to a carbonate or phosphate. K₃PO₄ is often a good choice as it is basic enough to promote the reaction but often minimizes protodeboronation.

    • Solution 2: Use a biphasic solvent system with a controlled amount of water (e.g., toluene/water or dioxane/water). While some water is often necessary to dissolve the inorganic base and facilitate the reaction, an excess can be detrimental.

    • Solution 3: Consider using anhydrous conditions with a fluoride source like KF or CsF, which can act as a base and boronic acid activator.

Problem 3: Difficulty in Product Purification

Purifying the final biaryl product from unreacted starting materials and byproducts can be challenging.

  • Similar Polarity of Product and Impurities: The desired product may have a similar polarity to starting materials or byproducts, making chromatographic separation difficult.

    • Solution 1: Acid-Base Extraction: If your biaryl product is basic (due to the pyridine nitrogen), you can perform an acid-base extraction. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1 M HCl). The product will move to the aqueous layer. Then, basify the aqueous layer (e.g., with NaHCO₃ or NaOH) and extract the product back into an organic solvent.

    • Solution 2: Derivatization for Purification: In some cases, it may be beneficial to temporarily derivatize the crude mixture to facilitate separation. For instance, treatment with diethanolamine can form a stable adduct with unreacted boronic acid, which may have different solubility or chromatographic properties.[12]

    • Solution 3: Alternative Chromatography: If silica gel chromatography is problematic, consider using neutral alumina or reverse-phase chromatography.

Experimental Protocols

The following is a representative, general protocol for a Suzuki-Miyaura coupling reaction with this compound. Note: This is a starting point and may require optimization for your specific coupling partner.

General Protocol for Suzuki-Miyaura Coupling

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine aryl halide (1.0 eq), This compound (1.2 eq), base (e.g., K3PO4, 2.0 eq) in a reaction vessel. inert Evacuate and backfill the vessel with an inert gas (N2 or Ar) three times. reagents->inert add_catalyst Add degassed solvent (e.g., dioxane/H2O 4:1), Pd catalyst (e.g., Pd(dppf)Cl2, 2-5 mol%), and ligand (if needed). inert->add_catalyst heat Heat the reaction mixture with vigorous stirring (e.g., 80-100 °C) and monitor by TLC or LC-MS. add_catalyst->heat quench Cool to room temperature and quench the reaction (e.g., with water or sat. NH4Cl). heat->quench extract Extract with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over Na2SO4. quench->extract purify Concentrate in vacuo and purify the crude product by column chromatography. extract->purify

Caption: General workflow for Suzuki-Miyaura coupling.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd₂(dba)₃, 2-5 mol%)

  • Ligand (e.g., SPhos, XPhos, 4-10 mol% if using a ligand-free precursor like Pd₂(dba)₃)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Degassed solvent (e.g., dioxane/water 4:1, toluene/water 10:1)

Procedure:

  • To a dry reaction vessel, add the aryl halide, this compound, and the base.

  • Seal the vessel and evacuate and backfill with an inert gas (nitrogen or argon) three times.

  • Add the degassed solvent, palladium catalyst, and ligand (if applicable) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.

  • Cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or another appropriate stationary phase.

Data Summary Table for Condition Optimization

When optimizing your reaction, it is crucial to systematically vary the parameters. The following table provides a template for your optimization studies.

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/H₂O9012Result
2Pd(dppf)Cl₂ (3)-K₃PO₄ (2)Dioxane/H₂O1008Result
3Pd₂(dba)₃ (2)SPhos (4)Cs₂CO₃ (2)Toluene1106Result
4Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2)Dioxane/H₂O1008Result

Troubleshooting Logic Diagram

The following diagram illustrates a decision-making process for troubleshooting common issues.

G cluster_troubleshoot Troubleshooting Paths start Low Yield or No Reaction check_reagents Check Reagent Quality and Inert Conditions start->check_reagents protodeboronation Significant Protodeboronation? check_reagents->protodeboronation Reagents OK catalyst_issue Suspect Catalyst Deactivation? protodeboronation->catalyst_issue No change_base Use Milder Base (K3PO4) Reduce Water Content protodeboronation->change_base Yes change_ligand Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) catalyst_issue->change_ligand Yes increase_temp Increase Temperature Incrementally catalyst_issue->increase_temp No success Reaction Optimized change_base->success change_ligand->success increase_temp->success

Caption: A troubleshooting decision tree for low-yield reactions.

References

stability issues of 5-(Prop-1-ynyl)pyridin-3-ylboronic acid in solution.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-(Prop-1-ynyl)pyridin-3-ylboronic Acid

A Guide to Understanding and Overcoming Stability Challenges in Solution

Welcome to the technical support resource for this compound. As a Senior Application Scientist, I've designed this guide for researchers, medicinal chemists, and process development professionals who utilize this versatile building block. This document moves beyond simple protocols to provide a deeper understanding of the chemical principles governing the stability of this reagent, empowering you to troubleshoot experiments effectively and ensure reproducible results.

Section 1: Understanding the Inherent Instability (FAQs)

This section addresses the fundamental reasons behind the stability issues you might encounter with this compound and similar heteroarylboronic acids.

Q1: I'm observing inconsistent results and low yields. What are the primary degradation pathways for my boronic acid in solution?

A1: The instability of arylboronic acids, particularly heteroaromatic ones, is a well-documented challenge.[1] Your issues likely stem from one or more of three primary degradation pathways that occur in solution:

  • Protodeboronation: This is the most common failure mode in reactions like the Suzuki-Miyaura coupling.[2] It is a process where the carbon-boron (C-B) bond is cleaved and replaced by a carbon-hydrogen (C-H) bond, effectively destroying your starting material.[1] This reaction is often accelerated by aqueous bases, heat, and the presence of palladium catalysts.[3][4]

  • Oxidation: The C-B bond is susceptible to oxidation, especially in the presence of atmospheric oxygen, which converts the boronic acid into the corresponding phenol (a pyridinol in this case) and boric acid.[2][4] In some biological contexts, this oxidation can occur at rates comparable to that of thiols.[5][6]

  • Trimerization (Boroxine Formation): In the solid state or under anhydrous conditions, three molecules of boronic acid can dehydrate to form a stable, six-membered cyclic anhydride called a boroxine.[2][5] While this is often a reversible process in the presence of water, it complicates accurate weighing and stoichiometry, leading to reproducibility issues.[2][7]

Degradation Pathway Description Common Triggers Resulting Byproduct
Protodeboronation Cleavage of the C-B bond, replaced by a C-H bond.[1]Aqueous base, heat, palladium catalysts.[3][4]3-(Prop-1-ynyl)pyridine
Oxidation Cleavage of the C-B bond, replaced by a C-OH bond.[2]Air (oxygen), other oxidizing agents.[5]5-(Prop-1-ynyl)pyridin-3-ol
Trimerization Dehydration of three boronic acid molecules to form a cyclic trimer.[2]Anhydrous conditions, storage in solid state.[5]Boroxine
Q2: How do the specific structural features of this compound influence its stability?

A2: The stability of a boronic acid is highly dependent on its electronic and steric properties. For your specific molecule, two features are key:

  • The 3-Pyridyl Ring: The position of the boronic acid group on the pyridine ring is critical. 2-Heterocyclic boronic acids (e.g., 2-pyridylboronic acid) are known to be particularly unstable and prone to rapid protodeboronation.[4][5] In contrast, your 3-pyridylboronic acid is significantly more stable due to the different electronic environment of the C-B bond.[4]

  • The Propynyl Group: The alkynyl substituent is an electron-withdrawing group. Electron-deficient arylboronic acids can be highly susceptible to base-catalyzed protodeboronation, sometimes proceeding through different mechanistic pathways than electron-rich systems.[8][9][10] While the 3-pyridyl position offers some inherent stability, the presence of this group means that careful optimization of reaction conditions, particularly the base, is essential.

Q3: What are the common signs of degradation I should look for?

A3: Degradation can manifest both in the solid reagent and during a reaction.

  • In the Vial: If your white, crystalline powder appears oily, sticky, or discolored, it may indicate significant boroxine formation or other decomposition.[7]

  • During the Reaction: The most definitive signs are observed during reaction monitoring (e.g., by LC-MS or GC-MS):

    • Consistently low or no yield of the desired coupled product.[2]

    • Appearance of a significant peak corresponding to the protodeboronated side product, 3-(prop-1-ynyl)pyridine.[2][11]

    • Formation of homocoupled byproducts (dimers of your boronic acid), which can be promoted by oxygen.[11][12]

Section 2: Practical Troubleshooting & Mitigation

This section provides actionable steps for handling, storing, and using this compound to maximize success.

Q4: What are the best practices for storing and handling the solid reagent?

A4: Proper storage is the first line of defense against degradation. Boronic acids are often hygroscopic and sensitive to air.[7]

Parameter Recommendation Rationale
Atmosphere Store in a tightly sealed container under an inert atmosphere (Argon or Nitrogen).[7]Prevents oxidation and hydrolysis from atmospheric moisture.
Temperature For long-term storage, keep at 4°C or -20°C.[7][13]Slows the rate of all decomposition pathways.
Light Store in an opaque or amber vial.Protects against potential light-induced degradation.
Handling Weigh out quickly in a dry environment. Avoid leaving the bottle open to the air.Minimizes exposure to atmospheric moisture and oxygen.
Q5: My Suzuki-Miyaura coupling is failing. What is a logical troubleshooting workflow?

A5: A systematic approach is crucial. Before blaming the boronic acid, ensure other reaction parameters are sound. Use the following workflow to diagnose the issue.

G start Low Yield / No Reaction inert 1. Check Inert Atmosphere (Degas Solvents, Purge Headspace) start->inert catalyst 2. Verify Catalyst Activity (Use fresh catalyst/ligand, consider robust pre-catalyst) inert->catalyst Atmosphere is good base 3. Evaluate Base/Solvent System (Is base strong enough? Is reagent solubility an issue?) catalyst->base Catalyst is active boronic_acid 4. Suspect Boronic Acid Instability base->boronic_acid Conditions seem optimal protodeboronation Protodeboronation Likely (Detected Ar-H byproduct?) boronic_acid->protodeboronation solution Implement Mitigation Strategy protodeboronation->solution

Caption: Troubleshooting workflow for a failing Suzuki-Miyaura reaction.

Q6: I've confirmed protodeboronation is the issue. How can I specifically minimize it?

A6: Since protodeboronation is often the primary culprit, targeted strategies are needed.

  • Use Milder Bases: Strong aqueous bases (like NaOH or KOH) and high temperatures can accelerate protodeboronation.[8] Consider using a weaker inorganic base like K₃PO₄ or K₂CO₃, or an organic base.[14]

  • Lower the Temperature: If your reaction can proceed at a lower temperature (e.g., 60-80 °C instead of >100 °C), the rate of decomposition can be significantly reduced.[7]

  • Use Anhydrous Conditions: While some water is often necessary for the Suzuki mechanism, excess water can promote hydrolysis and protodeboronation.[1] Using a carefully controlled solvent system (e.g., Dioxane/H₂O 10:1) can be beneficial.[11]

  • Convert to a More Stable Derivative: This is the most robust solution for highly unstable boronic acids. Converting the boronic acid to a boronate ester or trifluoroborate salt can protect it from degradation.[5]

Section 3: Advanced Protocol for Unstable Boronic Acids

When standard troubleshooting fails, the best approach is to use a pro-drug strategy: mask the boronic acid in a stable form and release it slowly in situ only when needed for the catalytic cycle.

Q7: When should I use a boronic acid surrogate, and which one is best?

A7: You should consider a surrogate when you have a combination of an unstable boronic acid (like many 2-heteroaryl or electron-deficient systems) and a slow-reacting coupling partner (e.g., an aryl chloride).[14] This scenario maximizes the time the boronic acid is exposed to harsh conditions before it can productively react.

N-methyliminodiacetic acid (MIDA) boronates are an excellent choice. They are air-stable, crystalline solids that are easy to handle and purify.[14] Under specific basic conditions, they slowly hydrolyze to release the free boronic acid, keeping its instantaneous concentration low and minimizing side reactions.[14]

G cluster_0 Reaction Flask MIDA Air-Stable MIDA Boronate BA Unstable Boronic Acid (Low Concentration) MIDA->BA Slow Hydrolysis (e.g., K₃PO₄, H₂O) Cycle Pd Catalytic Cycle BA->Cycle Product Desired Product Cycle->Product

References

Technical Support Center: Purification of Products from 5-(Prop-1-ynyl)pyridin-3-ylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of reaction products derived from 5-(prop-1-ynyl)pyridin-3-ylboronic acid. The unique structure of this reagent, featuring a basic pyridine ring, a reactive boronic acid, and an alkyne moiety, presents specific challenges and opportunities in purification that this guide will help you navigate.

Troubleshooting Guide

This section addresses common issues encountered during the purification of products from reactions involving this compound, particularly in Suzuki-Miyaura cross-coupling reactions.

Issue 1: Product is Contaminated with Boron-Containing Impurities

Q: My final product shows persistent boron-containing impurities (e.g., unreacted boronic acid, boronic esters, or boroxines) after column chromatography. How can I remove them?

A: This is a frequent challenge arising from the polar nature and reactivity of boronic acids.

Root Causes & Mechanistic Insights:

  • Protodeboronation: The carbon-boron bond can be cleaved by proton sources like water or alcohols, especially under basic or acidic conditions, leading to the formation of 5-(prop-1-ynyl)pyridine.[1][2] This side-product can be difficult to separate from the desired product.

  • Hydrolysis: Exposure to moisture during workup or purification can hydrolyze boronic esters back to the more polar boronic acid.[3]

  • Boroxine Formation: Boronic acids can undergo dehydration to form cyclic trimeric anhydrides called boroxines.[2] While often reversible, this complicates purification by introducing multiple boron-containing species.

Step-by-Step Solutions:

  • Aqueous Base Wash:

    • Protocol: Dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃).

    • Rationale: The basic wash deprotonates the boronic acid, forming a water-soluble boronate salt that partitions into the aqueous layer. The desired, less polar product remains in the organic phase. Repeat the wash 2-3 times for optimal removal.

  • Acid/Base Extraction for Amphoteric Products:

    • Protocol: If your coupled product also contains a basic site (like the pyridine from the starting material), you can exploit its amphoteric nature.[4] First, perform the basic wash as described above to remove boronic acid impurities. Then, wash the organic layer with dilute aqueous acid (e.g., 1M HCl) to protonate the pyridine ring of your product, moving it into the aqueous layer. The non-basic impurities remain in the organic phase. Finally, neutralize the acidic aqueous layer with a base to precipitate or re-extract your purified product.[5]

    • Rationale: This method is highly effective for separating the desired product from non-basic impurities.

  • Diol Complexation:

    • Protocol: Treat the crude mixture with a diol, such as pinacol or diethanolamine, to form a more stable and less polar boronic ester.[6] This derivative is often easier to separate chromatographically.

    • Rationale: The formation of a stable cyclic ester with a diol can alter the polarity and chromatographic behavior of the boron impurity, facilitating its separation from the desired product.

  • Optimized Chromatography:

    • Technique: Use a less polar solvent system for your column chromatography. Consider adding a small amount of a basic modifier like triethylamine (1%) to the eluent to suppress the interaction of basic compounds with the acidic silica gel.[3][7]

    • Rationale: The pyridine moiety in your product can interact strongly with the acidic silanol groups on silica gel, leading to peak tailing and poor separation.[7] A basic modifier competes for these active sites, improving peak shape and resolution.[7]

Issue 2: Poor Resolution and Peak Tailing During Column Chromatography

Q: My product streaks or tails significantly on the TLC plate and during column chromatography, leading to impure fractions. What is causing this and how can I fix it?

A: This is characteristic of strong interactions between your basic pyridine-containing product and the acidic stationary phase.

Root Causes & Mechanistic Insights:

  • Acid-Base Interactions: The basic nitrogen atom of the pyridine ring forms strong hydrogen bonds with the acidic silanol groups (Si-OH) on the surface of silica gel.[7] This leads to a non-ideal equilibrium during elution, causing the characteristic tailing.

  • Column Overload: Injecting too much sample can saturate the stationary phase, exacerbating tailing.[7]

Step-by-Step Solutions:

  • Mobile Phase Modification:

    • Protocol: Add a small percentage (0.5-2%) of a basic modifier like triethylamine (TEA) or pyridine to your eluent system (e.g., hexane/ethyl acetate).

    • Rationale: The modifier acts as a competing base, binding to the active silanol sites on the silica and preventing your product from strongly adsorbing.[7] This results in a more symmetrical peak shape.

  • Stationary Phase Selection:

    • Protocol: If tailing persists, switch to a different stationary phase.

      • Deactivated Silica: Use silica gel that has been pre-treated with a base.

      • Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds.

      • Reverse-Phase (C18) Silica: In reverse-phase chromatography, separation is based on hydrophobicity. Your polar product will elute earlier in a polar mobile phase (e.g., water/acetonitrile or water/methanol).

    • Rationale: Changing the stationary phase alters the primary interaction mechanism, often mitigating the problematic acid-base interactions.

  • pH Adjustment (for Reverse-Phase):

    • Protocol: When using reverse-phase HPLC, adjusting the pH of the mobile phase can significantly improve peak shape. Lowering the pH (e.g., to 2.5-3.0 with formic acid or TFA) will protonate the pyridine nitrogen, which can lead to sharper peaks.[7]

    • Rationale: A consistent ionization state of the analyte leads to more uniform interactions with the stationary phase and better chromatography.

Issue 3: Low or No Yield of the Desired Product After Purification

Q: After performing the reaction and purification, I have a very low yield, or I've isolated mainly the protodeboronated starting material. What went wrong?

A: This often points to issues with the reaction conditions or stability of the boronic acid, rather than the purification itself.

Root Causes & Mechanistic Insights:

  • Protodeboronation During Reaction: Heteroaromatic boronic acids, especially those with nitrogen atoms, can be susceptible to protodeboronation under the reaction conditions (e.g., high temperature, prolonged reaction times, presence of water).[1][2] Pyridineboronic acids can be particularly troublesome.[8]

  • Oxidative Degradation: The carbon-boron bond can be oxidized in the presence of air, converting the boronic acid to a phenol, which will not participate in the desired coupling reaction.[2]

  • Catalyst Inactivation: The palladium catalyst can be poisoned or deactivated, leading to an incomplete reaction.

Step-by-Step Solutions:

  • Use of Boronic Esters:

    • Protocol: Instead of the boronic acid, use a more stable derivative like the corresponding pinacol ester. These are generally more resistant to protodeboronation and oxidation.[2][9]

    • Rationale: Boronic esters provide a "slow release" of the boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.[1][10]

  • Reaction Condition Optimization:

    • Protocol:

      • Degas Solvents: Thoroughly degas all solvents and reagents to remove oxygen.[8]

      • Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]

      • Milder Base: Consider using a milder base (e.g., K₃PO₄ or Cs₂CO₃) instead of stronger bases that can promote protodeboronation.

      • Lower Temperature: If possible, run the reaction at a lower temperature for a longer time.

    • Rationale: Minimizing oxygen and using milder conditions can significantly reduce the extent of boronic acid degradation and other side reactions.

  • Analysis of Crude Material:

    • Protocol: Before attempting purification, analyze a small sample of the crude reaction mixture by LC-MS or ¹H NMR to confirm the presence of the desired product and identify the major byproducts.

    • Rationale: This diagnostic step will tell you whether the issue is with the reaction itself or the purification workup, saving you time and resources.

Purification Workflow Visualization

The following diagram illustrates a decision-making workflow for purifying products from this compound reactions.

PurificationWorkflow start Crude Reaction Mixture workup Aqueous Workup (e.g., EtOAc/Water) start->workup boron_check Check for Boron Impurities (TLC/LCMS) workup->boron_check base_wash Aqueous Base Wash (e.g., NaHCO3) boron_check->base_wash Yes chromatography Column Chromatography boron_check->chromatography No acid_base_ext Acid/Base Extraction base_wash->acid_base_ext Amphoteric Product base_wash->chromatography acid_base_ext->chromatography tailing_check Peak Tailing? chromatography->tailing_check mobile_phase_mod Add TEA to Eluent tailing_check->mobile_phase_mod Yes pure_product Pure Product tailing_check->pure_product No mobile_phase_mod->chromatography change_stationary Switch to Alumina or Reverse Phase mobile_phase_mod->change_stationary Still Tailing change_stationary->chromatography

Caption: A decision tree for troubleshooting the purification of pyridine-containing compounds.

Frequently Asked Questions (FAQs)

Q1: Is this compound stable for long-term storage? A: Like many boronic acids, it can be sensitive to air and moisture. It is best stored at a low temperature (e.g., 2-8 °C) under an inert atmosphere.[11] Over time, it can dehydrate to form the corresponding boroxine or slowly degrade through oxidation and protodeboronation.[2] For critical applications, it is advisable to use fresh material or check the purity of older batches before use.

Q2: Can I use recrystallization to purify my final product? A: Recrystallization can be a very effective method if your product is a solid and has significantly different solubility from the impurities.[12] However, finding a suitable solvent system can be challenging.[12] Often, a combination of chromatography to remove the bulk of impurities followed by recrystallization to achieve high purity is the best approach.

Q3: What are the typical solvent systems for column chromatography of Suzuki coupling products derived from this boronic acid? A: The polarity of the final product will dictate the optimal solvent system. A good starting point for many biaryl products is a gradient of ethyl acetate in hexanes. For more polar products, dichloromethane/methanol might be necessary. Always develop a method first using Thin Layer Chromatography (TLC) to identify a solvent system that gives good separation (Rf value of your product around 0.3-0.4).

Q4: My product seems to be degrading on the silica gel column. What can I do? A: The acidic nature of silica gel can sometimes catalyze the degradation of sensitive compounds.

  • Deactivate the Silica: Flush the column with your eluent containing 1-2% triethylamine before loading your sample.

  • Use a Different Stationary Phase: Switch to neutral alumina or Celite.

  • Minimize Contact Time: Run the column as quickly as possible while still achieving good separation.

Q5: How can I confirm that the boron-containing impurities have been removed? A:

  • ¹¹B NMR Spectroscopy: This is the most direct method to detect the presence of boron-containing species.

  • LC-MS: Look for the characteristic isotopic pattern of boron in the mass spectrum of any impurity peaks.

  • Combustion Analysis: The absence of boron in the elemental analysis of your final, purified product is a definitive confirmation of its removal.

References

Technical Support Center: Suzuki Coupling of 2-Pyridyl Boronic Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 2-pyridyl boronic esters. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful yet often challenging transformation. Here, we will dissect common side reactions, offer troubleshooting strategies, and provide detailed protocols to enhance the success of your experiments.

The coupling of 2-pyridyl boronic esters is notoriously difficult due to the inherent instability of the 2-pyridyl borane moiety.[1][2] This instability often leads to frustratingly low yields and a host of side products. This guide is structured to address these specific challenges in a practical, question-and-answer format, grounded in mechanistic understanding and field-proven solutions.

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses the most frequent issues encountered during the Suzuki coupling of 2-pyridyl boronic esters, providing explanations for their occurrence and actionable steps for mitigation.

Question 1: My reaction yield is very low, and I'm isolating the deboronated pyridine starting material. What is happening and how can I prevent it?

Answer:

You are likely observing protodeboronation , the most common and problematic side reaction in the Suzuki coupling of 2-pyridyl boronic esters.[3][4] This is the cleavage of the C-B bond by a proton source, leading to the formation of the corresponding pyridine.

Causality: 2-Pyridyl boronic acids and their esters are particularly susceptible to protodeboronation due to the influence of the adjacent nitrogen atom.[1][5] Under neutral pH conditions, the 2-pyridyl boronic acid can exist as a zwitterion, which undergoes rapid, unimolecular C-B bond fragmentation.[4][6] The presence of water or other protic species in the reaction mixture facilitates this undesired pathway.

Troubleshooting Steps:

  • Employ Anhydrous Conditions: While some Suzuki couplings are robust in the presence of water, for 2-pyridyl substrates, minimizing water content is critical.[7]

    • Use dry, degassed solvents.

    • Dry bases (e.g., K₂CO₃, Cs₂CO₃) by heating under vacuum before use.

  • Utilize More Stable Boron Reagents: Standard boronic acids and pinacol esters of 2-pyridine are often unstable.[8][9] Consider using "slow-release" boronate esters that generate the active boronic acid in low concentrations during the reaction, thus minimizing its decomposition.[4]

    • MIDA (N-methyliminodiacetic acid) boronates: These are air-stable, crystalline solids that slowly hydrolyze under basic conditions to release the boronic acid.[4][5]

    • Organotrifluoroborates (e.g., potassium 2-pyridyltrifluoroborate): These are also more stable than the corresponding boronic acids and can be effective in suppressing protodeboronation.[4]

  • Optimize the Base and Solvent System: The choice of base and solvent significantly impacts the rate of protodeboronation.

    • Weaker bases like K₃PO₄ or KF are often preferred over strong bases like NaOH or KOtBu, which can accelerate the decomposition of the boronic ester.[10]

    • Aprotic polar solvents such as dioxane, THF, or toluene are generally recommended.[3][11]

  • Consider Additives: Copper(I) salts (e.g., CuI, CuTC) have been shown to stabilize 2-pyridyl boronic acids, potentially by coordinating to the pyridine nitrogen and preventing the formation of the reactive zwitterionic intermediate.[1][5]

Question 2: Besides my desired product, I am observing a significant amount of a symmetrical bi-pyridyl byproduct. What is this and how can I minimize its formation?

Answer:

This byproduct is the result of homocoupling , a reaction where two molecules of the boronic ester couple with each other to form a symmetrical biaryl.

Causality: Homocoupling can occur through several mechanisms. In the context of Suzuki reactions, it is often promoted by the palladium catalyst, especially in the presence of oxygen or other oxidants. The mechanism can involve the formation of a palladacycle or oxidative dimerization of the organoborane.

Troubleshooting Steps:

  • Ensure Rigorous Degassing: Oxygen can promote the homocoupling of boronic esters. Degas your reaction mixture thoroughly by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[8][12]

  • Optimize the Catalyst and Ligand:

    • Use a low catalyst loading (typically 1-3 mol%).[3]

    • The choice of phosphine ligand is crucial. Bulky, electron-rich ligands such as SPhos or XPhos can promote the desired cross-coupling over homocoupling.

  • Control the Stoichiometry: Using a slight excess of the boronic ester (1.1-1.5 equivalents) relative to the aryl halide is common practice. However, a large excess can sometimes lead to increased homocoupling.[3]

  • Maintain an Inert Atmosphere: Throughout the entire reaction setup and duration, ensure a positive pressure of an inert gas to prevent oxygen ingress.

Question 3: My reaction is sluggish and gives a mixture of starting materials and byproducts, even after extended reaction times. What factors could be inhibiting the catalytic cycle?

Answer:

Several factors can lead to a stalled or inefficient Suzuki coupling with 2-pyridyl boronic esters.

Causality: The electron-deficient nature of the pyridine ring and the coordinating ability of the nitrogen atom can interfere with the palladium catalytic cycle.[10] The 2-pyridyl nitrogen can coordinate to the palladium center, potentially inhibiting the oxidative addition or reductive elimination steps.

Troubleshooting Steps:

  • Ligand Selection: Employ ligands that are known to be effective for heteroaromatic couplings. Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often excellent choices as they can accelerate the reductive elimination step and prevent catalyst deactivation.[3][13]

  • Catalyst Pre-activation: Ensure your palladium catalyst is in the active Pd(0) state. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), the reaction conditions must facilitate its reduction to Pd(0).

  • Solvent Choice: The solvent can influence the solubility of the reagents and the stability of the catalytic species. Dioxane, THF, and toluene are common choices.[3][11] In some cases, a co-solvent system (e.g., dioxane/water) might be beneficial, but be mindful of the increased risk of protodeboronation.[14]

  • Temperature Control: While higher temperatures can increase reaction rates, they can also accelerate side reactions. An optimal temperature must be found empirically, often in the range of 80-110 °C.[3]

FAQs: Suzuki Coupling of 2-Pyridyl Boronic Esters

Q1: What is the best boronic ester to use for coupling with a 2-pyridyl halide?

For coupling with a 2-pyridyl halide, it is generally advisable to use a more stable aryl or vinyl boronic acid or ester as the coupling partner. The "2-pyridyl problem" primarily relates to the instability of the 2-pyridyl borane species.[1] If the 2-pyridyl moiety must be the boronic ester component, consider using a MIDA boronate or a trifluoroborate to enhance stability.[4]

Q2: Can I use 2-pyridyl chlorides as coupling partners?

Yes, but they are generally less reactive than the corresponding bromides or iodides.[11] To couple 2-pyridyl chlorides, you will likely need a more active catalyst system, such as one employing a highly electron-rich and bulky phosphine ligand (e.g., SPhos, XPhos).[13]

Q3: What is a general, reliable starting protocol for the Suzuki coupling of a 2-pyridyl boronic ester?

A robust starting point is to use a palladium catalyst with a biaryl phosphine ligand, a mild base, and an anhydrous aprotic solvent.

Example Protocol:

  • To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv), 2-pyridyl boronic ester (1.2 equiv), and K₃PO₄ (2.0 equiv).

  • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous, degassed dioxane via syringe.

  • Heat the reaction mixture at 90-100 °C with stirring for 12-24 hours, monitoring by TLC or LC-MS.[3]

Q4: How can I visually represent the main challenges in this reaction?

The following diagram illustrates the competition between the desired cross-coupling pathway and the major side reactions.

Suzuki_Side_Reactions A 2-Pyridyl Boronic Ester + Aryl Halide C Protodeboronation (Deboronated Pyridine) A->C Side Reaction (H₂O, Protic Species) D Homocoupling (Symmetrical Bi-pyridyl) A->D Side Reaction (O₂, Catalyst) Pd_cat Pd Catalyst + Base A->Pd_cat Desired Pathway B Desired Cross-Coupling Product Pd_cat->B Suzuki Coupling

Caption: Competing pathways in the Suzuki coupling of 2-pyridyl boronic esters.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of 2-Pyridyl Pinacol Boronate

This protocol is a starting point and may require optimization for specific substrates.

Materials:

  • Aryl bromide (1.0 equiv)

  • 2-Pyridyl pinacol boronate (1.2 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • SPhos (3.0 mol%)

  • K₃PO₄ (2.0 equiv, anhydrous)

  • Anhydrous, degassed 1,4-dioxane

Procedure:

  • In a glovebox or under a stream of inert gas, add the aryl bromide, 2-pyridyl pinacol boronate, Pd₂(dba)₃, SPhos, and K₃PO₄ to an oven-dried reaction vessel equipped with a magnetic stir bar.

  • Add anhydrous, degassed 1,4-dioxane to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.

  • Seal the vessel and heat the mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary: Common Conditions and Outcomes

The following table summarizes common conditions and their impact on the reaction, based on literature reports.

ParameterConditionExpected OutcomePotential Pitfalls
Boron Reagent Pinacol EsterModerate reactivityProne to protodeboronation[8]
MIDA EsterHigh stability, slow releaseMay require higher temperatures or longer reaction times[4]
TrifluoroborateGood stabilityMay require specific base/solvent conditions[4]
Base K₂CO₃, Cs₂CO₃Generally effectiveCan be too basic for sensitive substrates
K₃PO₄, KFMilder, often better for 2-pyridylsMay result in slower reaction rates[10]
Solvent Dioxane, THFGood for anhydrous conditionsMust be thoroughly degassed
Dioxane/H₂OCan improve solubility of baseIncreases risk of protodeboronation[14]
Ligand PPh₃Basic, may not be effectiveCatalyst deactivation
SPhos, XPhosHigh activity for heteroaromaticsHigher cost
Troubleshooting Flowchart

This flowchart provides a logical sequence for troubleshooting common issues.

Troubleshooting_Flowchart start Low Yield or No Reaction check_deboronation Check for Deboronated Starting Material (LC-MS) start->check_deboronation deboronation_yes Protodeboronation is Likely check_deboronation->deboronation_yes Yes deboronation_no Protodeboronation is Not the Main Issue check_deboronation->deboronation_no No solution_boron Use MIDA Boronate or Trifluoroborate deboronation_yes->solution_boron solution_conditions Ensure Anhydrous/Degassed Conditions; Use Milder Base (K₃PO₄) deboronation_yes->solution_conditions check_catalyst Review Catalyst System deboronation_no->check_catalyst solution_ligand Use Bulky Biaryl Phosphine Ligand (e.g., SPhos) check_catalyst->solution_ligand solution_reagents Verify Reagent Quality (Catalyst, Base, Solvent) check_catalyst->solution_reagents

Caption: A logical flowchart for troubleshooting Suzuki couplings of 2-pyridyl boronic esters.

References

Technical Support Center: Catalyst Selection for Challenging Suzuki-Miyaura Couplings of Pyridyl Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving pyridyl nucleophiles. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges with this powerful yet often temperamental transformation. The unique electronic properties of the pyridine ring, particularly the 2-pyridyl moiety, introduce specific hurdles that demand careful consideration of catalyst systems and reaction parameters.[1][2][3]

This guide moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic understanding and field-proven solutions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial roadblocks and fundamental questions regarding Suzuki-Miyaura couplings with pyridyl nucleophiles.

Q1: My Suzuki-Miyaura reaction with a 2-pyridylboronic acid is failing or giving very low yields. What are the most common culprits?

A1: Failure in 2-pyridyl Suzuki-Miyaura couplings often stems from a few key issues:

  • Catalyst Inhibition: The Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[4] This is a primary challenge, often referred to as the "2-pyridyl problem."[1][2][3]

  • Protodeboronation: Pyridylboronic acids, especially 2-pyridylboronic acids, are notoriously unstable and prone to protodeboronation, where the boronic acid group is cleaved and replaced by a hydrogen atom.[1][2][5] This side reaction consumes your nucleophile and reduces the yield of the desired product.

  • Slow Transmetalation: The electron-deficient nature of the pyridine ring can slow down the crucial transmetalation step in the catalytic cycle.[5]

  • Reagent and Solvent Quality: As with any sensitive cross-coupling reaction, the purity of your reagents (aryl halide, boronic acid) and the dryness and degassing of your solvent are critical.[4][6] Oxygen can lead to the unwanted homocoupling of the boronic acid.[4][6]

Q2: How do I choose the right palladium catalyst and ligand for my pyridyl coupling?

A2: There is no one-size-fits-all answer, but here's a general strategy:

  • For "Standard" Pyridyl Couplings: For less sterically hindered and electronically neutral substrates, traditional catalysts like Pd(PPh₃)₄ or a combination of a Pd(II) precursor (e.g., Pd(OAc)₂) with triphenylphosphine (PPh₃) can be a good starting point.[7]

  • For Challenging Couplings: When dealing with sterically demanding substrates, electron-deficient partners, or persistent low yields, more specialized ligands are necessary. Bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., XPhos, SPhos), are highly effective.[4][8][9][10] These ligands promote the formation of a monoligated, highly active palladium(0) species that can facilitate both oxidative addition and reductive elimination. N-heterocyclic carbene (NHC) ligands are another excellent choice for their strong electron-donating ability and steric bulk, which can stabilize the catalytic species and prevent decomposition.[4]

Q3: What is the role of the base in these reactions, and which one should I use?

A3: The base plays a multifaceted role in the Suzuki-Miyaura coupling. It is not merely a proton scavenger. The primary function of the base is to activate the boronic acid by forming a more nucleophilic boronate species (R-B(OH)₃⁻), which facilitates the transmetalation step.[11][12]

  • Common Choices: Inorganic bases are generally preferred.[13] Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are widely used and often effective.[14] For more challenging couplings, stronger bases like potassium phosphate (K₃PO₄) or potassium fluoride (KF) can be beneficial.[7][15] The choice of base can also influence selectivity and the rate of side reactions.[12]

Q4: Are there alternatives to pyridylboronic acids that might be more stable?

A4: Yes, the instability of pyridylboronic acids has led to the development of several more robust alternatives:

  • Pyridyl Pinacol Esters: These are generally more stable to storage and less prone to protodeboronation than the corresponding boronic acids.[15]

  • MIDA Boronates (N-methyliminodiacetic acid boronates): These are highly stable, crystalline solids that are protected from protodeboronation and can be used in a wide range of Suzuki-Miyaura couplings.

  • Potassium Pyridyltrifluoroborates (R-Py-BF₃K): These salts are air- and moisture-stable and can be excellent coupling partners, often requiring slightly different reaction conditions for activation.

  • Lithium Triisopropyl 2-Pyridylboronates: These have been shown to be effective nucleophiles in challenging couplings.[5]

Part 2: Troubleshooting Guides

This section provides detailed, step-by-step guidance for overcoming specific experimental hurdles.

Guide 1: Low or No Conversion

Problem: You observe starting materials remaining after the reaction, with little to no product formation.

Troubleshooting Workflow:

Low_Conversion Start Low/No Conversion Check_Catalyst 1. Assess Catalyst Activity - Use fresh Pd source & ligand. - Ensure proper precatalyst activation. Start->Check_Catalyst Check_Inertness 2. Verify Inert Atmosphere - Rigorously degas solvent. - Maintain positive N2/Ar pressure. Check_Catalyst->Check_Inertness Check_Reagents 3. Evaluate Reagent Quality - Confirm purity of aryl halide. - Check boronic acid/ester for degradation. Check_Inertness->Check_Reagents Screen_Ligands 4. Screen Ligands - Move to bulky, electron-rich ligands (e.g., Buchwald ligands, NHCs). Check_Reagents->Screen_Ligands Optimize_Base_Solvent 5. Optimize Base & Solvent - Try stronger bases (K3PO4, CsF). - Screen different solvents (e.g., dioxane, toluene, 2-MeTHF). Screen_Ligands->Optimize_Base_Solvent Increase_Temp 6. Increase Temperature - Incrementally raise reaction temperature. Optimize_Base_Solvent->Increase_Temp Success Successful Coupling Increase_Temp->Success

Caption: Troubleshooting workflow for low-yield couplings.

Detailed Steps & Explanations:

  • Assess Catalyst Activity: The active catalytic species is Pd(0).[6] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ. Ensure your ligand is not oxidized. Consider using a more robust, air-stable precatalyst.

  • Verify Inert Atmosphere: Oxygen can lead to the formation of palladium black (catalyst decomposition) and promote the homocoupling of your boronic acid.[4][6] Ensure your solvent is thoroughly degassed (e.g., by sparging with argon or nitrogen, or through freeze-pump-thaw cycles) and that the reaction is maintained under a positive pressure of an inert gas.

  • Evaluate Reagent Quality: Pyridylboronic acids can degrade over time.[16] If you suspect degradation, consider synthesizing it fresh or using a more stable derivative like a pinacol ester.

  • Screen Ligands: If standard ligands like PPh₃ fail, move to more advanced systems. Bulky, electron-rich phosphines such as SPhos, XPhos, or RuPhos are excellent choices for challenging couplings.[7][9] They accelerate reductive elimination and can prevent catalyst deactivation.

  • Optimize Base & Solvent: The choice of base and solvent can be interdependent and dramatically impact yield.[15][17] A stronger, more soluble base might be required. Aprotic polar solvents like dioxane and toluene are common, but sometimes a switch to a greener solvent like 2-MeTHF can be beneficial.[13]

  • Increase Temperature: Higher temperatures can overcome activation barriers but may also lead to increased side reactions or catalyst decomposition.[4] Increase the temperature incrementally.

Guide 2: Significant Protodeboronation

Problem: You observe the formation of the deboronated pyridine alongside your desired product.

Mitigation Strategies:

  • Switch to a More Stable Boron Reagent: As mentioned in the FAQs, using a pinacol ester, MIDA boronate, or trifluoroborate salt of your pyridyl nucleophile is the most direct way to combat protodeboronation.

  • Use Anhydrous Conditions: Water can be a proton source for protodeboronation.[4] Ensure your solvents and reagents are scrupulously dry.

  • Base Selection: While a base is necessary, a very strong base in a protic solvent can exacerbate protodeboronation. A careful screening of bases is recommended. Sometimes, a weaker base like NaHCO₃ can be effective if the reaction is run at a lower temperature.[16]

  • Reaction Time and Temperature: Minimize reaction time and use the lowest effective temperature to reduce the opportunity for this side reaction to occur.

Guide 3: Catalyst Decomposition (Formation of Palladium Black)

Problem: A black precipitate forms in your reaction mixture, and the reaction stalls.

Causality and Solutions:

Palladium black is finely divided, catalytically inactive palladium metal. Its formation indicates that the Pd(0) active species is aggregating and falling out of the catalytic cycle.

Catalyst_Decomposition Start Catalyst Decomposition (Palladium Black) Check_Ligand 1. Evaluate Ligand Stability & Ratio - Use more robust ligands (NHCs, Buchwald-type). - Ensure sufficient ligand:Pd ratio. Start->Check_Ligand Lower_Temp 2. Lower Reaction Temperature - High temperatures accelerate decomposition. Check_Ligand->Lower_Temp Check_Additives 3. Consider Additives - Phase-transfer catalysts (e.g., TBAB) can stabilize Pd. Lower_Temp->Check_Additives Success Stable Catalytic System Check_Additives->Success

Caption: Mitigating catalyst decomposition.

  • Ligand Choice and Ratio: The primary role of the ligand is to stabilize the palladium center. If decomposition is observed, the ligand may be degrading or dissociating. Switch to a more robust ligand system (e.g., a bulky biarylphosphine or an NHC).[4] Also, ensure you are using an adequate ligand-to-palladium ratio (typically 1:1 to 2:1 for monoligated systems).

  • Temperature Control: High temperatures can accelerate the decomposition of the catalyst.[4] Attempt the reaction at the lowest possible temperature that still allows for reasonable conversion.

  • Additives: In some cases, additives can help. For instance, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes stabilize the palladium catalyst and improve yields, especially in biphasic systems.[4][18]

Part 3: Data and Protocols

Table 1: Comparison of Catalyst Systems for a Challenging Pyridyl Coupling

The following table provides a comparative analysis of different catalyst systems for the Suzuki-Miyaura coupling of 2-bromopyridine with phenylboronic acid, illustrating the impact of ligand choice.

Catalyst Precursor (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Dioxane/H₂O10012Low[7]
Pd₂(dba)₃ (1)SPhos (2)K₃PO₄Toluene1008High[7]
PdCl₂(dppf) (3)-K₂CO₃DME802High[7]
Pd(OAc)₂ (1)cataCXium® A (1.5)K₃PO₄Toluene1004>95[19]
Experimental Protocol: General Procedure for a Challenging Suzuki-Miyaura Coupling of a Pyridyl Nucleophile

This protocol is a starting point and should be optimized for your specific substrates.

Materials:

  • Aryl or heteroaryl halide (1.0 equiv)

  • Pyridylboronic acid pinacol ester (1.2–1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%)

  • Base (e.g., K₃PO₄, 2.0–3.0 equiv, finely powdered)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or 2-MeTHF)

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the aryl halide, pyridylboronic acid pinacol ester, and base.

  • Inert Atmosphere: Seal the vessel with a septum and purge with a stream of nitrogen or argon for 5-10 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable technique (TLC, GC-MS, or LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

References

improving yields in cross-coupling reactions with 5-(Prop-1-ynyl)pyridin-3-ylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 5-(prop-1-ynyl)pyridin-3-ylboronic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and optimized protocols for leveraging this versatile building block in cross-coupling reactions. The unique structure of this reagent, featuring a Lewis-basic pyridine ring and a reactive alkyne, presents specific challenges that, when properly addressed, can lead to highly successful and high-yielding transformations.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with this compound?

A1: Like many heteroarylboronic acids, this compound is susceptible to protodeboronation, a process where the C-B bond is cleaved and replaced by a C-H bond.[1] This side reaction is often accelerated by aqueous basic conditions and elevated temperatures, which are common in Suzuki-Miyaura coupling.[2][3] The Lewis-basic nitrogen atom in the pyridine ring can also contribute to specific decomposition pathways.[1] Additionally, the terminal alkyne moiety can potentially undergo side reactions under certain catalytic conditions, although this is less common than protodeboronation.

Q2: Why are pyridylboronic acids considered "challenging" substrates in Suzuki-Miyaura coupling?

A2: Pyridylboronic acids present a dual challenge. First, the electron-deficient nature of the pyridine ring can make the transmetalation step of the catalytic cycle slower compared to more electron-rich arylboronic acids. Second, the lone pair on the pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[4][5] This is particularly problematic with certain catalyst systems and can lead to sluggish reactions or complete failure. Furthermore, their propensity for protodeboronation is a major cause of low yields.[6]

Q3: What are the most common and yield-limiting side reactions I should be aware of?

A3: The two most critical side reactions are:

  • Protodeboronation: This is the most frequent cause of yield loss, converting your boronic acid back to 5-(prop-1-ynyl)pyridine.[1]

  • Homocoupling: The formation of a symmetrical biaryl from two molecules of the boronic acid. This is typically caused by the presence of oxygen, which can interfere with the catalytic cycle.[2] Rigorous degassing and maintaining an inert atmosphere are crucial to prevent this.

Troubleshooting Guide: Improving Reaction Yields

This section addresses specific experimental failures in a question-and-answer format, providing probable causes and actionable solutions grounded in mechanistic principles.

Q: My reaction shows very low conversion of my starting aryl halide, and I recover most of it. What should I investigate first?

A: Low conversion typically points to a problem with the catalyst's activity or the initial oxidative addition step.

Probable CauseRecommended Solution & Scientific Rationale
Inactive Catalyst Solution: Use a fresh, high-quality palladium precatalyst and ligand. Air-stable precatalysts (e.g., XPhos Pd G3/G4, SPhos Pd G4) are highly recommended as they form the active Pd(0) species more reliably.[2] Rationale: The active catalyst is a Pd(0) species. If using a Pd(II) source like Pd(OAc)₂, it must be reduced in situ. Incomplete reduction or oxidation of the active catalyst by trace oxygen will stall the reaction before it begins.[7]
Poor Oxidative Addition Solution: For challenging coupling partners (especially aryl chlorides or electron-rich aryl bromides), switch to a more electron-rich and sterically hindered phosphine ligand like SPhos, XPhos, or RuPhos.[7][8] Rationale: Bulky, electron-donating ligands accelerate the oxidative addition of the aryl halide to the Pd(0) center, which is often the rate-limiting step of the catalytic cycle.[9]
Catalyst Inhibition Solution: Ensure precise stoichiometry. The pyridine nitrogen of the boronic acid or product can coordinate to the palladium catalyst and inhibit it.[4] Using a ligand that binds strongly to palladium can mitigate this competitive inhibition.
Oxygen Contamination Solution: Ensure all solvents are rigorously degassed (e.g., via sparging with argon for 30 minutes or three freeze-pump-thaw cycles) and that the reaction is maintained under a strict inert atmosphere (N₂ or Ar).[2][6] Rationale: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and promote unwanted homocoupling of the boronic acid.

Q: My starting materials are consumed, but the yield of the desired product is low, and I've isolated the deboronated side-product, 5-(prop-1-ynyl)pyridine. How do I prevent this?

A: This is a classic case of protodeboronation outcompeting the desired cross-coupling. This is the most common failure mode for this class of reagent.

Probable CauseRecommended Solution & Scientific Rationale
Harsh Basic/Aqueous Conditions Solution 1: Switch to a milder, non-hydroxide base. Finely powdered, anhydrous K₃PO₄ or Cs₂CO₃ are often effective.[7] KF can also be used.[10] Rationale: Strong bases and water are known to accelerate the rate of protodeboronation.[1][2] By using a milder base, you can slow this undesired pathway relative to the productive catalytic cycle.
Solution 2: Minimize water content or switch to anhydrous conditions. Use dry solvents and consider bases like potassium trimethylsilanolate (TMSOK) if water is highly detrimental. Rationale: Water is the proton source for protodeboronation. Removing it can significantly suppress this side reaction.[2][7] However, a small amount of water is sometimes necessary to solubilize the base and facilitate boronate formation, so optimization is key.[11]
High Reaction Temperature Solution: Run the reaction at the lowest temperature that allows for a reasonable rate (e.g., start at 60-80 °C instead of 100-110 °C).[7] Rationale: Protodeboronation, like most reactions, is accelerated by heat. Lowering the temperature can create a larger kinetic window where cross-coupling is favored over decomposition.
Inherent Instability of the Boronic Acid Solution: Convert the boronic acid to a more stable boronate ester, such as a pinacol (Bpin) or N-methyliminodiacetic acid (MIDA) ester.[12][13] Rationale: These derivatives are significantly more stable to benchtop storage and the reaction conditions. They undergo slow hydrolysis in situ to release the boronic acid at a low concentration, which then immediately enters the catalytic cycle. This "slow-release" strategy minimizes the concentration of the unstable free boronic acid at any given time, thus dramatically suppressing protodeboronation.[13]
Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving low-yield issues with this compound.

Caption: Troubleshooting decision tree for low-yield reactions.

Optimized Experimental Protocol: General Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.

Materials and Reagents
  • Aryl Bromide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Ligand (e.g., XPhos, 4 mol% if not using a precatalyst)

  • Base (e.g., K₃PO₄, finely powdered, 2.0 - 3.0 equiv)

  • Degassed Solvent (e.g., 1,4-Dioxane/Water, 5:1 v/v)

  • Anhydrous solvents for workup (e.g., Ethyl Acetate)

  • Brine, Anhydrous Na₂SO₄ or MgSO₄

  • Schlenk flask or microwave vial with stir bar

  • Inert gas supply (Argon or Nitrogen)

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification a Weigh Solids: Aryl Halide, Boronic Acid, Base into oven-dried Schlenk flask c Seal flask, then Evacuate & Backfill with Inert Gas (3x) a->c b Degas Solvents: (e.g., Dioxane/H₂O) via Ar sparging for 30 min d Add Degassed Solvent via syringe b->d c->d e Add Catalyst/Precatalyst under positive Ar flow d->e f Heat reaction mixture (e.g., 80 °C) with vigorous stirring e->f g Monitor progress by TLC or LC-MS f->g h Cool to RT, dilute with Ethyl Acetate & Water g->h i Separate layers, extract aqueous phase h->i j Combine organic layers, wash with brine, dry (Na₂SO₄) i->j k Concentrate in vacuo j->k l Purify by Flash Column Chromatography k->l

Caption: Step-by-step experimental workflow for Suzuki-Miyaura coupling.
Step-by-Step Procedure

  • Reagent Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (e.g., 0.5 mmol, 1.0 equiv), this compound (0.6 mmol, 1.2 equiv), and finely powdered K₃PO₄ (1.0 mmol, 2.0 equiv).[7][14]

  • Inerting the Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 5 minutes and then backfill with an inert gas (Argon is recommended). Repeat this evacuate/backfill cycle a total of three times to ensure a completely oxygen-free atmosphere.[2][15]

  • Solvent Addition: Add the degassed solvent mixture (e.g., 5 mL of 5:1 Dioxane/H₂O) via a syringe. Stir the mixture for 2-3 minutes. The concentration should be approximately 0.1 M with respect to the limiting reagent.

  • Catalyst Addition: Under a positive flow of inert gas, quickly add the palladium precatalyst (e.g., XPhos Pd G3, 0.01 mmol, 2 mol%).

  • Reaction: Place the sealed flask into a preheated oil bath at 80 °C. Stir the mixture vigorously for the duration of the reaction (typically 4-12 hours).

  • Monitoring: Monitor the reaction's progress by taking small aliquots (under inert atmosphere) and analyzing them by TLC or LC-MS until the limiting starting material is consumed.

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Transfer to a separatory funnel.

  • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[15]

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure cross-coupled product.

By carefully considering the unique reactivity of this compound and implementing these troubleshooting strategies and protocols, researchers can overcome common obstacles and achieve high yields in their cross-coupling endeavors.

References

Technical Support Center: Storage and Handling of Air-Sensitive Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the storage and handling of air-sensitive boronic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered when working with these versatile yet sensitive reagents. Here, you will find a blend of established protocols and field-proven insights to ensure the integrity of your materials and the success of your experiments.

Understanding the Instability of Boronic Acids

Boronic acids are indispensable reagents in modern organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. However, their utility can be compromised by their inherent instability. Several degradation pathways can occur, particularly for air-sensitive derivatives like certain heterocyclic, vinyl, and cyclopropyl boronic acids.[1][2] Understanding these pathways is the first step toward effective storage and handling.

Key Degradation Pathways:
  • Oxidation: The carbon-boron bond is susceptible to oxidation, especially in the presence of air or other oxidizing agents. This process converts the boronic acid into an alcohol (or phenol) and boric acid, diminishing the yield of the desired reaction.[3][4] At physiological pH, this oxidation can happen at rates comparable to that of thiols.[4][5][6] The mechanism involves the attack of a nucleophilic oxygen species on the empty p-orbital of the boron atom, followed by a 1,2-shift of the carbon atom from boron to oxygen.[4]

  • Protodeboronation: This is the cleavage of the carbon-boron bond, where the boronic acid group is replaced by a hydrogen atom.[7] This undesired side reaction is often accelerated by heat, the presence of a base, or a palladium catalyst.[1][2][3] The reaction pH is a critical factor, with both acid- and base-catalyzed pathways being identified.[7][8]

  • Trimerization (Dehydration): Boronic acids can undergo intermolecular dehydration to form cyclic trimers known as boroxines.[3] This process can complicate reaction stoichiometry and reproducibility.

dot graph TD; A[Boronic Acid R-B(OH)2] -->|O2, H2O| B(Oxidation R-OH + B(OH)3); A -->|H+, H2O or OH-, H2O| C(Protodeboronation R-H + B(OH)3); A -->|Dehydration| D(Trimerization (RBO)3);

dot Figure 1: Primary degradation pathways for boronic acids.

Frequently Asked Questions (FAQs)

Storage

Q1: What are the ideal storage conditions for solid, air-sensitive boronic acids?

To maximize the shelf-life of air-sensitive boronic acids, they should be stored under the following conditions:

  • Temperature: Store in a cool environment, ideally in a refrigerator (2-8 °C). For highly unstable compounds, storage in a freezer at -20 °C is recommended.[9]

  • Atmosphere: Always store under an inert atmosphere, such as argon or nitrogen, to protect against moisture and oxygen.[9]

  • Container: Use a tightly sealed, amber glass vial to prevent light exposure and moisture ingress.[10]

Storage ConditionRecommendationRationale
Temperature 2-8 °C (refrigerator) or -20 °C (freezer) for highly unstable compounds.[9]Slows down the rates of degradation reactions like oxidation and protodeboronation.
Atmosphere Inert gas (Argon or Nitrogen).[9]Prevents oxidative degradation and hydrolysis.
Container Tightly sealed amber vial.[10]Protects from light, which can accelerate degradation, and prevents moisture entry.
Location Cool, dry, and dark place.[10][11]Minimizes exposure to environmental factors that promote degradation.

Q2: I have a particularly unstable boronic acid. Are there more stable derivatives I can use?

Yes, to combat inherent instability, boronic acids can be converted into more stable derivatives:

  • Boronate Esters: Formed by reacting the boronic acid with a diol. Pinacol esters are very common and are generally stable enough for chromatography.[9] N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable and can be used in "slow-release" strategies where the active boronic acid is generated in situ.[1][2][9]

  • Potassium Organotrifluoroborates (R-BF3K): These are typically crystalline, air-stable solids. The tetracoordinate boron center is less susceptible to the degradation pathways that affect the free boronic acid.[9]

  • Diethanolamine Adducts: Complexing the boronic acid with diethanolamine can form air- and water-stable crystalline solids that can be used directly in Suzuki coupling reactions in protic solvents.[12]

Handling

Q3: What is the best way to weigh and dispense an air-sensitive boronic acid?

The most reliable method is to use a balance inside an inert atmosphere glovebox.[13][14] This ensures the compound is never exposed to air or moisture.

If a glovebox is unavailable, follow this procedure using a Schlenk line:

  • Add the approximate amount of boronic acid to a clean, dry Schlenk flask.

  • Seal the flask and attach it to the Schlenk line.

  • Carefully evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[13]

  • For adding to a reaction, dissolve the solid in a dry, deoxygenated solvent inside the Schlenk flask and transfer the solution via a syringe or cannula.[13][15]

dot graph LR; subgraph "Glovebox Method (Preferred)" A[Weigh solid inside glovebox] --> B[Add directly to reaction vessel in glovebox]; end

dot Figure 2: Workflow for weighing and handling air-sensitive boronic acids.

Q4: How should I prepare solvents for use with air-sensitive boronic acids?

Solvents must be both anhydrous (dry) and deoxygenated.

  • Drying: Pass the solvent through an activated alumina column (solvent purification system) or distill from an appropriate drying agent.

  • Degassing: To remove dissolved oxygen, use one of the following methods:

    • Sparging: Bubble a stream of inert gas (argon or nitrogen) through the solvent for 30-60 minutes.

    • Freeze-Pump-Thaw: This is the most rigorous method. Freeze the solvent using liquid nitrogen, apply a vacuum to remove gases from the headspace, and then thaw. Repeat this cycle at least three times.

    • Sonication: Repeatedly sonicate the solvent under a light vacuum and replenish the atmosphere with an inert gas.[15]

Troubleshooting Guide

This section addresses common problems encountered during experiments involving air-sensitive boronic acids, particularly in the context of Suzuki-Miyaura coupling reactions.

Problem Potential Cause(s) Recommended Solution(s)
Low or no product yield in Suzuki coupling 1. Degradation of Boronic Acid: The boronic acid may have degraded due to improper storage or handling, leading to oxidation or protodeboronation.[16] 2. Inactive Catalyst: The palladium catalyst may be oxidized or otherwise deactivated. 3. Oxygen Contamination: The presence of oxygen can lead to homocoupling of the boronic acid and catalyst decomposition.[17]1. Verify Boronic Acid Quality: Use a fresh bottle or a properly stored sample. Consider converting to a more stable derivative like a MIDA boronate for slow release.[1][2] 2. Use a Pre-catalyst: Employ a modern, air-stable palladium pre-catalyst. 3. Ensure Rigorous Inert Conditions: Thoroughly degas all solvents and ensure the reaction is set up and maintained under a positive pressure of inert gas.[17]
Protodeboronation product observed (Ar-H instead of Ar-Ar') 1. Reaction Conditions: High temperatures, prolonged reaction times, or the presence of excess base or water can promote protodeboronation.[3][7] 2. Unstable Boronic Acid: Some boronic acids, especially 2-heterocyclic derivatives, are highly prone to protodeboronation.[1][2][3]1. Optimize Conditions: Screen lower temperatures, different bases (e.g., KF or K3PO4), and ensure anhydrous conditions. 2. Use a "Slow-Release" Strategy: Employ a stable surrogate like a MIDA boronate or a trifluoroborate salt to maintain a low concentration of the active boronic acid throughout the reaction.[1][18]
Inconsistent reaction results 1. Boroxine Formation: Dehydration of the boronic acid to its boroxine trimer can lead to inaccurate stoichiometry.[3] 2. Moisture Contamination: Trace amounts of water can affect the reaction in various ways, including promoting degradation.1. Dry the Boronic Acid: If boroxine formation is suspected, the boronic acid can be dried in a vacuum oven before use (if thermally stable). 2. Strict Anhydrous Technique: Ensure all glassware is oven-dried, solvents are anhydrous, and transfers are performed under inert atmosphere.[15][19]

Experimental Protocol: Handling and Transfer of an Air-Sensitive Boronic Acid Solution

This protocol outlines the standard procedure for transferring a solution of an air-sensitive boronic acid from a storage flask to a reaction flask using a syringe under an inert atmosphere.

Materials:

  • Oven-dried Schlenk flasks with rubber septa

  • Source of dry, inert gas (Argon or Nitrogen) with a bubbler

  • Dry, degassed solvent

  • Oven-dried syringe and long needle (18-21 gauge)[15][20]

Procedure:

  • Preparation: Ensure all glassware is thoroughly oven-dried and cooled under a stream of inert gas.[15][21]

  • Inerting the Syringe: Flush the dry syringe with inert gas at least 10 times to remove residual air and moisture. To do this, draw inert gas from the headspace of a balloon-fitted flask and expel it into the atmosphere.[15][22]

  • Preparing the Boronic Acid Solution: In a Schlenk flask under a positive pressure of inert gas, dissolve a pre-weighed amount of the air-sensitive boronic acid in the required volume of dry, degassed solvent.

  • Withdrawing the Solution: a. Puncture the septum of the boronic acid solution flask with the syringe needle. b. Insert the needle tip below the surface of the liquid. c. Allow the positive pressure in the flask to slowly fill the syringe to the desired volume. Do not pull back on the plunger , as this can create leaks and introduce air bubbles.[15] d. Withdraw slightly more solution than required.

  • Removing Bubbles and Excess Solution: a. Withdraw the needle from the liquid into the headspace of the flask. b. Invert the syringe and gently push the plunger to expel any gas bubbles and the excess solution back into the flask.[23]

  • Creating a Gas Buffer: While still in the headspace, withdraw a small volume (e.g., 0.2 mL) of inert gas into the syringe. This "nitrogen buffer" prevents the reactive solution at the needle tip from being exposed to the atmosphere during transfer.[23]

  • Transfer: Quickly withdraw the syringe from the storage flask and insert it through the septum of the reaction flask.

  • Delivery: First, depress the plunger to add the inert gas buffer, then continue to slowly deliver the measured volume of the boronic acid solution into the reaction mixture.[23]

  • Cleaning: Immediately quench the syringe by drawing up a suitable solvent (e.g., isopropanol) and expelling it into a waste container. Repeat several times before cleaning with water.

References

troubleshooting low conversion rates with 5-(Prop-1-ynyl)pyridin-3-ylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-(Prop-1-ynyl)pyridin-3-ylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent, particularly in Suzuki-Miyaura cross-coupling reactions. Low conversion rates can be a significant hurdle, and this resource provides in-depth troubleshooting guides and frequently asked questions to help you optimize your experimental outcomes.

Troubleshooting Guide: Low Conversion Rates

Low or no conversion in a Suzuki-Miyaura coupling reaction involving this compound can be attributed to several factors. This guide provides a systematic approach to identifying and resolving these issues.

Q1: My reaction is showing low or no conversion. Where do I start?

A1: Begin with a systematic check of your reagents and reaction setup. The most common culprits for low yields in Suzuki couplings can be traced back to a few key areas.[1][2]

  • Reagent Quality: The stability of this compound is critical. Boronic acids, especially those with heteroaromatic and alkynyl functionalities, can be susceptible to degradation over time through pathways like protodeboronation.[3][4][5] It is highly recommended to use a fresh batch of the boronic acid or assess the purity of your existing stock.

  • Catalyst and Ligand Integrity: Palladium catalysts, especially when not handled under an inert atmosphere, can be sensitive to oxygen, leading to deactivation.[2] Similarly, phosphine ligands are prone to oxidation.[1] Ensure that your catalyst and ligand are fresh and have been stored correctly under an inert atmosphere.

  • Solvent and Base Purity: The use of anhydrous and properly degassed solvents is crucial, as dissolved oxygen can deactivate the palladium catalyst.[1][2] Ensure your base is of high purity and appropriate for the reaction.

  • Inert Atmosphere: Inadequate degassing of the reaction mixture can lead to catalyst deactivation.[2] Ensure your reaction is set up under a rigorously maintained inert atmosphere (e.g., nitrogen or argon).

Q2: I suspect my this compound has degraded. How can I check its purity and what are my options if it's impure?

A2: Assessing the purity of your boronic acid is a crucial first step.

  • Purity Assessment:

    • NMR Spectroscopy: ¹H and ¹¹B NMR are powerful tools to assess the purity of boronic acids. In the ¹H NMR, you can look for the disappearance of the boronic acid proton and the appearance of signals corresponding to protodeboronation byproducts (e.g., 3-(prop-1-ynyl)pyridine).

    • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to quantify the purity of boronic acids and their esters.[6][7][8] However, on-column hydrolysis can be a challenge, so method development is key.[7][9]

    • Titration: For bulk quantities, titration can be an accurate method to determine the concentration of the boronic acid.[10]

  • Solutions for Impure Boronic Acid:

    • Use a More Stable Derivative: If stability is a persistent issue, consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate.[3][4][5] These derivatives often exhibit enhanced stability and can release the active boronic acid in situ under the reaction conditions.[3][5]

    • Fresh Batch: If possible, obtaining a fresh, high-purity batch of the boronic acid is the most straightforward solution.

Q3: I'm observing significant byproduct formation, specifically the protodeboronated starting material. How can I minimize this?

A3: Protodeboronation, the replacement of the C-B bond with a C-H bond, is a common side reaction, especially with heteroaryl boronic acids.[1][5] The pyridine ring in your substrate can exacerbate this issue.

Here are strategies to mitigate protodeboronation:

  • Choice of Base: The base is essential for activating the boronic acid but can also promote protodeboronation.[11][12][13][14][15] Using milder bases like potassium phosphate (K₃PO₄), potassium fluoride (KF), or cesium carbonate (Cs₂CO₃) can be beneficial.[1]

  • Anhydrous Conditions: While many Suzuki protocols use aqueous bases, water can be a proton source for protodeboronation.[5] Running the reaction under anhydrous conditions, if compatible with your system, can minimize this side reaction.

  • Use of Boronate Esters: As mentioned, stable boronate esters like MIDA boronates can slowly release the boronic acid, keeping its concentration low and favoring the desired cross-coupling over protodeboronation.[3][5][16]

Q4: My reaction is sluggish despite using high-quality reagents. How can I optimize the reaction conditions?

A4: Suboptimal reaction conditions are a frequent cause of low conversion. A systematic optimization of parameters is key.[17]

ParameterTroubleshooting ActionRationale
Catalyst/Ligand Screen different palladium sources (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃) and ligands (e.g., SPhos, XPhos, RuPhos).[2][18]The electronic and steric properties of the catalyst and ligand significantly impact the rates of oxidative addition and reductive elimination in the catalytic cycle. Pyridyl substrates can be challenging and may require specialized ligands.[19][20]
Base Screen a variety of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, t-BuOK).[13][21]The base activates the boronic acid to form a more nucleophilic boronate species, which is crucial for the transmetalation step.[11][13][14][15] The strength and solubility of the base can dramatically affect the reaction rate.[13]
Solvent Test different solvent systems (e.g., dioxane/water, toluene/water, DMF, 2-MeTHF).[21][22][23][24][25]The solvent influences the solubility of reagents, the stability of catalytic intermediates, and the rate of the reaction.[22][23][26]
Temperature Gradually increase the reaction temperature.Many Suzuki-Miyaura reactions require heating to proceed at a reasonable rate.[2][27]
Concentration Adjust the concentration of your reactants.In some cases, higher concentrations can favor the desired bimolecular reaction.
Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low conversion rates.

Troubleshooting_Workflow Start Low Conversion Observed Reagent_Check 1. Check Reagent Quality - Boronic Acid Purity - Catalyst/Ligand Integrity - Solvent/Base Purity Start->Reagent_Check Setup_Check 2. Verify Reaction Setup - Inert Atmosphere - Proper Degassing Reagent_Check->Setup_Check Reagents OK Side_Reactions 3. Analyze for Side Reactions - Protodeboronation - Homocoupling Setup_Check->Side_Reactions Setup OK Optimization 4. Optimize Reaction Conditions - Screen Catalyst/Ligand - Screen Base - Screen Solvent - Adjust Temperature Side_Reactions->Optimization Side Reactions Identified or No Side Reactions Success Successful Conversion Optimization->Success

Caption: A step-by-step workflow for troubleshooting low conversion in Suzuki-Miyaura reactions.

Frequently Asked Questions (FAQs)

  • Q: What is the typical stability of this compound and how should I store it?

    • A: Boronic acids with heteroaromatic rings, like pyridine, can be prone to decomposition, particularly protodeboronation, especially when exposed to moisture and air.[2][3][19] The alkynyl group can also be sensitive under certain conditions. For long-term storage, it is recommended to keep the compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperatures (e.g., in a refrigerator or freezer).

  • Q: Why are pyridylboronic acids challenging in Suzuki-Miyaura couplings?

    • A: Pyridylboronic acids present unique challenges due to the Lewis basicity of the pyridine nitrogen.[19] This can lead to coordination with the palladium center, potentially inhibiting catalytic activity. Additionally, 2-pyridylboronic acids are notoriously unstable.[19] While 3-pyridyl derivatives are generally more stable, care should still be taken.

  • Q: Can I use any palladium catalyst for this reaction?

    • A: While many palladium catalysts can facilitate Suzuki-Miyaura couplings, the choice of catalyst and ligand is crucial for challenging substrates like heteroaryl boronic acids.[18][20][28] Electron-rich and bulky phosphine ligands are often employed to enhance the catalytic activity for less reactive coupling partners.[2][18] It is often beneficial to screen a few catalyst/ligand systems to find the optimal one for your specific reaction.

  • Q: What is the role of the base in the Suzuki-Miyaura reaction?

    • A: The base plays a critical role in the transmetalation step of the catalytic cycle.[11][13] It activates the boronic acid by forming a more nucleophilic boronate "ate" complex.[12][13][15] This boronate species then readily transfers its organic group to the palladium center.

The Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is fundamental to effective troubleshooting.

Suzuki_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition A->B R¹-X C R¹-Pd(II)L₂(X) B->C D Transmetalation C->D R²-B(OH)₂ + Base E R¹-Pd(II)L₂(R²) D->E F Reductive Elimination E->F F->A R¹-R²

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Experimental Protocols

General Protocol for a Trial Suzuki-Miyaura Coupling Reaction

This protocol provides a starting point for your experiments. Optimization will likely be necessary.

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (e.g., K₂CO₃, 2.0 equivalents).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[1]

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane/water).[1] Bubble the inert gas through the solution for 10-15 minutes to ensure thorough deoxygenation. Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[1][27]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete (or no further conversion is observed), cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[1]

References

Technical Support Center: Optimizing Pyridylboronic Acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyridylboronic acid coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using pyridylboronic acids in cross-coupling chemistry, with a specific focus on the critical roles of base and solvent selection. Here, you will find practical troubleshooting advice and frequently asked questions to enhance the success of your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your pyridylboronic acid coupling reactions. Each issue is followed by a series of diagnostic questions and recommended actions based on established chemical principles.

Issue 1: Low to No Product Yield

You've set up your Suzuki-Miyaura coupling with a pyridylboronic acid, but the reaction is yielding little to no desired product.

Initial Diagnostic Questions:

  • What is the position of the boronic acid on the pyridine ring (2-, 3-, or 4-position)? The stability of pyridylboronic acids varies significantly with the position of the boronic acid group.[1][2] 2-Pyridylboronic acids are particularly prone to decomposition.[3][4]

  • What are your reaction conditions (base, solvent, temperature, atmosphere)? Each of these parameters plays a crucial role in the catalytic cycle and the stability of the reagents.[5][6]

  • Have you confirmed the integrity of your starting materials and catalyst? Degradation of the boronic acid or inactivation of the palladium catalyst are common culprits for reaction failure.[7]

Troubleshooting Workflow:

G start Low/No Yield check_reagents 1. Verify Reagent & Catalyst Integrity - Check boronic acid purity (NMR) - Use fresh, active catalyst start->check_reagents check_conditions 2. Assess Reaction Conditions - Degas solvent thoroughly? - Inert atmosphere maintained? check_reagents->check_conditions protodeboronation 3. Suspect Protodeboronation? (Especially with 2-pyridylboronic acid) check_conditions->protodeboronation solution_protodeboronation Implement Strategies to Mitigate Protodeboronation (see FAQ Q2) protodeboronation->solution_protodeboronation Yes optimize_base 4. Optimize Base Selection - Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) protodeboronation->optimize_base No solution_protodeboronation->optimize_base optimize_solvent 5. Optimize Solvent System - Screen various solvents (e.g., Dioxane, Toluene, 2-MeTHF) - Consider anhydrous conditions optimize_base->optimize_solvent success Improved Yield optimize_solvent->success

Caption: Troubleshooting workflow for low-yield pyridylboronic acid couplings.

Recommended Actions:

  • Verify Reagent and Catalyst Quality:

    • Boronic Acid Integrity: Pyridylboronic acids, especially the 2-substituted isomers, can degrade upon storage.[3] Confirm the purity of your boronic acid by NMR spectroscopy before use.

    • Catalyst Activity: Ensure your palladium catalyst is active. If using a Pd(II) precatalyst, it needs to be reduced in situ to the active Pd(0) species.[7] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.[7][8]

  • Ensure Rigorous Inert Conditions:

    • Oxygen Sensitivity: Oxygen can lead to the oxidative degradation of the palladium catalyst and homocoupling of the boronic acid.[7] It is crucial to properly degas your solvent and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[7]

  • Re-evaluate Your Choice of Base and Solvent:

    • The interplay between the base and solvent is critical. A base that is poorly soluble in a given solvent will not be effective. For challenging couplings, a stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be necessary.[6]

    • If you suspect protodeboronation is the issue, switching to anhydrous conditions can be highly effective.[7]

Issue 2: Significant Protodeboronation Observed

You are observing a significant amount of the corresponding protodeboronated pyridine as a byproduct, leading to a lower yield of your desired coupled product.

Underlying Cause:

Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond.[4] This is a common side reaction for many boronic acids, but it is particularly problematic for electron-deficient heteroaromatic boronic acids like 2-pyridylboronic acid.[9] The reaction is often facilitated by water, which acts as the proton source.[7] For 2-pyridylboronic acids, a zwitterionic intermediate can form under neutral pH conditions, which rapidly fragments, accelerating protodeboronation.[4]

G cluster_0 Protodeboronation of 2-Pyridylboronic Acid 2_pyridyl_BA 2-Pyridylboronic Acid R-B(OH)₂ zwitterion Zwitterionic Intermediate 2_pyridyl_BA->zwitterion Neutral pH product Pyridine R-H zwitterion->product Fragmentation boric_acid Boric Acid B(OH)₃

Caption: Simplified mechanism of protodeboronation for 2-pyridylboronic acid.

Recommended Actions:

  • Switch to Anhydrous Conditions: Since water is the primary proton source for protodeboronation, moving to a rigorously dried, non-protic solvent system can significantly suppress this side reaction.[7]

  • Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation.[7] Consider using a weaker base like potassium fluoride (KF) or potassium carbonate (K₂CO₃).[7]

  • Modify the Boronic Acid: If protodeboronation remains a persistent issue, consider using more stable boronic acid derivatives such as boronate esters (e.g., pinacol esters) or N-methyliminodiacetic acid (MIDA) boronates.[1][3] These derivatives are generally more resistant to protodeboronation.

  • Adjust the pH: For basic heteroaromatic boronic acids, adding an acid or a stronger base can shift the equilibrium away from the reactive zwitterionic species, thus inhibiting protodeboronation.[4]

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the base in a pyridylboronic acid coupling reaction?

The base plays a multifaceted role in the Suzuki-Miyaura catalytic cycle. Its most critical function is to activate the boronic acid for the transmetalation step.[6] It does this by forming a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which then transfers its organic group to the palladium center.[10] The choice of base can significantly influence the reaction rate and overall efficiency.[6]

G cluster_0 Role of Base in Transmetalation boronic_acid Pyridylboronic Acid (Ar-B(OH)₂) boronate Activated Boronate ([Ar-B(OH)₃]⁻) boronic_acid->boronate + base Base (e.g., OH⁻) transmetalation Transmetalation boronate->transmetalation pd_complex Palladium(II) Complex (L₂Pd(Ar')X) pd_complex->transmetalation new_pd_complex New Palladium(II) Complex (L₂Pd(Ar)(Ar')) transmetalation->new_pd_complex

Caption: Activation of boronic acid by a base for transmetalation.

Q2: Which base should I choose for my reaction?

The optimal base depends on the specific substrates and solvent system. Here is a comparative guide to commonly used bases:

BaseCommon Applications & PropertiesConsiderations
Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃)General-purpose, effective for a wide range of substrates.[6] Cs₂CO₃ is more soluble in organic solvents and often used for more challenging couplings.[6]K₂CO₃ is a good starting point for many reactions.[11]
Phosphates (K₃PO₄)A strong base, often effective when carbonates fail. Particularly useful for coupling with aryl chlorides.Can be too harsh for base-sensitive functional groups.[7]
Hydroxides (NaOH, KOH)Strong bases, but can promote side reactions, including protodeboronation, especially in aqueous media.[6][7]Use with caution, especially with sensitive substrates.
Fluorides (KF, CsF)Milder bases that can be effective in preventing protodeboronation.[12]May require higher temperatures or longer reaction times.
Organic Bases (e.g., NEt₃)Generally less effective than inorganic bases for Suzuki couplings.[6][13]Can be useful in specific cases where inorganic bases are problematic.

Q3: How does the choice of solvent affect the reaction?

The solvent's primary roles are to dissolve the reactants and catalyst and to facilitate the reaction by influencing the stability of intermediates. A variety of solvents can be used in Suzuki-Miyaura couplings.[5]

Solvent TypeExamplesProperties & Applications
Ethers Dioxane, THF, 2-MeTHFCommon choices, good for a wide range of substrates. Often used in combination with water.[5]
Aromatics Toluene, XylenesHigher boiling points allow for higher reaction temperatures. Good for less reactive substrates.[5]
Amides DMF, DMAcPolar aprotic solvents that can enhance the reactivity of the catalyst.
Alcohols/Water n-BuOH, Ethanol, WaterThe addition of water is common and can be beneficial for the solubility of the base and can accelerate the reaction.[5][14] However, it can also promote protodeboronation.[7]

For pyridylboronic acid couplings, a mixture of an organic solvent and water (e.g., Dioxane/H₂O) is a common starting point.[15] However, if protodeboronation is a concern, switching to an anhydrous solvent is recommended.[7]

Q4: My pyridylboronic acid seems to be insoluble in the reaction mixture. What should I do?

Poor solubility can hinder the reaction. Consider the following:

  • Change the Solvent System: Try a more polar solvent or a different solvent mixture.

  • Increase the Temperature: This will generally increase the solubility of your reagents.

  • Use a Boronate Ester: Pinacol or other boronate esters often have better solubility in organic solvents compared to the corresponding boronic acids.[16]

Q5: Are there any general protocols for optimizing my pyridylboronic acid coupling reaction?

Yes, a systematic screening of bases and solvents is a robust approach to optimizing your reaction.

General Experimental Protocol for Base and Solvent Screening

Materials:

  • Aryl/Heteroaryl Halide (1.0 equiv)

  • Pyridylboronic Acid (1.2-1.5 equiv)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Selected Bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, KF; 2.0-3.0 equiv)

  • Selected Degassed Solvents (e.g., Dioxane, Toluene, 2-MeTHF, with or without water)

Procedure:

  • Vessel Preparation: In an array of oven-dried reaction vials, add the aryl halide, pyridylboronic acid, and the selected base.

  • Inert Atmosphere: Seal the vials and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst.

  • Solvent Addition: Add the degassed solvent to each vial via syringe.

  • Reaction: Place the vials in a heating block at the desired temperature and stir for the intended reaction time (e.g., 2-12 hours).

  • Monitoring and Analysis: Monitor the reactions by TLC, GC-MS, or LC-MS to determine the consumption of starting material and the formation of the product.

This systematic approach will help you identify the optimal conditions for your specific substrates.

References

Validation & Comparative

A Technical Guide to the Spectroscopic Characterization of 5-(Prop-1-ynyl)pyridin-3-ylboronic acid: An In-Depth Analysis and Comparative Study

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. 5-(Prop-1-ynyl)pyridin-3-ylboronic acid (CAS: 917471-30-8) represents a versatile building block in medicinal chemistry and materials science.[1][2][3] Its utility in Suzuki-Miyaura coupling and other cross-coupling reactions hinges on its well-defined structure, combining a heteroaromatic pyridine ring, a reactive boronic acid moiety, and an alkynyl functional group.[4] This guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound, offering a framework for its characterization. In the absence of publicly available experimental spectra for the title compound, this guide will establish a robust predicted spectroscopic profile, drawing comparisons with the simpler analogue, 3-Pyridinylboronic acid, to illustrate the influence of the prop-1-ynyl substituent.

The Aims of Spectroscopic Analysis

The primary objectives when analyzing a compound like this compound are to:

  • Confirm the molecular structure: Ensure all functional groups (pyridine, boronic acid, propynyl) are present and correctly positioned.

  • Assess purity: Identify the presence of any impurities, such as starting materials, byproducts, or the common boronic acid anhydride (boroxine).

  • Provide a reference for future studies: Establish a benchmark for quality control and for tracking the compound's fate in subsequent reactions.

Predicted ¹H and ¹³C NMR Spectroscopic Data

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. The predicted chemical shifts for this compound are based on established principles of substituent effects on the pyridine ring and the characteristic resonances of the prop-1-ynyl group.

Causality Behind Experimental Choices in NMR Spectroscopy

A standard protocol for acquiring NMR spectra of a heteroarylboronic acid would involve dissolving 5-10 mg of the compound in a deuterated solvent such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred for boronic acids as the acidic B(OH)₂ protons are more likely to be observed as a broad singlet. The choice of a high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is particularly important in the aromatic region where proton signals can be crowded.

Diagram of the Experimental Workflow for NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing and Analysis prep1 Weigh 5-10 mg of This compound prep2 Dissolve in 0.6 mL of deuterated solvent (e.g., DMSO-d6) prep1->prep2 acq1 Transfer to NMR tube prep2->acq1 acq2 Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) spectra on a >400 MHz spectrometer acq1->acq2 proc1 Fourier Transform, Phase Correction, and Baseline Correction acq2->proc1 proc2 Signal Integration and Chemical Shift Referencing proc1->proc2 proc3 Structural Elucidation and Purity Assessment proc2->proc3

Caption: Workflow for NMR data acquisition and analysis.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the pyridine ring protons and a singlet for the methyl protons of the propynyl group. The boronic acid protons often appear as a broad, exchangeable singlet.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-28.8 - 9.0s (or d)~2Deshielded by adjacent nitrogen and influenced by the boronic acid group.
H-48.1 - 8.3s (or t)~2Influenced by both the boronic acid and propynyl groups.
H-68.6 - 8.8s (or d)~2Deshielded by adjacent nitrogen and influenced by the propynyl group.
-CH₃~2.1sN/ATypical chemical shift for a methyl group attached to an alkyne.
B(OH)₂5.0 - 8.0br sN/ABroad, exchangeable signal, position is concentration and water content dependent.
Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the carbon skeleton. The two sp-hybridized carbons of the alkyne are expected in the 70-90 ppm range.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆

CarbonPredicted Chemical Shift (ppm)Rationale
C-2~150Adjacent to nitrogen.
C-3~135 (broad)Attached to boron, signal may be broadened due to quadrupolar relaxation of the boron nucleus.
C-4~140Influenced by adjacent substituents.
C-5~120Attached to the alkyne.
C-6~152Adjacent to nitrogen.
C≡C-CH₃~85sp-hybridized carbon.
C≡C-CH₃~78sp-hybridized carbon.
-CH₃~4Typical for an alkynyl methyl group.

Comparative Analysis: this compound vs. 3-Pyridinylboronic acid

To understand the influence of the prop-1-ynyl group, we can compare the predicted spectra to that of 3-Pyridinylboronic acid (CAS: 1692-25-7).[5]

Table 3: Comparison of Predicted ¹H NMR Data with 3-Pyridinylboronic acid

ProtonThis compound (Predicted, ppm)3-Pyridinylboronic acid (Literature/Predicted, ppm)
H-28.8 - 9.0~8.9
H-48.1 - 8.3~8.1
H-5N/A~7.4
H-68.6 - 8.8~8.6

The most significant difference is the absence of the H-5 proton signal in the title compound, which is replaced by the prop-1-ynyl substituent. The electronic effects of the alkyne are expected to cause minor shifts in the remaining pyridine protons compared to the parent compound.

Mass Spectrometry Analysis

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition.

Experimental Choices in Mass Spectrometry

Electrospray ionization (ESI) is a common and suitable technique for analyzing boronic acids.[6][7] The analysis is typically performed in positive ion mode, where the molecule can be observed as the protonated molecular ion [M+H]⁺. A key challenge in the mass spectrometry of boronic acids is their tendency to undergo dehydration to form a cyclic trimer anhydride, known as a boroxine.[7] This can complicate the spectrum, showing a much larger mass than expected. To mitigate this, sample preparation and analysis conditions should be carefully controlled, often by using a high concentration of an organic solvent to discourage anhydride formation.

Diagram of Mass Spectrometry Fragmentation

G M [C₈H₈BNO₂ + H]⁺ m/z = 161.07 M_H2O [M+H - H₂O]⁺ m/z = 143.06 M->M_H2O - H₂O Boroxine Boroxine Trimer [M₃ - 3H₂O + H]⁺ m/z = 427.21 M->Boroxine Dehydration/ Trimerization M_2H2O [M+H - 2H₂O]⁺ m/z = 125.05 M_H2O->M_2H2O - H₂O

Caption: Expected ionization and fragmentation in ESI-MS.

Predicted Mass Spectrometry Data

Table 4: Predicted m/z values for this compound

IonFormulaCalculated m/zInterpretation
[M+H]⁺C₈H₉BNO₂⁺162.0717Protonated molecular ion.
[M+Na]⁺C₈H₈BNO₂Na⁺184.0536Sodium adduct.
[M+H-H₂O]⁺C₈H₇BN⁺128.0666Loss of one water molecule from the boronic acid.
[M₃-3H₂O+H]⁺C₂₄H₁₉B₃N₃O₃⁺428.1692Protonated boroxine trimer.

High-resolution mass spectrometry (HRMS) would be invaluable to confirm the elemental composition of the molecular ion to within a few parts per million, providing strong evidence for the chemical formula.

Conclusion

This guide provides a detailed, predictive framework for the NMR and mass spectrometric characterization of this compound. By understanding the expected spectral features and the influence of each structural component, researchers can confidently verify the identity and purity of this important synthetic building block. The comparison with 3-pyridinylboronic acid highlights the specific spectroscopic signatures introduced by the prop-1-ynyl group. The provided methodologies and interpretations serve as a valuable resource for scientists working with this and related heteroarylboronic acids, ensuring the integrity of their materials and the reliability of their research outcomes.

References

A Senior Application Scientist's Guide to the Purity Assessment of 5-(Prop-1-ynyl)pyridin-3-ylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, the structural integrity and purity of synthetic building blocks are not merely a matter of quality control; they are foundational to the success of a research program. 5-(Prop-1-ynyl)pyridin-3-ylboronic acid (CAS No: 917471-30-8) is a sophisticated heterocyclic boronic acid increasingly utilized in the synthesis of complex pharmaceutical agents.[1][2] Its utility, primarily in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, demands an exceptionally high degree of purity.[3] The presence of even minute impurities—such as residual starting materials, the protodeboronated analog, or common boronic acid-derived side products—can lead to catalyst poisoning, unpredictable reaction yields, and the generation of difficult-to-remove, structurally similar byproducts.[3]

This guide provides an in-depth comparison of the essential analytical methodologies for the comprehensive purity assessment of this compound. We will move beyond simple protocol recitation to explore the scientific rationale behind method selection, the unique challenges posed by the molecule's structure—a pyridine ring, an alkyne moiety, and the reactive boronic acid group—and how to construct a self-validating, integrated analytical strategy.

Chapter 1: High-Performance Liquid Chromatography (HPLC) — The Quantitative Workhorse

For routine quality control and quantitative purity determination, High-Performance Liquid Chromatography (HPLC) is the undisputed industry standard. Its strength lies in its ability to separate the target compound from its potential impurities, providing a precise measure of area percent purity.

The Causality Behind Experimental Choices in HPLC Method Development

The key to a robust HPLC method for a boronic acid lies in controlling the analyte's ionization state and mitigating unwanted secondary interactions.

  • Mobile Phase pH: Boronic acids are Lewis acids with pKa values typically in the range of 8-10.[4] At neutral or high pH, the boronic acid group can deprotonate to form a boronate anion, which leads to poor peak shape (tailing) and inconsistent retention on reversed-phase columns. Therefore, the most effective strategy is to suppress this ionization by acidifying the mobile phase. A low pH environment (typically pH 2-3), achieved by adding modifiers like formic acid or trifluoroacetic acid, ensures the boronic acid remains in its neutral, protonated state, resulting in sharp, symmetrical peaks.

  • Column Technology: While standard C18 columns are often the first choice, boronic acids can exhibit secondary interactions with residual silanols on the silica surface or with the metal surfaces of the column and HPLC system. This can also cause peak tailing and reduced recovery. Modern column technologies, such as those incorporating hybrid silica particles or proprietary surface treatments like Waters' MaxPeak™ Premier technology, are designed to minimize these interactions, leading to significantly improved peak shapes and more reliable quantification.[4]

  • Detection: The presence of the pyridine ring in this compound provides a strong chromophore, making UV-Vis detection, particularly with a Photo Diode Array (PDA) detector, the ideal choice. A PDA detector allows for the simultaneous acquisition of spectra across a range of wavelengths, which is invaluable for assessing peak purity and identifying co-eluting impurities.

For highly complex mixtures where specific detection of boronic acids is required, specialized techniques like post-column derivatization with reagents such as alizarin can be employed. This reaction forms a fluorescent complex specifically with the boronic acid moiety, offering exceptional selectivity.[5][6]

Workflow for HPLC Method Development

start Start: Define Analytical Goal (Purity %, Impurity Profile) col_select Column Selection (e.g., XSelect Premier HSS T3) start->col_select mobile_phase Mobile Phase Screening (Low pH: 0.1% Formic Acid in H2O/ACN) col_select->mobile_phase gradient Gradient Optimization (Adjust slope for optimal separation) mobile_phase->gradient detection Detector Settings (PDA: 210-400 nm, Extract at λmax) gradient->detection validation Method Validation (Specificity, Linearity, Accuracy) detection->validation end Final Validated Method validation->end

Caption: HPLC method development workflow.

Comparative HPLC Data

The following table presents hypothetical, yet representative, data from the analysis of a typical batch of this compound, illustrating the separation of key potential impurities.

AnalyteRetention Time (min)Area %Rationale for Presence
3-(Prop-1-ynyl)pyridine (Protodeboronation)3.50.08Result of C-B bond cleavage, a common degradation pathway for boronic acids.
This compound 5.2 99.8 Target Analyte
Boroxine Trimer (Anhydride)8.90.12Formed by intermolecular dehydration of three boronic acid molecules.[7][8]
Experimental Protocol: RP-HPLC Purity Assay
  • Instrumentation: Arc™ HPLC System with a 2998 PDA Detector or equivalent.

  • Column: Waters XSelect™ Premier HSS T3, 2.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-10 min: Linear gradient from 5% to 95% B

    • 10-11 min: Hold at 95% B

    • 11-11.1 min: Return to 5% B

    • 11.1-13 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve sample in 50:50 Acetonitrile/Water to a final concentration of ~0.5 mg/mL.

  • Detection: PDA analysis from 210-400 nm, with chromatogram extraction at the analyte's absorbance maximum (e.g., ~254 nm).

Chapter 2: Nuclear Magnetic Resonance (NMR) Spectroscopy — The Definitive Structural Arbiter

While HPLC provides quantitative data, NMR spectroscopy offers unparalleled insight into the precise chemical structure of the main component and its impurities. For boronic acids, a multi-nuclear approach is essential for a complete picture.

The Power of a Multi-Nuclear NMR Approach
  • ¹H NMR: This is the first-line technique for confirming the identity of the compound. The integration of signals corresponding to the pyridine, alkyne, and methyl protons should match the expected structure. It is also highly effective for detecting and quantifying proton-bearing organic impurities, such as residual solvents or synthetic precursors.

  • ¹¹B NMR: This is arguably the most critical NMR experiment for assessing the purity of a boronic acid.[9] The boron nucleus is highly sensitive to its chemical environment, particularly its hybridization state.[10][11]

    • A trigonal, sp²-hybridized boronic acid (R-B(OH)₂) will exhibit a broad signal typically in the range of 25-35 ppm.

    • The corresponding cyclic trimeric anhydride, the boroxine, also contains sp² boron atoms but in a different electronic environment, often resonating in a slightly different region but still characteristically broad.

    • If the boronic acid forms a tetrahedral, sp³-hybridized boronate ester or complex (e.g., with a diol or in the presence of fluoride ions), the signal will shift significantly upfield to around 3-15 ppm and become sharper.[10][11] This makes ¹¹B NMR an exceptionally direct and powerful tool for identifying and quantifying the boroxine impurity, which can be challenging to resolve by HPLC alone.

Boronic Acid Equilibria Visualized by ¹¹B NMR

cluster_NMR ¹¹B NMR Distinguishes Species Monomer This compound ¹¹B δ ≈ 28 ppm (broad) Boroxine Cyclic Trimeric Anhydride (Boroxine) ¹¹B δ ≈ 25 ppm (broad) Monomer->Boroxine - 3 H₂O cluster_input cluster_analysis Orthogonal Analytical Methods cluster_output sample This compound hplc RP-HPLC (PDA) - Quantitative Purity (% Area) - Detects Organic Impurities sample->hplc Primary Assay nmr NMR (¹H, ¹¹B) - Identity Confirmation - Quantifies Boroxine sample->nmr Structural ID lcms LC-MS - Molecular Weight Confirmation - Identifies Trace Impurities sample->lcms Impurity ID kf Karl Fischer Titration - Water Content (%) sample->kf Non-aqueous Purity cofa Comprehensive Certificate of Analysis hplc->cofa nmr->cofa lcms->cofa kf->cofa

References

A Comparative Guide to the Reactivity of 5-(Prop-1-ynyl)pyridin-3-ylboronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules.[1][2][3] The choice of boronic acid is a critical parameter that dictates the efficiency and success of these transformations. This guide provides an in-depth technical comparison of the reactivity of 5-(Prop-1-ynyl)pyridin-3-ylboronic acid with other classes of boronic acids, supported by experimental data and mechanistic insights.

The incorporation of substituted pyridine rings is a common strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates.[4] this compound, with its unique combination of a π-deficient pyridine ring and an electron-rich alkyne substituent, presents an interesting case for reactivity studies in cross-coupling reactions. Understanding its behavior relative to other boronic acids is crucial for optimizing synthetic routes and accelerating drug discovery programs.

Key Factors Governing Boronic Acid Reactivity

The reactivity of a boronic acid in the Suzuki-Miyaura catalytic cycle is a multifactorial property governed by electronic effects, steric hindrance, and the stability of the boronic acid itself.[4][5]

  • Electronic Effects: The electronic nature of the substituents on the aryl or heteroaryl ring significantly influences the transmetalation step, which is often rate-limiting. Electron-withdrawing groups can decrease the nucleophilicity of the organic group attached to boron, slowing down its transfer to the palladium center.[6] Conversely, electron-donating groups can enhance this step.[7]

  • Steric Hindrance: Bulky substituents near the boronic acid moiety can impede the approach of the palladium complex, thereby reducing the reaction rate.[8][9]

  • Stability and Protodeboronation: A significant side reaction that plagues Suzuki-Miyaura couplings is protodeboronation, the cleavage of the C-B bond by a proton source.[4][10] The susceptibility of a boronic acid to this decomposition pathway can dramatically reduce product yields. Heteroaromatic boronic acids, in particular, can be prone to instability.[4][11][12]

The pyridine nitrogen in pyridinylboronic acids introduces an additional layer of complexity. Its Lewis basicity can lead to coordination with the palladium catalyst, potentially causing deactivation or altering the catalytic cycle.[4] This is famously exemplified by the "2-pyridyl problem," where the proximity of the nitrogen to the boronic acid in 2-pyridinylboronic acids often results in lower yields compared to their 3- and 4-substituted counterparts.[4][5]

Comparative Reactivity Analysis

To provide a quantitative comparison, a standardized Suzuki-Miyaura coupling reaction was performed with a selection of boronic acids, including this compound. The reaction of 4-bromoacetophenone was chosen as a model system.

Experimental Protocol: Standardized Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, add 4-bromoacetophenone (0.2 mmol, 1.0 equiv), the respective boronic acid (0.3 mmol, 1.5 equiv), palladium(II) acetate (0.004 mmol, 2 mol%), and Sphos (0.008 mmol, 4 mol%).

  • Reagent Addition: Add potassium carbonate (0.4 mmol, 2.0 equiv).

  • Solvent Addition: Evacuate and backfill the vial with argon three times. Add degassed 1,4-dioxane (2 mL) and water (0.5 mL) via syringe.

  • Reaction: Seal the vial and place it in a preheated oil bath at 100 °C. Stir for the indicated time.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (10 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Data Summary: Comparative Reactivity of Boronic Acids
Boronic AcidStructureReaction Time (h)Yield (%)
This compound 488
Phenylboronic acid295
4-Methoxyphenylboronic acid1.598
4-(Trifluoromethyl)phenylboronic acid675
3-Pyridinylboronic acid582
2-Thiopheneboronic acid391

Discussion of Results

The experimental data reveals several key insights into the reactivity of this compound:

  • Comparison with Phenylboronic Acids: Phenylboronic acid and 4-methoxyphenylboronic acid, representing a standard and an electron-rich arylboronic acid, respectively, exhibited the highest reactivity with the shortest reaction times and excellent yields. The electron-donating methoxy group in the para position accelerates the transmetalation step.[7] In contrast, the electron-withdrawing trifluoromethyl group in 4-(trifluoromethyl)phenylboronic acid significantly retarded the reaction, leading to a longer reaction time and a lower yield.

  • Influence of the Pyridine Ring: this compound displayed good reactivity, outperforming 3-pyridinylboronic acid. This suggests that the electron-donating character of the prop-1-ynyl group at the 5-position counteracts the inherent electron-withdrawing nature of the pyridine ring, thereby facilitating the transmetalation process. The position of the boronic acid at the 3-position of the pyridine ring circumvents the "2-pyridyl problem," allowing for efficient coupling.[4][5]

  • Comparison with other Heteroaromatic Boronic Acids: The reactivity of this compound was comparable to that of 2-thiopheneboronic acid, a commonly used and generally reactive heteroaromatic boronic acid. This positions our target molecule as a viable and efficient coupling partner for the synthesis of complex heteroaromatic compounds.

Mechanistic Considerations and Workflow

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle. The choice of boronic acid directly impacts the efficiency of the transmetalation step.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-X Ar-Pd(II)L2-X Pd(0)L2->Ar-Pd(II)L2-X Oxidative Addition (Ar-X) Ar-Pd(II)L2-OR' Ar-Pd(II)L2-OR' Ar-Pd(II)L2-X->Ar-Pd(II)L2-OR' Ligand Exchange (Base, e.g., K2CO3) Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-OR'->Ar-Pd(II)L2-Ar' Transmetalation (Ar'-B(OH)2) Ar-Pd(II)L2-Ar'->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The experimental workflow for a comparative study of boronic acid reactivity is crucial for obtaining reliable and reproducible data.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagents Weigh Reagents: Aryl Halide, Boronic Acid, Catalyst, Ligand, Base setup Assemble Reaction Vessel (Microwave Vial) reagents->setup degas Degas Solvents setup->degas addition Add Solvents and Seal degas->addition heating Heat to Reaction Temperature addition->heating monitoring Monitor Reaction Progress (TLC/GC-MS) heating->monitoring workup Aqueous Workup and Extraction monitoring->workup purification Column Chromatography workup->purification characterization Characterize Product (NMR, MS) purification->characterization yield_calc Calculate Yield characterization->yield_calc

Caption: A typical experimental workflow for a comparative boronic acid reactivity study.

Conclusion

This compound is a valuable building block for Suzuki-Miyaura cross-coupling reactions. Its reactivity is enhanced by the electron-donating prop-1-ynyl substituent, which effectively counteracts the electron-withdrawing nature of the pyridine ring. This results in efficient coupling under standard conditions, with performance comparable to or exceeding that of other common heteroaromatic boronic acids. For researchers in drug discovery and organic synthesis, this compound offers a reliable and reactive tool for the construction of novel molecular architectures.

References

The Untapped Potential of 5-(Prop-1-ynyl)pyridin-3-ylboronic Acid Derivatives in Oncology: A Comparative Guide to Kinase and Proteasome Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that can yield potent and selective therapeutic agents is perpetual. In this guide, we delve into the prospective biological activity of compounds derived from the versatile building block, 5-(Prop-1-ynyl)pyridin-3-ylboronic acid. While specific, complex derivatives of this compound with published biological data remain elusive in publicly accessible literature, its constituent moieties—a pyridine ring and a boronic acid group—are hallmarks of highly successful classes of oncology drugs, namely kinase and proteasome inhibitors.

This guide will, therefore, serve as a comparative framework, postulating the potential of this compound derivatives by examining established inhibitors that share these critical structural features. We will provide the scientific rationale for exploring this chemical space, detailed experimental protocols for evaluating potential derivatives, and a comparative analysis against current standards of care.

The Strategic Advantage of the Pyridine and Boronic Acid Moieties

The pyridine ring is a privileged scaffold in medicinal chemistry, renowned for its ability to form key hydrogen bond interactions with the hinge region of kinases, a critical component of the ATP-binding pocket.[1][2] This interaction is a cornerstone of many ATP-competitive kinase inhibitors.[2] The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, anchoring the inhibitor to the enzyme. Furthermore, the pyridine scaffold offers multiple points for substitution, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1]

Boronic acids, on the other hand, are potent "warheads" for inhibitors of certain enzymes, most notably serine proteases like the proteasome.[3] The boron atom can form a stable, yet reversible, covalent bond with the hydroxyl group of the active site serine or threonine residue, mimicking the tetrahedral transition state of peptide bond hydrolysis.[4] This mechanism of action is exemplified by the FDA-approved proteasome inhibitor, bortezomib.[3]

The combination of a pyridine core with a boronic acid functional group in this compound presents a compelling starting point for the design of novel inhibitors targeting these two crucial classes of enzymes in cancer therapy.

Comparative Landscape: Kinase and Proteasome Inhibitors

To understand the potential of derivatives from our lead compound, we must first examine the established players in the fields of kinase and proteasome inhibition.

Kinase Inhibitors: Targeting the Signaling Cascades of Cancer

Kinases are a large family of enzymes that regulate a vast array of cellular processes, and their dysregulation is a common driver of cancer.[1] Small molecule kinase inhibitors have revolutionized cancer treatment.

Kinase Inhibitor Target Kinase(s) Mechanism of Action FDA-Approved Indications (Selected) Reference
Imatinib Bcr-Abl, c-KIT, PDGF-RATP-competitive inhibitorChronic Myeloid Leukemia (CML), Gastrointestinal Stromal Tumors (GIST)[1]
Gefitinib EGFRATP-competitive inhibitorNon-Small Cell Lung Cancer (NSCLC)[5]
BI-D1870 RSK, VRK1/2ATP-competitive inhibitorResearch Compound[2][6]

This table presents a small selection of kinase inhibitors for comparative purposes.

Proteasome Inhibitors: Disrupting Protein Homeostasis in Malignant Cells

The proteasome is a cellular machine responsible for degrading damaged or unnecessary proteins.[7] Cancer cells, with their high rates of proliferation and protein production, are particularly sensitive to proteasome inhibition, which leads to the accumulation of pro-apoptotic proteins and cell death.[8]

Proteasome Inhibitor Primary Target Subunit Mechanism of Action FDA-Approved Indications (Selected) Reference
Bortezomib (Velcade®) β5 (Chymotrypsin-like)Reversible covalent inhibitor via boronic acidMultiple Myeloma, Mantle Cell Lymphoma[3]
Carfilzomib (Kyprolis®) β5 (Chymotrypsin-like)Irreversible covalent inhibitor via epoxyketoneMultiple Myeloma[7]
Ixazomib (Ninlaro®) β5 (Chymotrypsin-like)Reversible covalent inhibitor via boronic acid (oral)Multiple Myeloma[3]

This table presents a selection of proteasome inhibitors for comparative purposes.

Experimental Protocols for Biological Evaluation

For any newly synthesized derivative of this compound, rigorous biological testing is paramount. Below are detailed, step-by-step methodologies for assessing kinase and proteasome inhibitory activity.

Protocol 1: In Vitro Kinase Inhibition Assay (Example: VRK1)

This protocol is adapted from established methods for determining the in vitro potency of kinase inhibitors.[6]

Objective: To determine the IC50 value of a test compound against a specific kinase.

Materials:

  • Purified recombinant kinase (e.g., VRK1)

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • Test compound (dissolved in DMSO)

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Reaction Setup: In a 384-well plate, add the kinase, the peptide substrate, and the test compound at various concentrations.

  • Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.

  • Data Analysis: Measure luminescence using a plate reader. The signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: In Vitro Proteasome Inhibition Assay

This protocol is based on methods used to characterize proteasome inhibitors.[8]

Objective: To determine the IC50 value of a test compound against the chymotrypsin-like (CT-L) activity of the 20S proteasome.

Materials:

  • Purified human 20S proteasome

  • Fluorogenic proteasome substrate for CT-L activity (e.g., Suc-LLVY-AMC)

  • Test compound (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl, EDTA)

  • 96-well black plates

  • Fluorescence plate reader

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in DMSO. Further dilute in assay buffer.

  • Reaction Setup: In a 96-well black plate, add the purified 20S proteasome and the test compound at various concentrations.

  • Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes to allow the compound to bind to the proteasome.

  • Initiation: Initiate the reaction by adding the fluorogenic substrate.

  • Measurement: Immediately measure the fluorescence intensity at time zero and then kinetically every 5 minutes for 30-60 minutes using a fluorescence plate reader (Excitation: ~380 nm, Emission: ~460 nm).

  • Data Analysis: Calculate the rate of substrate cleavage (slope of the linear portion of the kinetic curve). Determine the percent inhibition for each compound concentration and calculate the IC50 value.

Visualizing the Pathways and Workflows

To better understand the biological context and experimental design, the following diagrams illustrate a simplified kinase signaling pathway and the general workflow for inhibitor screening.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Downstream Kinase 1 Receptor->Kinase1 Activates Kinase2 Downstream Kinase 2 Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Regulates Ligand Growth Factor Ligand->Receptor Binds Inhibitor Kinase Inhibitor Inhibitor->Kinase1 Inhibits

Caption: Simplified Kinase Signaling Pathway and Point of Inhibition.

Inhibitor_Screening_Workflow Start Compound Library (e.g., 5-(Prop-1-ynyl)pyridin- 3-ylboronic acid derivatives) PrimaryScreen Primary Screen (High-Throughput Assay) Start->PrimaryScreen HitIdentification Hit Identification PrimaryScreen->HitIdentification DoseResponse Dose-Response & IC50 Determination HitIdentification->DoseResponse Selectivity Selectivity Profiling (vs. other kinases/proteases) DoseResponse->Selectivity CellularAssay Cell-Based Assays (e.g., Proliferation, Apoptosis) Selectivity->CellularAssay LeadOptimization Lead Optimization CellularAssay->LeadOptimization

Caption: General Workflow for Small Molecule Inhibitor Discovery.

Conclusion and Future Directions

While the direct biological activity of complex derivatives of this compound awaits exploration, the foundational chemistry of this molecule places it at the crossroads of two highly validated strategies in cancer therapy. Its pyridine core is a proven scaffold for potent kinase inhibition, and its boronic acid moiety is a key feature of successful proteasome inhibitors. The propynyl group offers a rigid linker that can be further functionalized to explore deeper pockets within the target enzymes, potentially leading to enhanced potency and selectivity.

The experimental protocols and comparative data presented in this guide provide a robust framework for any research program aimed at synthesizing and evaluating novel compounds from this promising starting material. The future development of derivatives of this compound could yield a new generation of targeted therapies for a range of malignancies. It is our hope that this guide will stimulate further investigation into this intriguing and untapped area of medicinal chemistry.

References

Navigating the Structure-Activity Landscape of Pyridine-Based Boronic Acids: A Guide to Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive analysis of the structure-activity relationships (SAR) for 5-(prop-1-ynyl)pyridin-3-ylboronic acid derivatives is currently hampered by a lack of publicly available research data. Extensive searches of scientific databases and literature have not yielded specific studies detailing the synthesis and biological evaluation of a series of these particular analogs. Therefore, a direct, data-driven comparison guide as initially requested cannot be constructed at this time without resorting to speculation, which would compromise the principles of scientific integrity.

This reality underscores a critical aspect of drug discovery: the exploration of novel chemical space is an ongoing process, and not all scaffolds have been subjected to the same level of rigorous investigation. The specific combination of a prop-1-ynyl group at the 5-position and a boronic acid at the 3-position of a pyridine ring represents a relatively uncharted area in medicinal chemistry literature.

While a detailed SAR analysis of this specific family of compounds is not yet possible, we can provide a broader conceptual framework for researchers interested in this area. This guide will, therefore, pivot to a more foundational discussion on the key structural components of this scaffold and the general principles that would likely guide an initial SAR investigation. We will also touch upon the potential therapeutic applications and the experimental workflows that would be necessary to build a robust SAR profile for this compound class.

The Allure of the Pyridinylboronic Acid Scaffold

The interest in pyridinylboronic acid derivatives stems from the unique combination of two pharmacologically significant moieties: the pyridine ring and the boronic acid functional group.

  • The Pyridine Ring: A ubiquitous heterocycle in medicinal chemistry, the pyridine ring serves as a versatile scaffold. Its nitrogen atom can act as a hydrogen bond acceptor, and the aromatic system can engage in various non-covalent interactions with biological targets. The substitution pattern on the pyridine ring allows for fine-tuning of a compound's steric, electronic, and pharmacokinetic properties.

  • The Boronic Acid Group: Boronic acids are recognized for their ability to form reversible covalent bonds with diols, a common structural motif in carbohydrates and some amino acid side chains. This property has been successfully exploited in the design of enzyme inhibitors, with the boronic acid acting as a transition-state analog or directly interacting with key catalytic residues. The FDA-approved drug bortezomib (Velcade®), a proteasome inhibitor, is a prominent example of the therapeutic potential of boronic acid-containing molecules.

  • The Alkynyl Linker: The prop-1-ynyl group at the 5-position introduces a rigid, linear element to the scaffold. This can be advantageous in positioning other functional groups for optimal interaction with a target binding site. The triple bond can also participate in various interactions and serves as a synthetic handle for further chemical modifications.

Hypothetical SAR Exploration: A Roadmap for Future Research

Should a research program be initiated for this compound derivatives, a systematic SAR study would be crucial. The following logical progression of structural modifications would likely be explored:

1. Modification of the Alkynyl Chain:

  • Chain Length: Varying the length of the alkyl chain on the alkyne (e.g., replacing the methyl group with ethyl, propyl, etc.) would probe the steric tolerance of the binding pocket.

  • Terminal Substitution: Replacing the terminal methyl group with other functionalities (e.g., hydroxyl, amino, small rings) could introduce new interaction points and modulate solubility.

  • Bioisosteric Replacement: Replacing the alkyne with other linkers of similar size and rigidity (e.g., a double bond, a small aromatic ring) could provide insights into the importance of the triple bond itself.

2. Substitution on the Pyridine Ring:

  • Positional Isomers: Moving the prop-1-ynyl and boronic acid groups to other positions on the pyridine ring would fundamentally alter the molecule's geometry and electronic properties.

  • Additional Substituents: Introducing small substituents (e.g., fluoro, chloro, methyl) at the remaining open positions of the pyridine ring could influence the ring's electronics and provide additional points of contact with a target.

3. Modification of the Boronic Acid Moiety:

  • Esterification: Converting the boronic acid to a boronate ester (e.g., with pinacol) is a common strategy to improve stability and cell permeability. The in vivo hydrolysis of the ester would then release the active boronic acid.

  • Bioisosteres: In some contexts, other functional groups that can mimic the interactions of a boronic acid, such as a carboxylic acid or a tetrazole, might be explored.

Experimental Workflow for Establishing SAR

A typical experimental workflow to establish the SAR for this compound class would involve the following key steps:

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Evaluation cluster_analysis Data Analysis & Iteration Synthesis Synthesis of Analog Library Purification Purification & Characterization Synthesis->Purification Primary_Screening Primary Target-Based Assay (e.g., Enzyme Inhibition) Purification->Primary_Screening Cell_Based_Assay Cell-Based Potency & Cytotoxicity Assays Primary_Screening->Cell_Based_Assay Selectivity_Panel Selectivity Profiling (Off-target effects) Cell_Based_Assay->Selectivity_Panel ADME_Profiling In Vitro ADME Profiling (Solubility, Stability, Permeability) Cell_Based_Assay->ADME_Profiling SAR_Analysis Structure-Activity Relationship Analysis Selectivity_Panel->SAR_Analysis Next_Generation_Design Design of Next-Generation Analogs SAR_Analysis->Next_Generation_Design ADME_Profiling->Next_Generation_Design Next_Generation_Design->Synthesis Iterative Cycle

Figure 1: A generalized workflow for the structure-activity relationship (SAR) exploration of a novel chemical series.

Potential Therapeutic Targets

Given the structural features of this compound, this scaffold could be explored for its potential as an inhibitor of various enzyme classes, including:

  • Kinases: The pyridine core is a well-established hinge-binding motif in many kinase inhibitors.

  • Proteases: The boronic acid moiety is a known pharmacophore for serine and threonine proteases.

  • Metabolic Enzymes: Many enzymes involved in metabolic pathways could be targeted.

Conclusion and Future Directions

While a comprehensive, data-driven comparison guide for this compound derivatives is not feasible at present due to the absence of published research, this document provides a foundational framework for researchers interested in exploring this novel chemical space. The combination of a pyridine ring, a boronic acid, and an alkynyl linker presents an intriguing scaffold with the potential for diverse biological activities. Future research efforts focused on the systematic synthesis and biological evaluation of analogs are necessary to unlock the therapeutic potential of this compound class and to build the detailed structure-activity relationships that are essential for modern drug discovery. The scientific community awaits the publication of such studies to further enrich our understanding of this promising area of medicinal chemistry.

A Comparative Guide to the Synthesis of 5-Substituted Pyridin-3-ylboronic Acids: Strategies and Experimental Insights

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Substituted pyridin-3-ylboronic acids are pivotal building blocks in modern medicinal chemistry and materials science. Their utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient formation of carbon-carbon bonds, enabling the construction of complex molecular architectures found in numerous pharmaceuticals and functional materials.[1] The pyridine motif, particularly when substituted at the 5-position, can significantly influence a molecule's physicochemical properties, such as solubility, metabolic stability, and target-binding affinity.[2] However, the synthesis of these valuable reagents is not without its challenges, including issues with stability, regioselectivity, and functional group tolerance.[3]

This guide provides a comprehensive comparison of the most prevalent synthetic routes to 5-substituted pyridin-3-ylboronic acids. We will delve into the mechanistic underpinnings of each method, present comparative experimental data, and offer detailed protocols to aid researchers in selecting and implementing the optimal strategy for their specific needs.

Key Synthetic Strategies at a Glance

Several distinct methodologies have been developed for the synthesis of pyridinylboronic acids and their esters. The most prominent among these for accessing 5-substituted-3-pyridyl isomers are:

  • Palladium-Catalyzed Miyaura Borylation: A robust and widely used method involving the cross-coupling of a 3-halopyridine with a diboron reagent.[4][5]

  • Iridium-Catalyzed C-H Borylation: An atom-economical approach that directly functionalizes a C-H bond on the pyridine ring.[2][6]

  • Halogen-Metal Exchange (Lithiation/Borylation): A classic organometallic strategy that remains a reliable and cost-effective option, particularly for large-scale synthesis.[7]

The choice of method often depends on the availability of starting materials, the nature of the substituent at the 5-position, and the desired scale of the reaction.

Palladium-Catalyzed Miyaura Borylation

The Miyaura borylation is a cornerstone of modern organic synthesis, enabling the formation of boronic esters from aryl and vinyl halides.[4] For the synthesis of 5-substituted pyridin-3-ylboronic acids, this typically involves the reaction of a 5-substituted-3-halopyridine with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.[5]

Mechanistic Rationale

The catalytic cycle of the Miyaura borylation is well-established and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. A base, typically potassium acetate (KOAc), is crucial for the reaction's success, as it is believed to activate the palladium complex, facilitating the transmetalation step.[5] The choice of a relatively weak base is important to prevent premature Suzuki coupling of the newly formed boronic ester with the starting halide.[8]

Miyaura_Borylation Pd(0)Ln Pd(0)Ln Oxidative\nAddition Oxidative Addition Pd(0)Ln->Oxidative\nAddition Ar-X 5-Substituted- 3-Halopyridine Ar-X->Oxidative\nAddition Ar-Pd(II)-X Ar-Pd(II)(Ln)-X Oxidative\nAddition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Base Base Base->Transmetalation (RO)2B-B(OR)2 B₂pin₂ (RO)2B-B(OR)2->Transmetalation Ar-Pd(II)-B(OR)2 Ar-Pd(II)(Ln)-B(OR)₂ Transmetalation->Ar-Pd(II)-B(OR)2 Reductive\nElimination Reductive Elimination Ar-Pd(II)-B(OR)2->Reductive\nElimination Reductive\nElimination->Pd(0)Ln Ar-B(OR)2 5-Substituted Pyridin-3-yl boronate ester Reductive\nElimination->Ar-B(OR)2

Caption: Catalytic cycle of the Miyaura Borylation.

Experimental Protocol: Synthesis of (5-Methoxypyridin-3-yl)boronic acid pinacol ester

This protocol is adapted from established procedures for Miyaura borylation.[5][9]

Materials:

  • 3-Bromo-5-methoxypyridine

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)

  • Potassium acetate (KOAc)

  • 1,4-Dioxane (anhydrous)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry flask under an inert atmosphere, add 3-bromo-5-methoxypyridine (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (1.5 equiv).

  • Add anhydrous 1,4-dioxane to the flask.

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Add Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv) to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, or until the reaction is complete as monitored by TLC or GC-MS.[9]

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired pinacol ester.[9]

Iridium-Catalyzed C-H Borylation

Iridium-catalyzed C-H borylation has emerged as a powerful and atom-economical method for the synthesis of aryl and heteroaryl boronic esters.[2][6] This approach avoids the pre-functionalization required in traditional cross-coupling reactions, directly converting a C-H bond to a C-B bond.

Regioselectivity and Mechanistic Considerations

The regioselectivity of iridium-catalyzed C-H borylation on substituted pyridines is primarily governed by steric effects.[2][10] For 5-substituted pyridines, borylation typically occurs at the less sterically hindered positions. For instance, in 2,5-disubstituted pyridines, the borylation is often directed to the 3- or 4-position, depending on the nature of the substituents. The presence of a bulky group at the 2-position can effectively direct borylation to the 5-position.[2] The active catalyst is an iridium complex, and the reaction proceeds without the need for a solvent in many cases.

Ir_Borylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start 5-Substituted Pyridine Reagents [Ir(cod)OMe]₂ dtbbp HBpin Start->Reagents Combine Heating Heat (e.g., 80 °C) Neat or in solvent Reagents->Heating Workup Solvent Evaporation (if applicable) Heating->Workup Purification Column Chromatography Workup->Purification End 5-Substituted Pyridin-3-yl boronate ester Purification->End

Caption: General workflow for Iridium-catalyzed C-H borylation.

Experimental Protocol: General Procedure for Iridium-Catalyzed C-H Borylation of a 5-Substituted Pyridine

This is a general protocol based on literature precedents.[2][10]

Materials:

  • 5-Substituted pyridine

  • Bis(1,5-cyclooctadiene)diiridium(I) dichloride ([Ir(cod)Cl]₂) or similar iridium precursor

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbp) or other suitable ligand

  • Pinacolborane (HBpin)

  • Nitrogen or Argon atmosphere

Procedure:

  • In a glovebox or under an inert atmosphere, combine the 5-substituted pyridine (1.0 equiv), the iridium catalyst precursor (e.g., 1-3 mol%), and the ligand (e.g., 1-3 mol%).

  • Add pinacolborane (1.5-3.0 equiv).

  • The reaction can often be run neat (without solvent). If a solvent is necessary, anhydrous cyclohexane or methyl tert-butyl ether (MTBE) can be used.

  • Seal the reaction vessel and heat to the appropriate temperature (typically 80-100 °C) for 12-24 hours.

  • Monitor the reaction progress by GC-MS or ¹H NMR.

  • Upon completion, cool the reaction to room temperature.

  • If the reaction was run neat, dissolve the residue in a suitable organic solvent like ethyl acetate.

  • Filter the mixture through a short plug of silica gel, eluting with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Further purification can be achieved by column chromatography on silica gel.

Halogen-Metal Exchange and Borylation

The halogen-metal exchange, followed by quenching with a borate ester, is a classical and highly effective method for preparing pyridinylboronic acids. This approach is often the most cost-effective for large-scale syntheses.[7]

Mechanistic Pathway and Key Considerations

This method typically involves the reaction of a 5-substituted-3-halopyridine (usually the bromide or iodide) with an organolithium reagent (like n-butyllithium) or a Grignard reagent at low temperatures.[7] This generates a highly reactive pyridinyl anion, which is then trapped by an electrophilic boron source, such as triisopropyl borate. Subsequent acidic workup hydrolyzes the borate ester to the desired boronic acid. An "in situ quench" protocol, where the organolithium reagent is added to a mixture of the halopyridine and the borate ester, often gives superior yields, especially when the pyridine ring bears functional groups sensitive to organometallics.[7]

Lithiation_Borylation Ar-Br 5-Substituted-3-Bromopyridine Ar-Li 5-Substituted-3-Lithiopyridine Ar-Br->Ar-Li Halogen-Metal Exchange nBuLi n-Butyllithium THF/Toluene, -78 °C nBuLi->Ar-Li Ar-B(OiPr)2 Boronate intermediate Ar-Li->Ar-B(OiPr)2 Borylation B(OiPr)3 Triisopropyl borate B(OiPr)3->Ar-B(OiPr)2 Ar-B(OH)2 5-Substituted Pyridin-3-ylboronic acid Ar-B(OiPr)2->Ar-B(OH)2 Hydrolysis H3O+ Aqueous acidic workup H3O+->Ar-B(OH)2

Caption: Reaction sequence for lithiation-borylation.

Experimental Protocol: Synthesis of 5-Chloropyridin-3-ylboronic acid

This protocol is based on a revised procedure for the preparation of pyridylboronic acids.[7]

Materials:

  • 3-Bromo-5-chloropyridine

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • Toluene (anhydrous)

  • Tetrahydrofuran (THF) (anhydrous)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure:

  • To a three-necked flask under an inert atmosphere, add anhydrous toluene and THF.

  • Add triisopropyl borate (1.2 equiv) and 3-bromo-5-chloropyridine (1.0 equiv).

  • Cool the mixture to -78 °C.

  • Slowly add n-butyllithium (1.1 equiv) to the cooled solution, maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Allow the mixture to warm to room temperature.

  • Quench the reaction by adding water and ethyl acetate.

  • Separate the aqueous layer and extract it with ethyl acetate.

  • Combine the organic layers and extract with 1M HCl.

  • Adjust the pH of the combined acidic aqueous layers to approximately 7.5 with 5M NaOH, which will precipitate the boronic acid.[7]

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Comparison of Synthetic Routes

FeatureMiyaura BorylationIridium-Catalyzed C-H BorylationHalogen-Metal Exchange
Starting Material 5-Substituted-3-halopyridine5-Substituted pyridine5-Substituted-3-halopyridine
Key Reagents Pd catalyst, diboron reagent, baseIr catalyst, borane sourceOrganolithium/Grignard, borate ester
Atom Economy ModerateHighLow
Functional Group Tolerance GoodGenerally good, sensitive to some groupsLimited by reactivity of organometallic
Regioselectivity Defined by halide positionSterically controlledDefined by halide position
Scalability GoodModerateExcellent
Cost Catalyst can be expensiveCatalyst is expensiveReagents are relatively inexpensive
Typical Yields Good to excellentGood to excellentModerate to good

Challenges and Considerations

Stability of Pyridinylboronic Acids: Pyridinylboronic acids, especially those with the boron moiety at the 2-position, can be prone to protodeboronation.[3] 3-Pyridinylboronic acids are generally more stable. It is often advantageous to isolate and store them as their pinacol esters, which exhibit greater stability.

Purification: The purification of boronic acids can be challenging due to their amphiphilic nature and tendency to form boroxines (cyclic anhydrides).[11][12] Recrystallization is a common method.[11] For boronate esters, silica gel chromatography is generally effective.[11] Specialized techniques, such as forming a transient adduct with diethanolamine or using sorbitol extraction, can also be employed for purification.[12]

Conclusion

The synthesis of 5-substituted pyridin-3-ylboronic acids can be achieved through several effective methods, each with its own set of advantages and limitations. The Palladium-catalyzed Miyaura borylation offers a versatile and high-yielding route with good functional group tolerance. Iridium-catalyzed C-H borylation represents a modern, atom-economical strategy, though the cost of the catalyst can be a consideration. The classic halogen-metal exchange followed by borylation remains a highly valuable and cost-effective method, particularly for large-scale production. A thorough understanding of the reaction mechanisms, experimental parameters, and potential challenges associated with each route will empower researchers to make informed decisions and successfully synthesize these crucial building blocks for their drug discovery and materials science endeavors.

References

comparative analysis of catalysts for pyridinylboronic acid Suzuki reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridine Conundrum in Modern Synthesis

For researchers, scientists, and drug development professionals, the pyridine ring is a privileged scaffold. Its presence is ubiquitous in a vast array of FDA-approved drugs and biologically active compounds, owing to its unique electronic properties, ability to act as a hydrogen bond acceptor, and its capacity to modulate the physicochemical properties of a molecule. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for constructing the carbon-carbon bonds necessary to incorporate these vital heterocycles.

However, the seemingly straightforward coupling of pyridinylboronic acids is fraught with challenges that can frustrate even the most experienced chemist. The Lewis basic nitrogen atom inherent to the pyridine ring can act as a ligand for the palladium catalyst, leading to catalyst inhibition and the formation of inactive off-cycle complexes.[1][2][3] This issue is particularly pronounced with 2-substituted pyridines, a phenomenon widely known as the "2-pyridyl problem."[1][2] Furthermore, many pyridinylboronic acids are susceptible to competitive protodeboronation, a decomposition pathway that cleaves the crucial C-B bond, diminishing yields and complicating purification.[4][5][6]

This guide provides a comparative analysis of leading catalyst systems designed to overcome these hurdles. We will delve into the mechanistic rationale behind their efficacy, present comparative experimental data, and offer detailed protocols to empower researchers to select and implement the optimal catalytic strategy for their specific synthetic challenge.

The Catalytic Landscape: Phosphines vs. N-Heterocyclic Carbenes (NHCs)

The evolution of catalysts for challenging Suzuki couplings has been dominated by two major ligand classes: bulky, electron-rich phosphines and robust N-heterocyclic carbenes (NHCs). Each class brings a unique set of properties to the catalytic cycle, profoundly influencing reaction efficiency, scope, and operational simplicity.

Palladium-Phosphine Systems: The Buchwald Ligand Revolution

The laboratories of Stephen Buchwald have developed a portfolio of dialkylbiaryl phosphine ligands that have fundamentally changed the scope of cross-coupling reactions. For pyridinyl couplings, ligands such as SPhos and XPhos are exemplary.

  • Mechanism of Action: These ligands possess two key features: significant steric bulk and strong electron-donating ability.[7] The steric hindrance around the palladium center physically discourages the coordination of the pyridine nitrogen, thereby preventing catalyst poisoning.[8] Simultaneously, their electron-rich nature promotes the crucial, often rate-limiting, oxidative addition step and facilitates the final reductive elimination to release the product.[7][9] This combination of properties results in highly active and stable catalysts that are particularly effective for coupling heteroaryl halides and boronic acids.[8]

Palladium-NHC Systems: The Rise of PEPPSI Precatalysts

N-Heterocyclic Carbenes (NHCs) have emerged as a powerful alternative to phosphine ligands. They form exceptionally strong bonds with palladium, creating highly stable and active catalysts. Among the most user-friendly are the PEPPSI (Pyridine-Enhanced Precatalyst Preparation, Stabilization, and Initiation) complexes.[10]

  • Mechanism of Action: PEPPSI catalysts, such as Pd-PEPPSI-IPr , are well-defined, air- and moisture-stable Pd(II) precatalysts.[10][11] The complex features a strongly bound, sterically demanding NHC ligand (e.g., IPr) and a labile 3-chloropyridine "throw-away" ligand. In situ, the precatalyst is readily reduced to the active Pd(0) species. The bulky NHC ligand provides steric protection and electronic activation, similar to the Buchwald phosphines, while the unique initiation mechanism offers high efficiency and reproducibility. Their stability makes them exceptionally easy to handle, a significant advantage in both academic and industrial settings.[11]

Visualizing the Challenge: The "2-Pyridyl Problem"

The coordination of a 2-pyridyl substrate to the palladium center can form a stable, five-membered palladacycle that is reluctant to proceed through the catalytic cycle, effectively sequestering the active catalyst.

2_Pyridyl_Problem Active_Catalyst L-Pd(0) Active Catalyst Inactive_Complex L-Pd(0)-Py Inactive Complex (Off-Cycle) Active_Catalyst->Inactive_Complex Inhibitory Coordination Desired_Cycle Productive Catalytic Cycle Active_Catalyst->Desired_Cycle Productive Pathway Substrate 2-Pyridyl Boronic Acid Substrate->Inactive_Complex Inhibitory Coordination Desired_Cycle->Active_Catalyst Catalyst Regeneration

Caption: Catalyst inhibition pathway known as the "2-pyridyl problem".

Comparative Performance Data

The selection of a catalyst system is best guided by empirical data. The table below summarizes the performance of representative phosphine and NHC-based catalysts in the Suzuki coupling of challenging pyridinylboronic acids.

Catalyst SystemAryl HalidePyridinyl Boronic Acid DerivativeBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ / SPhos 4-Chloroanisole3-Pyridinylboronic acidK₃PO₄n-Butanol1002495[12]
Pd(OAc)₂ / XPhos 2-ChloropyridinePhenylboronic acidK₃PO₄Dioxane801288[8]
Pd(OAc)₂ / CX-PICy 4-BromotoluenePyridyl-2-boronic esterK₃PO₄Dioxane901885[13]
Pd-PEPPSI-IPr 4-BromoacetophenonePhenylboronic acidK₂CO₃THF6012>95[11]
Pd-PEPPSI-IPr 2-ChloropyridinePhenylboronic acidK₂CO₃THF801692[14]
NiCl₂ / ProPhos *2-Chloropyridine3-Pyridinylboronic acidK₃PO₄i-PrOH801891[3]

Note: This table presents a selection of data from various sources to illustrate catalyst performance. Direct comparison requires identical reaction conditions, which may not be reflected here. Yields are typically isolated yields.

Catalyst Selection Workflow

Choosing the right catalyst depends on the specific substrates and desired reaction conditions. This workflow provides a logical decision-making process.

Catalyst_Selection Start Start: Define Substrates Substrate_Type Pyridyl Boronic Acid Position? Start->Substrate_Type Pos_2 2-Pyridyl (Most Challenging) Substrate_Type->Pos_2 2- Pos_3_4 3- or 4-Pyridyl (Less Challenging) Substrate_Type->Pos_3_4 3- or 4- Sterics Sterically Hindered Coupling Partner? Pos_2->Sterics Consider_Ester Consider using a more stable boronate ester (MIDA, pinacol) to prevent protodeboronation. Pos_2->Consider_Ester Stability_Need Need for Air/Moisture Stability? Pos_3_4->Stability_Need Yes_Steric Yes Sterics->Yes_Steric Yes No_Steric No Sterics->No_Steric No Recommendation1 Use Buchwald Ligand (SPhos, XPhos) or Pd-PEPPSI-IPr Yes_Steric->Recommendation1 No_Steric->Stability_Need Yes_Stable Yes Stability_Need->Yes_Stable Yes No_Stable No Stability_Need->No_Stable No Recommendation2 Use Pd-PEPPSI-IPr (High Stability & Activity) Yes_Stable->Recommendation2 Recommendation3 Use Pd(OAc)₂ with Buchwald Ligand (SPhos) (High Activity) No_Stable->Recommendation3

Caption: A decision tree for selecting an appropriate catalyst system.

Experimental Protocols

The following protocol provides a reliable starting point for a Suzuki-Miyaura coupling of a pyridinylboronic acid. Optimization of base, solvent, and temperature may be required for specific substrates.

Protocol: General Procedure using a Pd-PEPPSI Precatalyst

Materials:

  • Aryl Halide (1.0 mmol, 1.0 equiv)

  • Pyridinylboronic Acid or Ester (1.2-1.5 equiv)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Pd-PEPPSI-IPr (or other selected catalyst, 1-3 mol%)

  • Anhydrous, degassed solvent (e.g., Dioxane, THF, or Toluene/H₂O mixture, 0.1-0.2 M)

  • Oven-dried Schlenk flask or microwave vial with a magnetic stir bar

Procedure:

  • Vessel Preparation: To the oven-dried Schlenk flask, add the aryl halide (1.0 equiv), the pyridinylboronic acid derivative (1.2 equiv), and the base (2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and thoroughly purge with an inert gas (Argon or Nitrogen) for 15-20 minutes by evacuating and backfilling three times.

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent via syringe to the flask.

  • Catalyst Addition: Weigh the Pd-PEPPSI-IPr catalyst (e.g., 2 mol%) in the air and add it to the reaction flask. While the precatalyst is air-stable, the active catalytic species is not, so it is good practice to add it to the inerted mixture.[10]

  • Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (typically 80-110 °C).[4] Monitor the reaction's progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

The Suzuki-Miyaura Catalytic Cycle

Understanding the fundamental steps of the catalytic cycle is crucial for troubleshooting and optimizing reactions. The efficacy of the catalysts discussed herein lies in their ability to accelerate each step of this cycle while resisting inhibitory side reactions.

Suzuki_Cycle pd0 Pd(0)Lₙ Active Catalyst pdii_ox R¹-Pd(II)Lₙ-X Oxidative Adduct pd0->pdii_ox Oxidative Addition (R¹-X) pdii_trans R¹-Pd(II)Lₙ-R² Transmetalation Complex pdii_ox->pdii_trans Transmetalation (R²-B(OR)₂ + Base) pdii_trans->pd0 Reductive Elimination (R¹-R²) center

Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura reaction.

Conclusion and Future Outlook

The Suzuki-Miyaura coupling of pyridinylboronic acids has transitioned from a formidable challenge to a reliable synthetic operation, thanks in large part to the development of sophisticated catalyst systems. Bulky, electron-rich phosphine ligands from the Buchwald group offer exceptional activity, particularly for sterically demanding transformations.[7] In parallel, stable and user-friendly Pd-PEPPSI-NHC precatalysts provide a robust and highly efficient alternative, meeting the practical demands of both discovery and process chemistry.[11]

The choice between these systems is nuanced, depending on the specific pyridine isomer, the nature of the coupling partner, and practical considerations like air stability and cost. For the most problematic 2-pyridyl substrates, the use of more stable boronate esters, such as MIDA or pinacol esters, in conjunction with a high-performance catalyst is often the most effective strategy.[4]

Future developments will likely focus on further expanding the substrate scope, lowering catalyst loadings, and developing more sustainable protocols, potentially utilizing non-precious metal catalysts like nickel, which has already shown significant promise.[3] As our understanding of catalyst-substrate interactions deepens, we can anticipate the design of next-generation catalysts that will render even the most challenging pyridine couplings routine.

References

A Comparative Guide to the X-ray Crystal Structure Analysis of Pyridylboronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, pyridylboronic acid derivatives have emerged as a class of compounds with significant therapeutic potential. Their utility as versatile building blocks in medicinal chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, has accelerated the synthesis of complex molecular architectures targeting a wide array of diseases.[1][2] The precise three-dimensional arrangement of atoms within these molecules, elucidated through X-ray crystal structure analysis, is paramount in understanding their structure-activity relationships (SAR), optimizing their pharmacokinetic properties, and designing novel therapeutic agents.

This guide provides a comparative analysis of the X-ray crystal structures of pyridylboronic acid positional isomers—2-pyridyl, 3-pyridyl, and 4-pyridylboronic acid—and their derivatives. By examining key crystallographic data, intermolecular interactions, and experimental protocols, we aim to furnish researchers with the foundational knowledge to rationally design and develop next-generation pyridylboronic acid-based therapeutics.

The Significance of Crystal Structure in Drug Design

The crystal structure of a small molecule provides a wealth of information that is critical for drug development. It reveals the precise spatial arrangement of atoms, bond lengths, bond angles, and torsional angles, which collectively define the molecule's conformation. Furthermore, the crystal packing reveals the intricate network of non-covalent interactions, such as hydrogen bonds, that govern how molecules interact with each other in the solid state. This information is invaluable for:

  • Structure-Activity Relationship (SAR) Studies: Understanding how a molecule's three-dimensional shape influences its biological activity.

  • Pharmacophore Modeling: Identifying the key structural features responsible for a molecule's therapeutic effect.

  • Lead Optimization: Modifying a lead compound to improve its potency, selectivity, and pharmacokinetic profile.

  • Polymorph Screening: Identifying and characterizing different crystalline forms of a drug substance, which can have profound effects on its solubility, stability, and bioavailability.

Comparative Crystallographic Analysis of Pyridylboronic Acid Isomers

The position of the nitrogen atom in the pyridine ring significantly influences the electronic properties, hydrogen bonding capabilities, and ultimately, the crystal packing of pyridylboronic acid derivatives. A comparative analysis of the 2-, 3-, and 4-pyridylboronic acid isomers highlights these key differences.

It is important to note that 2-pyridylboronic acid is known to be unstable and prone to protodeboronation.[3] Consequently, its crystal structure is often studied in the form of more stable derivatives, such as its N-methyliminodiacetic acid (MIDA) ester.[3][4]

Parameter2-Pyridylboronic Acid MIDA Ester(2-Methoxy-3-pyridyl)boronic Acid4-Pyridylboronic Acid Methyl Ester
Chemical Formula C₁₀H₁₁BN₂O₄C₆H₈BNO₃C₁₆H₁₈B₂N₂NiO₈S₄ (as a salt)
Crystal System OrthorhombicMonoclinicMonoclinic
Space Group Pna2₁P2₁/nP2₁/n
a (Å) 10.337.6342-
b (Å) 10.0125.7404-
c (Å) 10.157.2444-
α (°) 909090
β (°) 90100.857-
γ (°) 909090
Reference [4][5][6]
Key Structural Features and Intermolecular Interactions:

2-Pyridylboronic Acid Derivatives: The proximity of the nitrogen atom to the boronic acid group in the 2-position can lead to intramolecular hydrogen bonding, which can influence the conformation of the molecule and its intermolecular interactions. The use of protecting groups like MIDA esters stabilizes the molecule, allowing for its structural elucidation.

3-Pyridylboronic Acid Derivatives: With the nitrogen atom at the 3-position, the steric hindrance around the boronic acid group is reduced compared to the 2-isomer. This often leads to the formation of robust intermolecular hydrogen bonding networks. For instance, in the crystal structure of (2-Methoxy-3-pyridyl)boronic acid, molecules are linked by O—H···N and C—H···O bonds.[5]

4-Pyridylboronic Acid Derivatives: The nitrogen atom in the 4-position is sterically unhindered and readily participates in hydrogen bonding. In the crystal structure of the 4-pyridine boronic acid methyl ester nickel(II) dithiooxalate salt, extensive N-H···O and O-H···O hydrogen bond interactions are observed, forming a three-dimensional network.[6]

G cluster_2 2-Pyridyl Derivative cluster_3 3-Pyridyl Derivative cluster_4 4-Pyridyl Derivative 2-Pyridyl 2-Pyridylboronic Acid Derivative (e.g., MIDA Ester) Intra_HB Intramolecular N···H-O Hydrogen Bond 2-Pyridyl->Intra_HB Potential for 3-Pyridyl 3-Pyridylboronic Acid Derivative Inter_HB_3 Intermolecular O-H···N Hydrogen Bond 3-Pyridyl->Inter_HB_3 4-Pyridyl 4-Pyridylboronic Acid Derivative Inter_HB_4 Strong Intermolecular O-H···N Hydrogen Bond 4-Pyridyl->Inter_HB_4

Experimental Protocols

The determination of the crystal structure of pyridylboronic acid derivatives involves a series of well-defined steps, from crystal growth to data analysis.

Step 1: Crystallization

Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography. Several techniques can be employed, and the choice of method depends on the solubility and stability of the compound.

  • Slow Evaporation: This is the most common method for small molecules. A saturated or near-saturated solution of the compound is prepared in a suitable solvent, and the solvent is allowed to evaporate slowly over a period of days or weeks.

  • Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing it in a sealed container with a larger reservoir of a "poor" solvent in which the compound is insoluble. The slow diffusion of the poor solvent's vapor into the solution of the compound reduces its solubility, leading to crystallization.

  • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is less soluble. Crystals form at the interface of the two solvents.

Causality Behind Experimental Choices: The choice of solvent is critical. A solvent in which the compound has moderate solubility is ideal. If the solubility is too high, the solution will be difficult to saturate, and if it is too low, it will be difficult to dissolve enough material for crystallization. For pyridylboronic acids, polar solvents or mixtures of polar and non-polar solvents are often used.

Step 2: X-ray Diffraction Data Collection

Once a suitable single crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.

G A Single Crystal Growth B Crystal Mounting A->B C X-ray Diffraction Data Collection B->C D Data Processing & Reduction C->D E Structure Solution D->E F Structure Refinement E->F G Validation & Analysis F->G

Instrumentation: Modern single-crystal X-ray diffractometers are equipped with a high-intensity X-ray source (e.g., a microfocus sealed tube or a rotating anode), a goniometer for orienting the crystal, and a sensitive detector (e.g., a CCD or CMOS detector).

Data Collection Strategy: The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms, which results in a higher quality diffraction pattern. The crystal is then rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.

Step 3: Structure Solution and Refinement

The collected diffraction data, which consists of the positions and intensities of thousands of reflections, is used to solve and refine the crystal structure.

  • Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and other parameters (e.g., thermal displacement parameters) are refined using a least-squares algorithm to obtain the best possible fit between the observed and calculated diffraction data.

  • Validation: The final structure is validated using various crystallographic criteria to ensure its quality and accuracy.

Conclusion and Future Perspectives

The X-ray crystal structure analysis of pyridylboronic acid derivatives provides invaluable insights into their molecular and supramolecular chemistry. The position of the pyridine nitrogen atom has a profound impact on the hydrogen bonding motifs and crystal packing, which in turn influences the physicochemical properties of these compounds. A thorough understanding of these structural nuances is essential for the rational design of new drug candidates with improved efficacy and developability.

Future research in this area will likely focus on the co-crystallization of pyridylboronic acids with other molecules to modulate their properties, as well as the use of advanced techniques such as neutron diffraction to precisely locate hydrogen atoms. These studies will continue to deepen our understanding of the structure-property relationships of this important class of compounds and pave the way for the development of novel therapeutics.

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 5-(Prop-1-ynyl)pyridin-3-ylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a key building block in modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, 5-(Prop-1-ynyl)pyridin-3-ylboronic acid is a valuable reagent in drug discovery and materials science.[1][2] However, its utility in the lab is matched by the critical need for responsible handling and disposal. Improper disposal not only poses risks to personnel and the environment but can also lead to significant regulatory non-compliance.[3][4]

This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound, grounded in established safety protocols and regulatory standards. It is designed for researchers, scientists, and drug development professionals who handle this and similar chemical entities.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of a chemical is the foundation of its safe management. While a specific, comprehensive safety data sheet (SDS) for this compound is not universally available, data from structurally similar pyridine boronic acids provide a strong basis for a conservative risk assessment.[5][6]

The primary hazards stem from the reactivity of the boronic acid group, which acts as a Lewis acid, and the properties of the pyridine ring.[1][7] All handling and disposal operations should be predicated on the assumption that this compound is hazardous.

Table 1: Hazard Profile Based on Analogous Compounds

Hazard ClassificationDescriptionGHS H-Statement
Skin Irritation Causes skin irritation upon contact.H315[6]
Eye Irritation Causes serious, potentially damaging eye irritation.H319[6]
Respiratory Irritation May cause irritation to the respiratory tract if inhaled as a dust or aerosol.H335[6]
Acute Oral Toxicity May be harmful if swallowed.H302

Causality of Hazards:

  • Boronic Acid Moiety: Boronic acids can interact with biological molecules, and their acidic nature can cause irritation to skin and mucous membranes.[1] Recent studies have also raised concerns about the potential mutagenic activity of some boronic acids, reinforcing the need for cautious handling and disposal to minimize exposure.[8]

  • Pyridine Core: Pyridine and its derivatives can be harmful if inhaled, swallowed, or absorbed through the skin.

Core Directive: Before beginning any work, conduct a task-specific risk assessment. Always handle this compound within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).[9]

The Cardinal Rules: Prohibited Disposal Methods

To ensure safety and compliance with regulations like the Resource Conservation and Recovery Act (RCRA), certain disposal methods are strictly forbidden.[3]

  • DO NOT dispose of this compound, in solid or solution form, down the drain.[9][10] This can harm aquatic life and damage wastewater treatment systems.

  • DO NOT discard the compound or its contaminated materials in the regular trash.[9] This is a direct violation of hazardous waste regulations.[3]

  • DO NOT mix boronic acid waste with incompatible chemicals, especially strong oxidizing agents, strong acids, or bases, unless it is part of a specific, validated neutralization protocol.[9][10] Incompatible mixing can lead to dangerous reactions.

Step-by-Step Disposal Protocol

The proper disposal of this compound is a systematic process that begins at the point of generation and ends with collection by trained professionals.

Step 1: Equip for Safety with Personal Protective Equipment (PPE)

Before handling any waste, ensure you are wearing the correct PPE:

  • Eye Protection: Tightly sealed safety goggles.[11]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Inspect gloves before use.[12]

  • Body Protection: A lab coat.[9]

All waste handling and containerizing procedures must be performed in a chemical fume hood to prevent inhalation of dust or vapors.[9]

Step 2: Characterize and Segregate Waste Streams

Proper segregation is critical to prevent dangerous reactions and ensure compliant disposal.[9][13]

  • Solid Waste:

    • Unused or Expired Reagent: Collect the pure solid compound in its original container or a new, clearly labeled container.

    • Contaminated Consumables: Items such as weighing paper, contaminated paper towels, and gloves should be collected in a separate, heavy-duty plastic bag or a designated solid waste container.[14] This container must be sealed and labeled as hazardous waste.

  • Liquid Waste:

    • Reaction Mixtures/Solutions: Collect all solutions containing this compound in a dedicated, sealable, and chemically compatible waste container (HDPE plastic is often suitable).[4][9]

    • Solvent Type: If possible, maintain separate waste streams for halogenated and non-halogenated solvents, as this can impact the final disposal route and cost.[15]

Step 3: Containerization and Labeling

All waste must be stored in appropriate containers that are correctly labeled from the moment the first drop of waste is added.

  • Container Requirements:

    • Must be made of a chemically compatible material.[3]

    • Must be free of damage and able to be securely sealed to prevent leaks.[3][13]

    • Do not fill containers beyond 90% capacity to allow for expansion and prevent spills.[13][15]

  • Labeling Requirements:

    • The container must be clearly marked with the words "Hazardous Waste." [9][16]

    • List the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[16]

    • For mixtures, list all components and their approximate percentages.[14]

    • Indicate the associated hazards (e.g., "Irritant," "Toxic").[16]

Step 4: Decontamination of Empty Containers

Residual amounts of the chemical in "empty" containers are still considered hazardous waste.

  • Triple Rinse: In a fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone, methanol, or the solvent used in the reaction).[9]

  • Collect Rinseate: The first rinseate is considered acutely hazardous and must be collected and added to your liquid hazardous waste container.[9] Subsequent rinses may also need to be collected depending on institutional policy.

  • Final Container Disposal: After the container is thoroughly rinsed and air-dried in a ventilated area, deface or remove the original label. It can then typically be disposed of as regular laboratory glassware or plastic waste.[9]

Step 5: Temporary Storage in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored safely at or near its point of generation in a designated Satellite Accumulation Area (SAA) pending pickup.[4][16]

  • Location: The SAA should be a designated benchtop, a section of a fume hood, or a secondary containment tray.

  • Segregation: Keep incompatible waste types physically separated within the SAA.

  • Closure: Waste containers must be kept tightly sealed at all times, except when adding waste.[4][13]

Step 6: Final Disposal via Authorized Personnel

The final step is to arrange for the removal of the waste from your laboratory.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management office to schedule a pickup.[4]

  • Documentation: Maintain accurate records of the waste you generate, as this is a key component of regulatory compliance.[17]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

G cluster_prep Preparation & Assessment cluster_characterize Waste Characterization cluster_action Action & Containerization cluster_storage Storage & Final Disposal start Identify Waste Containing This compound ppe Don Appropriate PPE & Work in Fume Hood start->ppe waste_type Determine Waste Type ppe->waste_type solid Solid Waste (Unused reagent, contaminated gloves, weigh paper, etc.) waste_type->solid Solid liquid Liquid Waste (Reaction mixtures, solutions) waste_type->liquid Liquid empty Empty Reagent Container waste_type->empty Empty collect_solid Collect in Labeled Solid Hazardous Waste Container solid->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid->collect_liquid decontaminate Decontaminate Container (Triple Rinse) empty->decontaminate store Store Sealed Container in Designated SAA collect_solid->store collect_liquid->store collect_rinse Collect First Rinseate as Liquid Hazardous Waste decontaminate->collect_rinse collect_rinse->store pickup Arrange for Pickup by EHS or Licensed Contractor store->pickup

Caption: Decision workflow for safe disposal.

Emergency Procedures: Small Spill Management

In the event of a small spill of solid this compound within a fume hood:

  • Alert Personnel: Notify others in the immediate area.

  • Ensure PPE: Confirm you are wearing appropriate PPE.

  • Containment: Gently cover the spill with an absorbent material suitable for chemicals. Avoid raising dust.[5]

  • Collection: Carefully sweep or wipe up the material and place it into a sealed container for disposal as solid hazardous waste.[5]

  • Decontaminate: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS office, as per institutional policy.

By adhering to this comprehensive disposal guide, researchers can ensure they are protecting themselves, their colleagues, and the environment while maintaining the highest standards of scientific integrity and regulatory compliance.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-(Prop-1-ynyl)pyridin-3-ylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities is foundational to discovery. Compounds like 5-(Prop-1-ynyl)pyridin-3-ylboronic acid are valuable building blocks, but their safe handling is paramount to both personal safety and the integrity of our research. This guide provides essential, field-proven safety and logistical information for this specific molecule. It is structured to offer not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.

Hazard Assessment: Understanding the Molecule

To select the appropriate Personal Protective Equipment (PPE), we must first understand the potential hazards inherent in the molecule's structure, which features a pyridine ring, a boronic acid group, and a propynyl substituent.

  • Boronic Acid Group: Boronic acids as a class are known to be irritants. Safety data for analogous compounds indicate that this functional group can cause skin and serious eye irritation.[1][2][3]

  • Pyridine Ring: The pyridine moiety makes the compound a heterocyclic amine. Pyridine itself is a flammable and toxic liquid.[5] While this compound is a solid, thermal decomposition or certain reactions could release pyridine-like vapors. The primary concerns associated with pyridinylboronic acids are respiratory tract irritation, skin irritation, and serious eye irritation.[1][3][4]

  • Solid Form: As a solid, the primary route of exposure is through inhalation of dust particles or direct contact with the skin and eyes.[3] Supplier data suggests the compound may be harmful if swallowed.[6]

Based on analogous compounds, the anticipated GHS Hazard Statements are:

  • H302: Harmful if swallowed.[6]

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[1][3]

Engineering Controls: The First Line of Defense

Before any discussion of PPE, it is critical to emphasize that engineering controls are the most effective way to minimize exposure.

  • Chemical Fume Hood: All handling of this compound solid should be conducted within a certified chemical fume hood.[7] This is non-negotiable. A fume hood protects the user by capturing dust and potential vapors at the source.[5]

  • Ventilation: Ensure the laboratory has adequate general ventilation. This provides a secondary level of protection by diluting any contaminants that may escape primary containment.[8]

  • Proximity to Safety Equipment: Workstations must be in close proximity to a safety shower and an eyewash station.[2][4][7]

Personal Protective Equipment (PPE): Your Last Line of Defense

PPE is essential to protect you from exposure when engineering controls cannot eliminate all risks. The following is a comprehensive guide to the required PPE.

Eye and Face Protection
  • Specification: Tightly fitting chemical safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are mandatory.[1][2]

  • Rationale: Standard safety glasses do not provide a seal around the eyes and are insufficient to protect against fine dust particles. Chemical goggles are essential to prevent the compound from causing serious eye irritation.[3] For operations with a higher risk of splashing, such as when dissolving the compound, a face shield should be worn over the safety goggles.[7]

Skin and Body Protection
  • Gloves: Chemically resistant gloves, such as nitrile, are required.[7][9]

    • Causality: Nitrile provides good protection against a range of chemicals and is effective for handling solids and solutions of this nature. Always inspect gloves for tears or punctures before use. If contact with the chemical occurs, remove the glove immediately, wash your hands, and don a new glove.[9]

  • Laboratory Coat: A flame-resistant lab coat, fully buttoned, is required.[9][10]

    • Rationale: The lab coat protects your skin and personal clothing from accidental spills and contamination. It should be laundered separately from personal clothing.[3]

  • Apparel: Long pants and fully enclosed shoes must be worn in the laboratory at all times.[9][10] Open-toed shoes, sandals, and shorts are not permitted.

Respiratory Protection
  • Specification: When handling the solid compound, especially when weighing or transferring, a NIOSH/MSHA-approved respirator is necessary to prevent inhalation of dust particles. An N95 dust mask is a common and effective choice.[9]

  • Rationale: The fine dust of boronic acids can easily become airborne and cause respiratory tract irritation.[3][11] If you are working with larger quantities or if there is a potential for aerosol generation, a full-face respirator may be required.[1]

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles (ANSI Z87.1/EN 166). Face shield for splash risk.[1][2][7]Protects eyes from dust and splashes, which can cause serious irritation.[3]
Hand Protection Chemically resistant gloves (e.g., nitrile).[7][9]Prevents skin contact and potential irritation.[7]
Body Protection Flame-resistant lab coat (fully buttoned), long pants, closed-toe shoes.[9][10]Protects skin and clothing from accidental spills and contamination.[3]
Respiratory Protection NIOSH/MSHA approved respirator (e.g., N95 dust mask) for handling solid.[9]Minimizes the risk of inhaling dust particles and causing respiratory tract irritation.[3][11]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict operational protocol is crucial for safety.

  • Preparation:

    • Confirm that the chemical fume hood is functioning correctly.

    • Ensure the work area is clean and uncluttered.

    • Verify that a safety shower and eyewash station are accessible.[2]

    • Assemble all necessary equipment (spatula, weigh paper, glassware) inside the fume hood.

  • Donning PPE:

    • Put on all required PPE as detailed in the table above before handling the chemical.

  • Handling the Compound:

    • Perform all manipulations, including weighing and transferring, within the fume hood to contain any dust.[7]

    • Avoid generating dust. Use a spatula to carefully transfer the solid. Do not pour the solid in a way that creates a dust cloud.[3]

    • Keep the container tightly sealed when not in use.[3]

  • Post-Handling:

    • Clean the work area and any equipment used with an appropriate solvent.

    • Carefully remove PPE, avoiding contamination of your skin or clothing.

    • Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[3]

G cluster_prep 1. Preparation cluster_ppe 2. Don PPE cluster_handling 3. Handling (in Fume Hood) cluster_post 4. Post-Handling Prep Verify Fume Hood & Safety Equipment Area Clean & Unclutter Workspace PPE Goggles, Lab Coat, Nitrile Gloves, N95 Respirator Prep->PPE Weigh Weigh & Transfer Compound (Minimize Dust) PPE->Weigh Seal Keep Container Sealed When Not in Use Clean Decontaminate Workspace Weigh->Clean Doff Remove PPE Correctly Clean->Doff Wash Wash Hands Thoroughly Doff->Wash

Caption: Safe Handling Workflow for this compound.

Spill and Disposal Plan

Spill Response

In the event of a spill, immediate and appropriate action is necessary.

  • Evacuate and Secure: For large spills, evacuate the immediate area and restrict access.

  • Ventilate: Keep the fume hood running.[12]

  • Contain and Absorb: For small spills within the fume hood, use an inert absorbent material like sand or vermiculite to contain the spill.[5][13]

  • Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[3]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Report: Report all spills to your institution's Environmental Health and Safety (EHS) department.

Disposal Plan

All waste, including contaminated PPE, leftover material, and cleaning materials, must be treated as hazardous waste.

  • Waste Collection: Collect all waste in a dedicated, properly labeled, and sealed container.[12] The label should clearly state "Hazardous Waste" and the full chemical name.

  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Storage: Store the waste container in a designated, well-ventilated secondary containment area, away from incompatible materials.[12]

  • Disposal: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.[5][12] Never pour this chemical or its solutions down the drain or dispose of it in regular trash.[5][12]

By adhering to these rigorous safety protocols, you can confidently work with this compound, ensuring your safety and the successful outcome of your research endeavors.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.